8S-Hepe
Description
Propriétés
IUPAC Name |
(5Z,8S,9E,11Z,14Z,17Z)-8-hydroxyicosa-5,9,11,14,17-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,16,19,21H,2,5,8,12,15,17-18H2,1H3,(H,22,23)/b4-3-,7-6-,10-9-,14-11-,16-13+/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOUCHKFBGGNEB-CHGUASJCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CC=CC(CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C=C\[C@H](C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347673 | |
| Record name | 8-HEPE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118492-81-2 | |
| Record name | 8-HEPE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biological Significance of 8(S)-Hydroxyeicosatetraenoic Acid (8S-HETE): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8(S)-Hydroxyeicosatetraenoic acid (8S-HETE) is a stereospecific, enzymatically derived metabolite of arachidonic acid, primarily synthesized through the action of 8S-lipoxygenase (8S-LOX). This bioactive lipid mediator plays a multifaceted role in a range of physiological and pathological processes. Notably, 8S-HETE is implicated in the regulation of inflammation, cell migration, and has demonstrated a context-dependent role in cancer, where it can exhibit anti-tumorigenic properties. Its mechanism of action is primarily mediated through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that governs the transcription of genes involved in lipid metabolism and inflammation. Furthermore, 8S-HETE has been shown to modulate key cellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. This technical guide provides an in-depth overview of the biological significance of 8S-HETE, with a focus on its synthesis, signaling pathways, and functional roles, supported by quantitative data and detailed experimental methodologies.
Introduction
Eicosanoids, a class of signaling molecules derived from 20-carbon polyunsaturated fatty acids, are critical regulators of cellular function in health and disease. Among these, the hydroxyeicosatetraenoic acids (HETEs) represent a family of oxygenated metabolites with diverse biological activities that are dependent on the position and stereochemistry of the hydroxyl group. 8(S)-HETE is a specific enantiomer produced via the 8S-lipoxygenase pathway and has emerged as a significant modulator of cellular behavior.[1][2] Unlike its R-enantiomer or HETEs produced through non-enzymatic lipid peroxidation, the stereospecific synthesis of 8S-HETE underscores its targeted biological functions.[2] This guide will explore the core biological significance of 8S-HETE, providing a valuable resource for researchers and professionals in drug development seeking to understand and potentially target this pathway.
Biosynthesis of 8S-HETE
The primary route for the production of 8S-HETE is the enzymatic oxygenation of arachidonic acid by 8S-lipoxygenase (8S-LOX).[1] This enzyme stereoselectively abstracts a hydrogen atom from the C-10 position of arachidonic acid, leading to the formation of an 8S-hydroperoxyeicosatetraenoic acid (8S-HpETE) intermediate. This unstable intermediate is then rapidly reduced to the more stable 8S-HETE. The murine ortholog of human 15-lipoxygenase-2 (15-LOX-2) has been identified as an enzyme that produces 8S-HETE.[2]
In contrast, non-enzymatic lipid peroxidation of arachidonic acid can also produce 8-HETE, but this process results in a racemic mixture of both 8(S)-HETE and 8(R)-HETE.[2] The stereospecificity of the enzymatic pathway is crucial for the distinct biological activities of 8S-HETE.
Biological Functions and Signaling Pathways
8S-HETE exerts its biological effects through interactions with specific cellular targets, leading to the activation of downstream signaling cascades. The most well-characterized receptor for 8S-HETE is the nuclear receptor PPARα.[3][4]
PPARα Activation
8(S)-HETE is a potent and selective activator of PPARα.[1][4] PPARs are ligand-activated transcription factors that regulate the expression of genes involved in lipid and glucose metabolism, as well as inflammation.[4] Upon binding to 8S-HETE, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[5] The activation of PPARα by 8S-HETE is a key mechanism underlying its anti-inflammatory and metabolic regulatory effects.[5]
MAPK and NF-κB Signaling
In addition to PPARα, 8S-HETE has been shown to influence the MAPK and NF-κB signaling pathways, which are central regulators of cellular processes such as proliferation, differentiation, inflammation, and apoptosis.[6] In human ventricular cardiomyocytes, 8-HETE has been demonstrated to promote hypertrophy through a mechanism dependent on both MAPK and NF-κB.[6] Activation of these pathways can lead to the transcription of pro-inflammatory and pro-proliferative genes.
Role in Cell Migration
8(S)-HETE has been identified as a key regulator of corneal epithelial cell migration during wound healing.[7] Studies have shown that inhibition of lipoxygenases, and consequently 8S-HETE production, leads to delayed epithelial wound closure. Exogenous application of 8(S)-HETE was able to reverse the inhibitory effects on cell migration, highlighting its crucial role in this process.[7]
Role in Cancer
The role of 8S-HETE in cancer is complex and appears to be context-dependent. Some studies have suggested an anti-tumorigenic role. For instance, the murine 8S-lipoxygenase and its product 8S-HETE have been associated with anti-tumorigenic, pro-differentiating, and tumor-suppressing effects in skin carcinogenesis.
Quantitative Data
The following table summarizes the available quantitative data for 8S-HETE's biological activities.
| Parameter | Value | Cell/System | Reference |
| IC50 | |||
| GST-xPPARα binding | ≈500 nM | In vitro binding assay | [1] |
| Effective Concentration | |||
| NF-κB Activation | 10 µM | RL-14 (human ventricular cardiomyocyte cell line) | [6] |
Experimental Protocols
Cell-Based PPARα Activation Assay (Luciferase Reporter Assay)
Objective: To determine the ability of 8S-HETE to activate PPARα.
Materials:
-
HEK293T cells
-
Expression plasmid for human or mouse PPARα
-
Reporter plasmid containing a PPAR response element (PPRE) driving a luciferase gene
-
Transfection reagent
-
8(S)-HETE standard
-
Positive control (e.g., GW7647)
-
Luciferase assay reagent
-
Cell culture medium and supplements
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate to achieve 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of 8(S)-HETE or a vehicle control. Include a positive control.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.[8]
MAPK and NF-κB Activation Assays
Objective: To quantify the activation of MAPK and NF-κB pathways in response to 8S-HETE.
Materials:
-
RL-14 cells (or other relevant cell line)
-
8(S)-HETE
-
Phospho-specific ELISA kits for ERK1/2, p38 MAPK, and JNK
-
NF-κB binding activity assay kit
-
Cell lysis buffer
-
Protein assay kit
Protocol for MAPK Activation:
-
Cell Treatment: Treat RL-14 cells with the desired concentrations of 8S-HETE for a specified time (e.g., 2 hours).[6]
-
Cell Lysis: Lyse the cells and collect the cytoplasmic protein extracts.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
ELISA: Perform the phospho-specific ELISA for each MAPK according to the manufacturer's instructions, using equal amounts of protein for each sample.[6]
-
Data Analysis: Measure the absorbance and calculate the fold change in phosphorylation relative to the vehicle-treated control.[8]
Protocol for NF-κB Activation:
-
Cell Treatment: Treat RL-14 cells with 8S-HETE as described above.[6]
-
Nuclear Extract Preparation: Prepare nuclear extracts from the treated cells according to the instructions provided with the NF-κB binding activity assay kit.
-
Binding Assay: Perform the NF-κB binding activity assay, which typically involves the incubation of nuclear extracts with an oligonucleotide containing the NF-κB consensus sequence immobilized on a plate.[8]
-
Data Analysis: Measure the absorbance to determine the amount of active NF-κB bound to the consensus sequence.
Transwell Cell Migration Assay
Objective: To assess the effect of 8S-HETE on cell migration.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Cell line of interest (e.g., corneal epithelial cells)
-
Cell culture medium (serum-free and with chemoattractant)
-
8(S)-HETE
-
Fixing and staining reagents (e.g., methanol and DAPI or crystal violet)
Protocol:
-
Cell Seeding: Seed cells in the upper chamber of the Transwell insert in serum-free medium.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., serum or a specific growth factor) with or without different concentrations of 8S-HETE to the lower chamber.
-
Incubation: Incubate the plate for a sufficient time to allow for cell migration (e.g., 24 hours).
-
Removal of Non-migrated Cells: Gently remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable dye (e.g., DAPI or crystal violet).
-
Quantification: Count the number of migrated cells in several microscopic fields for each insert.
Conclusion
8(S)-HETE is a stereospecific lipid mediator with significant biological activities, primarily driven by its interaction with PPARα and its modulation of the MAPK and NF-κB signaling pathways. Its roles in inflammation, cell migration, and cancer highlight its potential as a therapeutic target. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the multifaceted biological significance of 8S-HETE and explore its therapeutic potential. Further research is warranted to fully elucidate its receptor interactions, downstream signaling networks, and its precise role in various disease states.
References
- 1. Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Human Metabolome Database: Showing metabocard for 8-HETE (HMDB0004679) [hmdb.ca]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. 8(S)-hydroxyeicosatetraenoic acid is the lipoxygenase metabolite of arachidonic acid that regulates epithelial cell migration in the rat cornea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
8S-Hydroxyeicosatetraenoic Acid (8S-HETE): A Comprehensive Technical Guide on its Discovery and Role in Lipid Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
8S-Hydroxyeicosatetraenoic acid (8S-HETE) is a bioactive lipid mediator derived from the enzymatic oxygenation of arachidonic acid. As a member of the eicosanoid family, it plays a significant role in a variety of physiological and pathological processes, including inflammation, cell signaling, and tissue repair. This technical guide provides an in-depth exploration of the discovery, history, biosynthesis, and biological functions of 8S-HETE, with a focus on its relevance to lipid research and therapeutic development. The information is presented with detailed experimental methodologies, quantitative data, and visual representations of key pathways to serve as a valuable resource for the scientific community.
Discovery and History
The discovery of 8-HETE is rooted in the broader investigation of arachidonic acid metabolism. While various hydroxyeicosatetraenoic acids were being identified in the 1970s and early 1980s, the specific characterization of the 8-hydroxy isomer came later.
A pivotal moment in the history of 8-HETE research was the work of Gschwendt and colleagues in 1986. They observed that topical application of the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) to mouse skin induced the formation of a major arachidonic acid metabolite.[1] Through purification and analysis using techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and proton nuclear magnetic resonance (1H-NMR) spectroscopy, they identified this metabolite as 8-hydroxy-5Z,9E,11Z,14Z-eicosatetraenoic acid (8-HETE).[1]
Subsequent research focused on elucidating the stereochemistry and biosynthetic pathway of this newly discovered HETE. In 1991, researchers demonstrated that the 8-HETE produced in mouse skin is almost exclusively the 8(S)-hydroxy enantiomer (8S-HETE).[2][3] This stereospecificity strongly suggested an enzymatic origin. Further investigation revealed that its biosynthesis involves the stereoselective abstraction of the 10DR hydrogen from arachidonic acid, a characteristic feature of an 8S-lipoxygenase enzyme.[2][3] This was a significant finding as it identified a novel lipoxygenase that specifically catalyzes 8S-oxygenation of arachidonic acid.[2][3] These early studies laid the foundation for understanding the biological significance of 8S-HETE, suggesting its involvement in inflammatory and hyperplastic responses in the skin.[2][3]
Biosynthesis of 8S-HETE
8S-HETE is primarily synthesized from arachidonic acid through the action of a specific lipoxygenase enzyme. However, non-enzymatic pathways can also contribute to its formation, resulting in a racemic mixture of 8S-HETE and its enantiomer, 8R-HETE.
Enzymatic Synthesis via 8S-Lipoxygenase
The predominant and stereospecific pathway for 8S-HETE production is catalyzed by the enzyme 8S-lipoxygenase (8S-LOX).[2][3] This enzyme facilitates the insertion of molecular oxygen at the C-8 position of arachidonic acid, forming an unstable intermediate, 8S-hydroperoxyeicosatetraenoic acid (8S-HpETE). 8S-HpETE is then rapidly reduced by cellular peroxidases, such as glutathione peroxidase, to the more stable 8S-HETE. The murine ortholog of human 15-lipoxygenase-2 (ALOX15B) has been identified as an enzyme with 8S-lipoxygenase activity.[4]
Non-Enzymatic Formation
8-HETE can also be formed non-enzymatically through the process of lipid peroxidation.[4] This occurs when arachidonic acid is oxidized by reactive oxygen species (ROS) in a non-specific manner. This free radical-mediated oxidation results in a racemic mixture of 8(S)-HETE and 8(R)-HETE.[4] The presence of a racemic mixture of 8-HETE in a biological sample is often indicative of oxidative stress.
Cytochrome P450 Pathway
While less characterized for 8-HETE specifically, cytochrome P450 (CYP) enzymes are known to metabolize arachidonic acid to various HETEs.[4] It is plausible that certain CYP isoforms may contribute to the formation of 8-HETE, potentially producing a mixture of R and S enantiomers.
Diagram of 8S-HETE Biosynthesis Pathways
Caption: Biosynthesis of 8S-HETE from arachidonic acid via enzymatic and non-enzymatic pathways.
Biological Activities and Signaling Pathways
8S-HETE exerts a range of biological effects by interacting with specific cellular targets and modulating downstream signaling cascades. Its functions are implicated in inflammation, cell migration, and gene regulation.
Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
One of the most well-characterized functions of 8S-HETE is its ability to act as a potent and selective agonist for Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[5][6] PPARs are ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily and play crucial roles in lipid metabolism and inflammation. 8(S)-HETE has been shown to be significantly more active in activating PPARα than its 8(R) enantiomer.[7][8]
Upon binding to 8S-HETE, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[5] This activation of PPARα by 8S-HETE can influence lipid homeostasis and inflammatory responses.[5]
Diagram of 8S-HETE-Mediated PPARα Signaling Pathway
Caption: 8S-HETE activates PPARα, leading to the regulation of target gene transcription.
Modulation of MAPK and NF-κB Signaling Pathways
8-HETE has been shown to influence the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are central to cellular processes such as proliferation, inflammation, and stress responses. In human ventricular cardiomyocytes, treatment with 8-HETE (at a concentration of 10 µM) leads to the phosphorylation and activation of key MAPK family members, including ERK1/2, p38 MAPK, and JNK.[9] This activation is implicated in the development of cellular hypertrophy.[9]
Furthermore, 8-HETE has been demonstrated to increase the DNA-binding activity of NF-κB, a critical transcription factor that regulates the expression of pro-inflammatory genes.[9] The activation of both MAPK and NF-κB pathways by 8-HETE suggests its role as a pro-inflammatory and pro-proliferative mediator in certain cellular contexts.
Diagram of 8-HETE's Influence on MAPK and NF-κB Pathways
Caption: 8-HETE activates MAPK and NF-κB signaling, leading to downstream cellular responses.
Role in Cell Migration
8S-HETE has been identified as a key regulator of corneal epithelial cell migration during wound healing.[10] Studies have shown that inhibition of lipoxygenases, which blocks the production of HETEs, delays wound closure.[10] This inhibitory effect can be reversed by the exogenous addition of 8S-HETE, while other HETEs like 12-HETE and 9-HETE have no effect.[10] This suggests a specific role for 8S-HETE in promoting the migration of corneal epithelial cells, a critical process in tissue repair.
Quantitative Data
The following tables summarize the available quantitative data on the biological activities of 8S-HETE and its related isomers.
Table 1: Potency of 8-HETE Enantiomers on PPARα Activation
| Compound | Assay System | Parameter | Value | Reference |
| 8(S)-HETE | Competition binding assay with GST-xPPARα | IC50 | ≈500 nM | [8] |
| 8(R)-HETE | Competition binding assay with GST-xPPARα | IC50 | >10 µM | [7] |
| 8(S)-HETE | Transfection assays with mPPARα | - | Significantly more active than 8(R)-HETE | [8] |
Table 2: Concentrations of 8-HETE Used in In Vitro Cellular Assays
| Cell Line | Biological Effect | Concentration | Incubation Time | Reference |
| RL-14 (Human ventricular cardiomyocytes) | MAPK Activation (p-ERK, p-p38, p-JNK) | 10 µM | 2 hours | [7] |
| RL-14 (Human ventricular cardiomyocytes) | NF-κB Activation | 10 µM | 2 hours | [7] |
| RL-14 (Human ventricular cardiomyocytes) | Hypertrophic Marker Gene Expression | 2.5 - 10 µM | 6 hours | [7] |
| Rat Corneal Epithelium | Reversal of wound closure inhibition | Not specified | Not specified | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of 8S-HETE.
Extraction and Purification of 8-HETE from Biological Samples
Objective: To isolate 8-HETE from cells, tissues, or plasma for subsequent analysis.
Materials:
-
Biological sample (e.g., cell pellet, tissue homogenate, plasma)
-
Methanol
-
Ethyl acetate
-
Hexane
-
Formic acid
-
Internal standard (e.g., 8-HETE-d8)
-
Solid-phase extraction (SPE) C18 cartridges
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Homogenize tissue samples in cold methanol. For plasma or cell pellets, add cold methanol to precipitate proteins. Add the internal standard to the sample.
-
Liquid-Liquid Extraction (optional): Acidify the sample with formic acid to pH 3.5-4.0. Extract the lipids by adding ethyl acetate, vortexing, and centrifuging to separate the phases. Collect the organic (upper) phase.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Loading: Load the acidified sample (or the dried and reconstituted organic extract) onto the cartridge.
-
Washing: Wash the cartridge with water to remove polar impurities, followed by hexane to remove non-polar lipids.
-
Elution: Elute 8-HETE from the cartridge using ethyl acetate.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a solvent compatible with the subsequent analytical method (e.g., methanol/water).
Diagram of 8-HETE Extraction Workflow
Caption: A typical workflow for the solid-phase extraction of 8-HETE from biological samples.
Chiral Separation of 8-HETE Enantiomers by HPLC
Objective: To separate and quantify the 8(S)- and 8(R)- enantiomers of 8-HETE.
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralpak AD-H)
-
Mobile phase: n-Hexane/Isopropanol/Acetic Acid (e.g., 100:2:0.1, v/v/v)
-
8-HETE standards (racemic, 8S-, and 8R-)
-
Extracted and purified sample
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Standard Injection: Inject the racemic and individual enantiomer standards to determine their retention times.
-
Sample Injection: Inject the reconstituted sample extract.
-
Data Acquisition: Monitor the elution profile at a wavelength of 235 nm.
-
Quantification: Integrate the peak areas of the 8S- and 8R-HETE enantiomers. Quantify their concentrations by comparing the peak areas to a standard curve.
Western Blot Analysis of MAPK Activation
Objective: To measure the phosphorylation of ERK1/2 in response to 8S-HETE treatment.
Materials:
-
Cultured cells (e.g., RL-14)
-
8S-HETE
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to desired confluency. Serum-starve the cells for 12-24 hours. Treat the cells with 8S-HETE at the desired concentration and for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activation
Objective: To assess the DNA-binding activity of NF-κB in nuclear extracts from cells treated with 8S-HETE.
Materials:
-
Cultured cells
-
8S-HETE
-
Nuclear extraction buffers
-
Biotin-labeled oligonucleotide probe containing the NF-κB consensus sequence
-
Poly(dI-dC)
-
Binding buffer
-
Native polyacrylamide gel
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Nuclear Extraction: Treat cells with 8S-HETE. Prepare nuclear extracts from the treated and control cells.
-
Binding Reaction: Incubate the nuclear extracts with the biotin-labeled NF-κB probe in the presence of poly(dI-dC) and binding buffer.
-
Electrophoresis: Separate the protein-DNA complexes on a native polyacrylamide gel.
-
Transfer and Detection: Transfer the separated complexes to a nylon membrane. Detect the biotin-labeled probe using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
Analysis: Visualize the shifted bands corresponding to the NF-κB-DNA complexes.
Conclusion and Future Directions
8S-HETE has emerged as a significant lipid mediator with diverse biological functions, from regulating inflammation and cell migration to activating nuclear receptors. Its stereospecific synthesis via 8S-lipoxygenase highlights the precision of enzymatic processes in generating bioactive molecules. The ability of 8S-HETE to potently activate PPARα provides a direct link between arachidonic acid metabolism and the transcriptional regulation of lipid homeostasis and inflammation. Furthermore, its influence on the MAPK and NF-κB signaling pathways underscores its role in fundamental cellular processes.
For researchers, scientists, and drug development professionals, 8S-HETE and its metabolic pathways represent promising areas of investigation. Future research should focus on:
-
Elucidating the full spectrum of 8S-HETE's biological targets and signaling pathways.
-
Investigating the therapeutic potential of modulating 8S-HETE levels or its downstream signaling in inflammatory diseases, wound healing, and cancer.
-
Developing specific inhibitors or agonists for the 8S-lipoxygenase enzyme to precisely control 8S-HETE production.
-
Further characterizing the role of 8S-HETE in various tissues and disease models to better understand its physiological and pathological significance.
A deeper understanding of the intricate roles of 8S-HETE will undoubtedly open new avenues for the development of novel therapeutic strategies for a wide range of human diseases.
References
- 1. 8-Hete | C20H32O3 | CID 11976122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Investigation of the mechanism of biosynthesis of 8-hydroxyeicosatetraenoic acid in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pnas.org [pnas.org]
- 9. benchchem.com [benchchem.com]
- 10. 8(S)-hydroxyeicosatetraenoic acid is the lipoxygenase metabolite of arachidonic acid that regulates epithelial cell migration in the rat cornea - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of 8(S)-Hydroxyeicosapentaenoic Acid (8S-HEPE) from Eicosapentaenoic Acid (EPA)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the biosynthesis of 8(S)-hydroxyeicosapentaenoic acid (8S-HEPE), a bioactive lipid mediator derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA). The primary enzymatic route for this compound synthesis is via the action of 8S-lipoxygenase. This document details the enzymatic pathway, presents quantitative data on its production, provides detailed experimental protocols for its synthesis and analysis, and explores its downstream signaling pathways. The information herein is intended to be a valuable resource for researchers investigating the therapeutic potential of this compound and related compounds in inflammation and metabolic diseases.
The this compound Biosynthesis Pathway
The synthesis of this compound from EPA is a stereospecific enzymatic reaction primarily catalyzed by 8S-lipoxygenase (8S-LOX). In murine models, the enzyme responsible for this conversion is the ortholog of human 15-lipoxygenase-2, which exhibits 8S-lipoxygenase activity.[1] The pathway proceeds in two main steps:
-
Oxygenation: Molecular oxygen is inserted at the C-8 position of EPA by 8S-lipoxygenase, forming the unstable intermediate 8(S)-hydroperoxyeicosapentaenoic acid (8S-HPEPE).
-
Reduction: The hydroperoxy group of 8S-HPEPE is subsequently reduced to a hydroxyl group, yielding the stable product 8(S)-HEPE. This reduction can be catalyzed by cellular peroxidases, such as glutathione peroxidases.
The biosynthesis of this compound from EPA is a targeted enzymatic process that results in a specific stereoisomer, which is crucial for its distinct biological activities.
References
The Physiological Role of 8S-Hydroxyeicosatetraenoic Acid (8S-HETE) in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8S-hydroxyeicosatetraenoic acid (8S-HETE) is a stereospecific bioactive lipid mediator derived from the metabolism of arachidonic acid. While less studied than other eicosanoids, emerging evidence highlights its significant role in a variety of cellular processes. This technical guide provides a comprehensive overview of the current understanding of 8S-HETE's physiological functions, with a focus on its biosynthesis, downstream cellular signaling pathways, and its implications in health and disease. Particular emphasis is placed on its role in activating the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Peroxisome Proliferator-Activated Receptor alpha (PPARα) signaling cascades. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling pathways to facilitate further research and drug development efforts targeting this potent lipid mediator.
Introduction
Eicosanoids, a class of signaling molecules derived from the oxidation of 20-carbon fatty acids, are critical regulators of a vast array of physiological and pathological processes. Among these, hydroxyeicosatetraenoic acids (HETEs) have garnered significant attention for their diverse biological activities, which are highly dependent on the position and stereochemistry of the hydroxyl group. 8S-HETE, the S-enantiomer of 8-HETE, is an endogenously produced lipid mediator that has been implicated in inflammation, cell migration, and cellular hypertrophy.[1][2] Understanding the intricate cellular signaling networks governed by 8S-HETE is crucial for elucidating its precise physiological roles and for the development of novel therapeutic strategies.
Biosynthesis of 8S-HETE
8S-HETE can be synthesized in mammals through two primary routes: enzymatic and non-enzymatic pathways. The stereospecificity of the resulting molecule is a key determinant of its biological activity and is dictated by its biosynthetic origin.
-
Enzymatic Synthesis: The stereospecific formation of 8S-HETE is catalyzed by the enzyme 8S-lipoxygenase (8S-LOX) . This enzyme facilitates the insertion of molecular oxygen at the C8 position of arachidonic acid, followed by the reduction of the resulting hydroperoxyeicosatetraenoic acid (8S-HpETE) to 8S-HETE.[2] In mice, an ortholog of human 15-lipoxygenase-2 (15-LO-2) has been identified as an 8S-lipoxygenase, responsible for the production of 8S-HETE.[3]
-
Non-Enzymatic Synthesis: 8-HETE can also be produced as a racemic mixture of 8S-HETE and 8R-HETE through non-enzymatic lipid peroxidation.[2] This process is initiated by free radicals and results in the random oxidation of arachidonic acid, leading to the formation of various HETE isomers without stereospecificity.
The distinct biosynthetic pathways underscore the importance of chiral analysis in studying the biological effects of 8-HETE, as the presence of a significant enantiomeric excess of 8S-HETE suggests an enzymatic origin and a specific physiological role.
Cellular Signaling Pathways of 8S-HETE
8S-HETE exerts its biological effects by modulating several key intracellular signaling pathways. While a specific cell surface receptor for 8S-HETE has yet to be definitively identified, evidence suggests the involvement of a G-protein coupled receptor (GPCR). The downstream signaling cascades primarily involve the activation of MAPK, NF-κB, and PPARα.
MAPK and NF-κB Signaling
8S-HETE has been shown to be a potent activator of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, particularly in cardiomyocytes.[4][5] This activation is a critical event leading to cellular hypertrophy, a condition characterized by an increase in cell size.[4]
The proposed signaling cascade is initiated by the binding of 8S-HETE to a putative GPCR on the cell surface. This interaction is thought to activate G-proteins, which in turn trigger a downstream cascade involving the phosphorylation and activation of key kinases. While the precise upstream regulators linking the putative GPCR to the MAPK and NF-κB pathways have not been fully elucidated for 8S-HETE, the activation of Phospholipase C (PLC) and subsequent production of diacylglycerol (DAG) and inositol trisphosphate (IP3) is a common mechanism for GPCRs that couple to Gαq/11.
MAPK Pathway Activation: 8S-HETE treatment of human ventricular cardiomyocytes (RL-14 cells) leads to the phosphorylation of all three major MAPK subfamilies:
-
Extracellular signal-regulated kinases (ERK1/2)
-
p38 MAPK
-
c-Jun N-terminal kinases (JNK) [1]
NF-κB Pathway Activation: 8S-HETE also promotes the activation of NF-κB. This likely occurs through the canonical pathway, which involves the phosphorylation and subsequent degradation of the inhibitory protein IκB. The release of NF-κB allows its translocation to the nucleus, where it binds to specific DNA sequences to regulate the transcription of target genes, including those involved in inflammation and cell growth.[4] Studies on other HETEs suggest the involvement of the IκB kinase (IKK) complex in this process.[6]
PPARα Signaling
8S-HETE is a potent and selective activator of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation.[3] The interaction between 8S-HETE and PPARα is stereospecific, with the 8S-enantiomer being significantly more active than the 8R-enantiomer.[3]
Upon binding to 8S-HETE, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in fatty acid oxidation and other metabolic processes.[7]
Physiological and Pathophysiological Roles
The activation of these signaling pathways by 8S-HETE translates into distinct physiological and pathophysiological effects.
-
Cardiac Hypertrophy: As previously mentioned, 8S-HETE induces hypertrophy in human ventricular cardiomyocytes.[4] This effect is mediated by the activation of MAPK and NF-κB signaling pathways and is characterized by an increase in the expression of hypertrophic markers such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).[8][9]
-
Cell Migration: 8S-HETE plays a key role in regulating corneal epithelial cell migration, a critical process in wound healing. Exogenously added 8S-HETE can reverse the inhibitory effects of lipoxygenase inhibitors on F-actin organization and epithelial wound closure.[10]
-
Inflammation: The activation of NF-κB and PPARα by 8S-HETE suggests its involvement in inflammatory processes. NF-κB is a central regulator of pro-inflammatory gene expression, while PPARα activation can have anti-inflammatory effects. The net effect of 8S-HETE on inflammation is likely context-dependent.
Quantitative Data
The following tables summarize the available quantitative data on the interaction of 8S-HETE with its molecular targets and its effects on cellular processes.
Table 1: Binding Affinity and Potency of 8S-HETE
| Parameter | Target/Process | Cell Line/System | Value | Reference(s) |
| IC50 | GST-xPPARα binding | In vitro competition binding assay | ≈ 500 nM | [3] |
| Effective Concentration | MAPK Phosphorylation | RL-14 | 10 µM | [5] |
| Effective Concentration | NF-κB Activation | RL-14 | 10 µM | [5] |
Table 2: Effects of 8S-HETE on Cardiomyocyte Hypertrophy
| Parameter | Cell Line | 8S-HETE Concentration(s) | Incubation Time | Observed Effect | Reference(s) |
| Hypertrophic Marker Gene Expression (ANP, BNP, β-MHC) | RL-14 | 2.5 - 10 µM | 6 hours | Dose-dependent increase in mRNA levels | [8] |
| β-MHC/α-MHC mRNA Ratio | RL-14 | 10 µM | 2 - 24 hours | Time-dependent increase | [8] |
| Cell Viability (MTT Assay) | RL-14 | 0.5 - 40 µM | 24 hours | No significant change | [8] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the physiological role of 8S-HETE.
Chiral Separation and Quantification of 8S-HETE
Distinguishing between the 8S and 8R enantiomers of 8-HETE is critical for understanding its biological activity.
Objective: To separate and quantify 8S-HETE and 8R-HETE in a biological sample.
Methodology:
-
Lipid Extraction: Extract total lipids from the biological sample (e.g., cell lysate, tissue homogenate) using a standard method such as the Folch or Bligh-Dyer procedure.
-
Solid-Phase Extraction (SPE): Partially purify the HETE fraction from the total lipid extract using a C18 SPE cartridge.
-
Chiral High-Performance Liquid Chromatography (HPLC): Separate the 8S- and 8R-HETE enantiomers using a chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak AD-H). A normal-phase mobile system, such as a mixture of n-hexane and isopropanol with a small amount of acid (e.g., acetic acid or trifluoroacetic acid), is typically used.
-
Detection and Quantification: Detect and quantify the separated enantiomers using a mass spectrometer (LC-MS). The amount of each enantiomer is determined by integrating the peak areas and comparing them to a standard curve generated with known amounts of purified 8S-HETE and 8R-HETE.
Cell-Based Assays for Signaling Pathway Activation
6.2.1. MAPK Phosphorylation Assay (Western Blot)
Objective: To determine the effect of 8S-HETE on the phosphorylation of MAPK family members (ERK1/2, p38, JNK).
Methodology:
-
Cell Culture and Treatment: Culture the desired cell line (e.g., RL-14 cardiomyocytes) to sub-confluency. Serum-starve the cells for a defined period (e.g., 24 hours) to reduce basal phosphorylation levels. Treat the cells with 8S-HETE (e.g., 10 µM) or vehicle control for various time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubate with primary antibodies specific for the phosphorylated forms of ERK1/2, p38, and JNK. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., total ERK1/2, β-actin).
6.2.2. NF-κB Activation Assay (Luciferase Reporter Assay)
Objective: To measure the effect of 8S-HETE on NF-κB transcriptional activity.
Methodology:
-
Cell Transfection: Co-transfect the target cells with a luciferase reporter plasmid containing multiple NF-κB binding sites upstream of the luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Treatment: After transfection, treat the cells with 8S-HETE (e.g., 10 µM) or vehicle control for a specified duration.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The fold-change in NF-κB activity is calculated relative to the vehicle-treated control.
PPARα Transactivation Assay
Objective: To assess the ability of 8S-HETE to activate PPARα-mediated gene transcription.
Methodology:
-
Cell Transfection: Co-transfect a suitable cell line (e.g., COS-1 or HEK293) with a PPARα expression plasmid, a reporter plasmid containing PPREs linked to a luciferase gene, and a Renilla luciferase control plasmid.
-
Cell Treatment: Treat the transfected cells with various concentrations of 8S-HETE or a known PPARα agonist (positive control) for 24 hours.
-
Luciferase Assay: Perform a dual-luciferase assay as described for the NF-κB activation assay.
-
Data Analysis: Calculate the fold-induction of luciferase activity relative to the vehicle control. An EC50 value can be determined by fitting the dose-response data to a sigmoidal curve.
Cell Migration Assay (Wound Healing/Scratch Assay)
Objective: To evaluate the effect of 8S-HETE on cell migration.
Methodology:
-
Cell Seeding: Grow a confluent monolayer of the cells of interest (e.g., corneal epithelial cells) in a multi-well plate.
-
Creating the "Wound": Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.
-
Cell Treatment: Wash the cells to remove detached cells and then incubate them in a medium containing 8S-HETE or vehicle control.
-
Image Acquisition: Capture images of the wound at different time points (e.g., 0, 6, 12, 24 hours) using a microscope.
-
Data Analysis: Measure the area of the wound at each time point. The rate of cell migration is determined by the percentage of wound closure over time.
Quantification of Cardiac Hypertrophy
Objective: To measure the hypertrophic response of cardiomyocytes to 8S-HETE treatment.
Methodology:
-
Gene Expression Analysis: Treat cardiomyocytes (e.g., RL-14 or AC16 cells) with 8S-HETE. Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of hypertrophic markers such as ANP, BNP, and β-MHC.
-
Cell Size Measurement: After treatment with 8S-HETE, fix the cells and capture images using a phase-contrast microscope. Measure the cell surface area using image analysis software. An increase in the average cell surface area is indicative of hypertrophy.
Conclusion and Future Directions
8S-HETE is an important stereospecific lipid mediator that plays a significant role in cellular signaling. Its ability to activate the MAPK, NF-κB, and PPARα pathways underlies its involvement in key physiological and pathological processes, including cardiac hypertrophy, cell migration, and inflammation. The methodologies outlined in this guide provide a framework for the continued investigation of this potent eicosanoid.
Several key areas warrant further investigation. The definitive identification of the cell surface receptor(s) for 8S-HETE is a critical next step to fully elucidate its mechanism of action. A more detailed characterization of the upstream signaling components that link this putative receptor to the MAPK and NF-κB pathways is also needed. Furthermore, in vivo studies are required to validate the physiological relevance of the cellular effects observed in vitro. A deeper understanding of the signaling networks regulated by 8S-HETE will undoubtedly open new avenues for the development of targeted therapies for a range of diseases, including cardiovascular disorders and inflammatory conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of cellular hypertrophy by 8-hydroxyeicosatetraenoic acid in the human ventricular cardiomyocyte, RL-14 cell line, is implicated by MAPK and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. 5-, 12- and 15-Hydroxyeicosatetraenoic acids induce cellular hypertrophy in the human ventricular cardiomyocyte, RL-14 cell line, through MAPK- and NF-κB-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
8S-HETE and its Involvement in Inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of 8S-HETE in Inflammation
8(S)-hydroxyeicosatetraenoic acid (8S-HETE) is a bioactive lipid mediator derived from the enzymatic oxidation of arachidonic acid.[1][2] As a member of the eicosanoid family, 8S-HETE is increasingly recognized for its potent pro-inflammatory activities and its involvement in a variety of physiological and pathophysiological processes.[3] Its chemical formula is C₂₀H₃₂O₃, and its IUPAC name is (5Z,8S,9E,11Z,14Z)-8-hydroxyicosa-5,9,11,14-tetraenoic acid.[4][5] This technical guide provides a comprehensive overview of the biosynthesis of 8S-HETE, its intricate involvement in key inflammatory signaling pathways, and detailed experimental protocols for its study. The information presented herein is intended to support researchers, scientists, and drug development professionals in advancing our understanding of this critical inflammatory mediator and exploring its potential as a therapeutic target.
Biosynthesis of 8S-HETE: The Lipoxygenase Pathway
The primary route for the synthesis of 8S-HETE in mammals is through the lipoxygenase (LOX) pathway.[2] Specifically, an 8S-lipoxygenase enzyme stereoselectively converts arachidonic acid into 8S-hydroperoxyeicosatetraenoic acid (8S-HpETE), which is then rapidly reduced to 8S-HETE.[1][2] This enzymatic process is distinct from non-enzymatic autoxidation, which produces a racemic mixture of 8(R)-HETE and 8(S)-HETE.[2] In murine models, the expression of 8S-lipoxygenase activity has been observed in the skin following topical application of phorbol esters or calcium ionophores.[1]
Involvement in Inflammatory Pathways
8S-HETE exerts its pro-inflammatory effects by modulating several key signaling cascades within target cells. The primary pathways implicated in 8S-HETE-mediated inflammation are the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. Additionally, 8S-HETE is a known activator of the nuclear receptor Peroxisome Proliferator-Activated Receptor alpha (PPARα).
Activation of MAPK and NF-κB Signaling
Studies have demonstrated that 8-HETE can induce the phosphorylation and activation of key components of the MAPK pathway, including ERK1/2, p38, and JNK.[3] The activation of these kinases leads to a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB.[3] NF-κB is a master regulator of inflammation, and its activation leads to the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules. The activation of the MAPK and NF-κB pathways by 8S-HETE contributes to its observed pro-inflammatory and cell-proliferative effects.[3]
Activation of PPARα
8S-HETE is a potent and selective activator of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism and inflammation.[6][7] Upon binding to 8S-HETE, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. The activation of PPARα by 8S-HETE adds another layer of complexity to its biological activities, influencing both metabolic and inflammatory processes.
Quantitative Data Presentation
The following table summarizes the available quantitative data for the biological activities of 8S-HETE. It is important to note that specific binding affinities (Kd) for a dedicated 8S-HETE receptor have not yet been fully elucidated.
| Parameter | Value | Cell/System | Biological Effect | Reference(s) |
| IC₅₀ | ~500 nM | In vitro binding assay | Interaction with GST-xPPARα | [1] |
| ED₅₀ | 1 µM | Coactivator-dependent receptor ligand assay (CARLA) | Induction of xPPARα-SRC-1 interaction | [2] |
| Peak Chemotactic Response | 5 µg/mL | Human Neutrophils | Stimulation of neutrophil migration | [4] |
| MAPK Activation | 10 µM | RL-14 cells (human ventricular cardiomyocytes) | Increased phosphorylation of ERK1/2, p38, and JNK | [8] |
| NF-κB Activation | 10 µM | RL-14 cells (human ventricular cardiomyocytes) | Increased NF-κB binding activity | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the inflammatory effects of 8S-HETE.
Protocol 1: Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol describes a method for assessing the chemotactic activity of 8S-HETE on primary human neutrophils.
Materials:
-
Freshly isolated human neutrophils
-
Boyden chamber apparatus with polycarbonate membranes (3-5 µm pores)
-
8S-HETE
-
Hanks' Balanced Salt Solution (HBSS)
-
Methanol
-
Wright-Giemsa stain
-
Microscope
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation followed by dextran sedimentation.
-
Cell Preparation: Resuspend the isolated neutrophils in HBSS at a concentration of 2 x 10⁶ cells/mL.
-
Chemoattractant Preparation: Prepare serial dilutions of 8S-HETE in HBSS to the desired concentrations (e.g., 0.1 to 10 µg/mL). Use HBSS with the vehicle (e.g., ethanol) as a negative control.
-
Chamber Assembly: Add 200 µL of the 8S-HETE dilutions or control to the lower wells of the Boyden chamber. Place the polycarbonate membrane over the lower wells.
-
Cell Seeding: Add 200 µL of the neutrophil suspension to the upper wells of the chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes to allow for cell migration.
-
Staining: After incubation, remove the membrane. Wipe the upper surface to remove non-migrated cells. Fix the membrane in methanol and stain with Wright-Giemsa stain.
-
Quantification: Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.
Protocol 2: Western Blot Analysis for MAPK and NF-κB Activation
This protocol details the detection of phosphorylated (activated) forms of key signaling proteins in the MAPK and NF-κB pathways following 8S-HETE stimulation.
Materials:
-
Cultured cells (e.g., macrophages, endothelial cells)
-
8S-HETE
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-p65, anti-p65, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Treat cells with various concentrations of 8S-HETE for the desired time. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Denature samples by heating.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane with TBST.
-
-
Detection: Apply ECL substrate and visualize bands using a chemiluminescence imager.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
Protocol 3: NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB in response to 8S-HETE stimulation.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct
-
8S-HETE
-
Cell culture medium
-
Luciferase assay reagent kit (containing lysis buffer and luciferase substrate)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed the reporter cells in a 96-well plate. Treat the cells with a dose range of 8S-HETE for a specified time (e.g., 6-24 hours). Include a vehicle control and a positive control (e.g., TNF-α).
-
Cell Lysis: After treatment, wash the cells with PBS and add lysis buffer to each well. Incubate for 15-20 minutes at room temperature to ensure complete cell lysis.
-
Luciferase Assay: Add the luciferase assay substrate to each well.
-
Measurement: Immediately measure the luminescence in each well using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration. Express the results as fold induction over the vehicle control.
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for investigating the effects of 8S-HETE on inflammatory responses in a cellular model.
Conclusion and Future Directions
8S-HETE is a potent lipid mediator that plays a significant role in orchestrating inflammatory responses. Its biosynthesis via the 8S-lipoxygenase pathway and its ability to activate the MAPK, NF-κB, and PPARα signaling pathways underscore its importance as a pro-inflammatory molecule. While significant progress has been made in understanding its biological functions, several key areas warrant further investigation. The identification and characterization of a specific cell surface receptor for 8S-HETE, potentially a G-protein coupled receptor, is a critical next step to fully elucidate its mechanism of action. Furthermore, comprehensive dose-response studies are needed to quantify its effects on the production of a broader range of inflammatory cytokines and chemokines in various immune cell types. A deeper understanding of the intricate roles of 8S-HETE in both acute and chronic inflammatory diseases will undoubtedly open new avenues for the development of novel therapeutic strategies targeting this important signaling lipid.
References
- 1. Orphan GPCR research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of human neutrophil function by monohydroxy-eicosatetraenoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the orphan G protein-coupled receptor GPR31 as a receptor for 12-(S)-hydroxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Decrypting orphan GPCR drug discovery via multitask learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orphan G protein-coupled receptors: targets for new therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reactome | GPR31 is a receptor for 12(S)-HETE [reactome.org]
The Role of 8S-Hydroxyeicosapentaenoic Acid in Adipocyte Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8S-hydroxyeicosapentaenoic acid (8S-Hepe), a metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA), has emerged as a potential regulator of adipocyte differentiation and function. This technical guide provides an in-depth overview of the current understanding of this compound's role in adipogenesis, with a focus on its anti-adipogenic and anti-inflammatory properties. This document details the experimental protocols for studying the effects of this compound on adipocyte differentiation, presents quantitative data from key studies, and illustrates the putative signaling pathways involved. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for obesity and related metabolic disorders.
Introduction
Adipocyte differentiation, or adipogenesis, is the process by which preadipocytes differentiate into mature, lipid-storing adipocytes. This process is critical for maintaining metabolic homeostasis. Dysregulation of adipogenesis is a key factor in the pathophysiology of obesity and associated metabolic diseases, including type 2 diabetes and cardiovascular disease. The differentiation of adipocytes is a complex process regulated by a network of transcription factors, with peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα) acting as master regulators.
Recent research has highlighted the role of lipid mediators, derived from polyunsaturated fatty acids, in modulating adipogenesis and inflammation. Among these, this compound has been identified as a bioactive metabolite with potent anti-adipogenic and anti-inflammatory effects in vitro.
Quantitative Data on the Effects of this compound on Adipocyte Differentiation
The following tables summarize the quantitative data from studies investigating the effects of this compound on 3T3-L1 adipocyte differentiation.
Table 1: Effect of this compound on Lipid Accumulation in 3T3-L1 Adipocytes
| Treatment | Concentration | Reduction in Lipid Content (vs. Control) | p-value | Reference |
| This compound | 5 µM | Significant | < 0.01 | [1] |
Table 2: Effect of this compound on Adipogenic and Inflammatory Gene Expression in 3T3-L1 Adipocytes
| Gene | Treatment | Concentration | Change in Expression (vs. Control) | p-value | Reference |
| Acetyl-CoA Carboxylase | This compound | 5 µM | Lower | 0.059 | [1] |
| Fatty Acid Synthase | This compound | 5 µM | Lower | 0.042 | [1] |
| Interleukin-6 (IL-6) | This compound | 5 µM | Lower | < 0.05 | [1] |
| Arginase 1 | This compound | 5 µM | Trend towards higher | 0.067 | [1] |
Signaling Pathways of this compound in Adipocyte Differentiation
The precise signaling pathways through which this compound exerts its anti-adipogenic effects are still under investigation. However, current evidence suggests a potential role for the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and modulation of inflammatory signaling.
Putative Signaling Pathway of this compound in Adipocytes
Caption: Putative signaling pathway of this compound in adipocytes.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the function of this compound in adipocyte differentiation.
3T3-L1 Preadipocyte Culture and Differentiation
Caption: Experimental workflow for 3T3-L1 adipocyte differentiation.
Protocol:
-
Cell Culture: Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% bovine calf serum (BCS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Differentiation: Two days post-confluence (Day 0), replace the medium with differentiation medium I (DMEM with 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin). Treat cells with 5 µM this compound or vehicle control.
-
Maturation: On day 2, replace the medium with differentiation medium II (DMEM with 10% FBS and 10 µg/mL insulin) with or without this compound.
-
From day 4 onwards, replace the medium every two days with DMEM containing 10% FBS.
-
Mature adipocytes are typically observed between days 8 and 10.
Oil Red O Staining for Lipid Accumulation
Protocol:
-
Wash differentiated 3T3-L1 cells with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin in PBS for at least 1 hour.
-
Wash the cells with water and then with 60% isopropanol.
-
Stain with a freshly prepared Oil Red O solution (0.21% Oil Red O in 60% isopropanol) for 10 minutes at room temperature.
-
Wash the cells extensively with water.
-
For quantification, elute the Oil Red O stain from the cells with 100% isopropanol and measure the absorbance at 510 nm.
Quantitative Real-Time PCR (qPCR)
Protocol:
-
RNA Extraction: Extract total RNA from 3T3-L1 cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green-based master mix and gene-specific primers for adipogenic markers (e.g., Pparg, Cebpa, Fabp4, Fasn) and a housekeeping gene (e.g., Actb, Gapdh).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Table 3: Recommended Mouse qPCR Primer Sequences
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| Pparg | TCGCTGATGCACTGCCTATG | GAGAGGTCCACAGAGCTGATT |
| Cebpa | CAAGAACAGCAACGAGTACCG | GTCACTGGTCAACTCCAGCAC |
| Adiponectin | GATGGCAGAGATGGCACCCC | TGGAAGCCAAGCTCATCACC |
| Fasn | GCTGCGGAAACTTCAGGAAAT | AGAGACGTGTCACTCCTGGACTT |
| Actb | GGCTGTATTCCCCTCCATCG | CCAGTTGGTAACAATGCCATGT |
Western Blotting
Protocol:
-
Protein Extraction: Lyse 3T3-L1 cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate with primary antibodies against adipogenic markers (e.g., PPARγ, C/EBPα, FABP4) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Table 4: Recommended Primary Antibodies for Western Blotting
| Target Protein | Supplier | Catalog Number |
| PPARγ | Cell Signaling Technology | #2435 |
| C/EBPα | Cell Signaling Technology | #8178 |
| FABP4 | Cell Signaling Technology | #2120 |
| β-Actin | Cell Signaling Technology | #4970 |
| GAPDH | Cell Signaling Technology | #5174 |
Conclusion
This compound demonstrates significant anti-adipogenic and anti-inflammatory properties in vitro, suggesting its potential as a therapeutic agent for obesity and related metabolic disorders. The data presented in this guide indicate that this compound inhibits lipid accumulation and downregulates the expression of key genes involved in fatty acid synthesis. The putative mechanism of action involves the activation of PPARα and the modulation of inflammatory signaling pathways. The detailed experimental protocols provided herein offer a framework for researchers to further investigate the molecular mechanisms of this compound and to explore its therapeutic potential in preclinical models. Further research is warranted to fully elucidate the signaling cascades regulated by this compound and to validate its efficacy and safety in vivo.
References
The Enzymatic Production of 8S-Hydroxyeicosatetraenoic Acid (8S-HETE): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8S-Hydroxyeicosatetraenoic acid (8S-HETE) is a stereospecific bioactive lipid mediator derived from the enzymatic oxygenation of arachidonic acid. As a potent endogenous ligand for peroxisome proliferator-activated receptor alpha (PPARα), 8S-HETE plays a significant role in regulating gene expression associated with lipid metabolism and inflammation. This technical guide provides a comprehensive overview of the enzymatic production of 8S-HETE, focusing on the use of recombinant murine 8S-lipoxygenase (8S-LOX). Detailed methodologies for enzyme expression and purification, enzymatic synthesis of 8S-HETE, and product purification are presented. Furthermore, this guide includes a summary of quantitative data for different production strategies and visual diagrams of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding of the core concepts.
Introduction
Hydroxyeicosatetraenoic acids (HETEs) are a class of signaling lipids generated from the oxygenation of arachidonic acid by various enzymatic and non-enzymatic pathways. The biological activity of HETEs is profoundly influenced by the position and stereochemistry of the hydroxyl group. 8S-HETE, in particular, has garnered significant interest due to its specific activation of PPARα, a nuclear receptor that governs the transcription of genes involved in fatty acid oxidation and inflammatory responses.[1][2] The stereospecific synthesis of 8S-HETE is crucial for elucidating its precise biological functions and for the development of targeted therapeutics.
The primary enzymatic route for 8S-HETE production involves the action of 8S-lipoxygenase (8S-LOX).[3] While a dedicated 8R-lipoxygenase has not been identified in humans, the murine ortholog of human ALOX15B functions as an 8S-lipoxygenase, almost exclusively producing the S-enantiomer.[3][4] This enzyme has been successfully expressed in recombinant systems, such as Escherichia coli, providing a reliable source for the controlled production of 8S-HETE.[5]
This guide offers an in-depth exploration of the enzymatic production of 8S-HETE, providing researchers with the necessary protocols and data to produce and study this important signaling molecule.
Biosynthesis and Signaling Pathway of 8S-HETE
The enzymatic synthesis of 8S-HETE from arachidonic acid is a two-step process initiated by 8S-lipoxygenase. The enzyme catalyzes the stereospecific insertion of molecular oxygen into arachidonic acid to form 8S-hydroperoxyeicosatetraenoic acid (8S-HpETE). This unstable intermediate is then reduced by cellular peroxidases to the more stable 8S-HETE.
Once produced, 8S-HETE can act as an intracellular signaling molecule. One of its primary mechanisms of action is through the direct binding and activation of PPARα.[1] Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction leads to the recruitment of coactivators and the initiation of gene transcription.
Experimental Protocols
The following sections provide detailed protocols for the enzymatic production of 8S-HETE, from the expression of recombinant mouse 8S-lipoxygenase to the purification of the final product.
Expression and Purification of Recombinant Mouse 8S-Lipoxygenase (His-tagged)
This protocol describes the expression of His-tagged mouse 8S-LOX in E. coli BL21(DE3) and its purification using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.
Materials:
-
pET expression vector containing the mouse 8S-lipoxygenase gene with an N-terminal 6xHis tag
-
E. coli BL21(DE3) competent cells
-
Luria-Bertani (LB) medium and agar plates containing the appropriate antibiotic (e.g., kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0
-
Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0
-
Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0
-
Ni-NTA agarose resin
-
Dialysis Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5
Procedure:
-
Transformation: Transform the pET-8S-LOX plasmid into competent E. coli BL21(DE3) cells and plate on LB agar with the selective antibiotic. Incubate overnight at 37°C.[6]
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with the antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Cool the culture to 18-20°C and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to incubate at 18-20°C for 16-20 hours with shaking.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography:
-
Equilibrate the Ni-NTA resin with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10 column volumes of Wash Buffer.
-
Elute the His-tagged 8S-LOX with 5 column volumes of Elution Buffer.
-
-
Dialysis: Dialyze the eluted protein against Dialysis Buffer overnight at 4°C to remove imidazole.
-
Concentration and Storage: Concentrate the purified enzyme using a centrifugal filter unit and store at -80°C in aliquots containing 10% glycerol.
Enzymatic Synthesis of 8S-HETE
This protocol describes the conversion of arachidonic acid to 8S-HETE using either purified recombinant 8S-LOX or whole E. coli cells expressing the enzyme.
Materials:
-
Purified recombinant mouse 8S-LOX or E. coli cells expressing 8S-LOX
-
Arachidonic acid
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5-8.0
-
Ethanol
-
Reducing agent (e.g., SnCl₂ or Triphenylphosphine)
Procedure (using Purified Enzyme):
-
Substrate Preparation: Prepare a stock solution of arachidonic acid in ethanol.
-
Reaction Setup: In a suitable reaction vessel, combine the Reaction Buffer and the purified 8S-LOX.
-
Initiation: Initiate the reaction by adding the arachidonic acid stock solution to the reaction mixture with gentle stirring. A typical final concentration is 5 mM arachidonic acid.[2]
-
Incubation: Incubate the reaction at 30°C for 60-90 minutes.[5]
-
Reduction: Stop the reaction and reduce the intermediate 8S-HpETE to 8S-HETE by adding a reducing agent.
-
Extraction: Proceed to the purification of 8S-HETE.
Procedure (using Whole Cells):
-
Cell Preparation: Resuspend the E. coli cells expressing 8S-LOX in the Reaction Buffer to a desired concentration (e.g., 15 g/L).[2]
-
Reaction Setup: Add the cell suspension to a reaction vessel.
-
Initiation: Add the arachidonic acid stock solution (final concentration 5 mM) to the cell suspension.[2]
-
Incubation: Incubate the reaction at 30-35°C for 60-90 minutes with shaking.[2][5]
-
Extraction: Centrifuge the reaction mixture to pellet the cells and collect the supernatant for 8S-HETE purification. The reduction of 8S-HpETE is often carried out by endogenous cellular peroxidases.
Purification of 8S-HETE by Solid-Phase Extraction (SPE)
This protocol describes the purification of 8S-HETE from the enzymatic reaction mixture using a C18 solid-phase extraction cartridge.
Materials:
-
C18 SPE cartridge
-
Methanol
-
Water
-
Ethyl acetate
-
Hexane
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.[7][8]
-
Sample Loading: Acidify the reaction supernatant to pH 3-4 with a dilute acid and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove salts and other polar impurities, followed by 5 mL of hexane to remove non-polar impurities.
-
Elution: Elute the 8S-HETE from the cartridge with 5 mL of ethyl acetate or methanol.[7]
-
Drying: Evaporate the solvent from the eluate under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried 8S-HETE in a suitable solvent (e.g., methanol or mobile phase) for analysis.
Quantitative Data
The choice between using a purified enzyme or a whole-cell system for 8S-HETE production involves a trade-off between specific activity and overall process economy. While purified enzymes offer higher specific activity, whole-cell biocatalysis can be more cost-effective and stable.[5]
| Parameter | Purified Mouse 8S-LOX | Recombinant E. coli expressing Mouse 8S-LOX | Reference |
| Optimal pH | 8.0 | 7.5 | [5] |
| Optimal Temperature | 30°C | 30-35°C | [5] |
| Substrate (Arachidonic Acid) | 5 mM | 5 mM | [2] |
| Reaction Time | 60-90 min | 60-90 min | [2] |
| Product Concentration | - | 4.37 mM 8S-HETE | [2] |
| Molar Conversion | - | 87% | [2] |
| Specific Activity (for AA) | High (12.6-fold higher than whole cells) | Lower | [5] |
| Enantiomeric Excess (ee) | >99% (S-enantiomer) | >99% (S-enantiomer) | Implied from enzyme specificity |
Mandatory Visualization
The following diagrams illustrate the key experimental workflow and the logical relationships in the production and analysis of 8S-HETE.
Conclusion
This technical guide provides a comprehensive framework for the enzymatic production of 8S-HETE using recombinant murine 8S-lipoxygenase. The detailed protocols for enzyme expression, purification, and the enzymatic reaction, coupled with quantitative data and visual aids, offer researchers a robust resource for obtaining this stereospecific lipid mediator. The ability to produce high-purity 8S-HETE is essential for advancing our understanding of its role in PPARα signaling and its implications in metabolic and inflammatory diseases. The methodologies described herein can be adapted and optimized for various research and drug development applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. neb.com [neb.com]
- 7. affinisep.com [affinisep.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Preliminary Studies on the Therapeutic Potential of 8-Hydroxyeicosatetraenoic Acid (8S-HETE): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Hydroxyeicosatetraenoic acid (8S-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid primarily through the lipoxygenase pathway. Preliminary studies have begun to elucidate its role in various physiological and pathological processes. This technical guide provides a comprehensive overview of the current understanding of 8S-HETE's therapeutic potential, with a focus on its pro-inflammatory activities and its interaction with nuclear receptors. This document summarizes available quantitative data, details key experimental methodologies, and illustrates the known signaling pathways to support further research and development in this area. While the therapeutic potential of 8S-HETE is still under investigation, current evidence primarily points towards its role as a pro-inflammatory mediator, with limited data supporting significant anti-inflammatory or pro-resolving effects.
Core Signaling Pathways Modulated by 8S-HETE
8S-HETE has been shown to exert its biological effects through the activation of several key intracellular signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. Furthermore, it is a selective agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).
MAPK and NF-κB Signaling
8S-HETE has been demonstrated to promote pro-inflammatory and hypertrophic responses through the activation of the MAPK and NF-κB signaling cascades.[1] This activation is a critical step leading to the transcription of various pro-inflammatory and hypertrophic genes. The binding of 8S-HETE to a yet-to-be-fully-identified receptor is believed to initiate a cascade involving the phosphorylation of key kinases, ultimately leading to the activation of transcription factors that drive gene expression.
PPARα Activation
8S-HETE is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. The activation of PPARα by 8S-HETE suggests a potential role for this lipid mediator in modulating fatty acid oxidation and lipid homeostasis.
Quantitative Data
The following tables summarize the available quantitative data from preliminary studies on 8S-HETE. It is important to note that much of the existing research has utilized racemic mixtures of 8-HETE, and further studies are needed to delineate the specific activities of the 8S enantiomer.
Table 1: Effect of 8-HETE on NF-κB Activation
| Cell Line | 8-HETE Concentration | Parameter Measured | Result (Fold Change vs. Control) | Reference |
| Human Ventricular Cardiomyocytes (RL-14) | 10 µM (racemic) | NF-κB DNA Binding Activity | ~1.8 | [1] |
Table 2: Activation of PPARα by 8S-HETE
| Assay Type | Parameter | Value | Reference |
| Competition Binding Assay | IC50 | ~500 nM | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in the preliminary studies of 8S-HETE are provided below.
NF-κB Activation Assay (Nuclear Translocation of p65)
This protocol describes an immunofluorescence-based assay to visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key indicator of NF-κB activation.
Experimental Workflow:
Materials:
-
Cell line of interest (e.g., human ventricular cardiomyocytes)
-
Cell culture medium and supplements
-
8S-HETE
-
Vehicle control (e.g., ethanol or DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: Fluorescently-labeled anti-rabbit IgG
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of 8S-HETE or vehicle for different time points.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash cells with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash cells with PBS and block with 5% BSA for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate cells with the primary anti-p65 antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash cells with PBS and incubate with DAPI for 5 minutes to stain the nuclei.
-
Mounting and Imaging: Wash cells with PBS, mount the coverslips onto microscope slides using mounting medium, and visualize using a fluorescence microscope.
-
Quantification: Acquire images and quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
MAPK Activation Assay (Western Blot for Phosphorylated p38 and JNK)
This protocol details the use of Western blotting to detect the phosphorylation of key MAPK proteins, p38 and JNK, as a measure of their activation in response to 8S-HETE.
Experimental Workflow:
Materials:
-
Cell line of interest
-
8S-HETE and vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-p38 MAPK, Rabbit anti-p38 MAPK, Rabbit anti-phospho-JNK, Rabbit anti-JNK
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with 8S-HETE or vehicle, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of p38 and JNK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate.
-
Analysis: Capture the signal using an imaging system and perform densitometric analysis to quantify the levels of phosphorylated proteins relative to the total protein levels.
PPARα Reporter Gene Assay
This protocol describes a cell-based reporter assay to quantify the activation of PPARα by 8S-HETE.
Experimental Workflow:
Materials:
-
Host cell line (e.g., HEK293T)
-
Expression vector for human PPARα
-
Reporter vector containing a luciferase gene driven by a PPAR response element (PPRE)
-
Control vector with a constitutively expressed Renilla luciferase gene
-
Transfection reagent
-
8S-HETE and a known PPARα agonist (positive control)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect the host cells with the PPARα expression vector, the PPRE-luciferase reporter vector, and the Renilla luciferase control vector.
-
Treatment: After 24 hours, treat the transfected cells with various concentrations of 8S-HETE or the reference agonist.
-
Cell Lysis: After an appropriate incubation period (e.g., 24 hours), lyse the cells.
-
Luciferase Assay: Measure both Firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold induction of luciferase activity relative to the vehicle-treated control.
Discussion and Future Directions
The preliminary studies on 8S-HETE have begun to shed light on its potential biological roles. The current body of evidence strongly suggests that 8S-HETE functions as a pro-inflammatory mediator, primarily through the activation of the MAPK and NF-κB signaling pathways. Its ability to selectively activate PPARα introduces a layer of complexity, suggesting a potential role in lipid metabolism that warrants further investigation.
However, several critical gaps in our understanding remain. There is a notable lack of quantitative data for many of the observed effects, particularly concerning MAPK activation and any potential influence on angiogenesis. Furthermore, the majority of studies have not distinguished between the 8S and 8R enantiomers of HETE, which may possess distinct biological activities.
Future research should focus on:
-
Stereospecific studies: Delineating the specific roles of 8S-HETE versus 8R-HETE.
-
Quantitative analysis: Generating robust quantitative data for all observed biological effects to establish clear dose-response relationships.
-
Receptor identification: Identifying the specific cell surface receptor(s) that mediate the pro-inflammatory effects of 8S-HETE.
-
In vivo studies: Translating the in vitro findings to relevant animal models of disease to assess the therapeutic potential of modulating 8S-HETE signaling.
-
Exploring anti-inflammatory and pro-resolving potential: While current evidence is limited, further investigation into potential context-dependent anti-inflammatory or pro-resolving actions of 8S-HETE is warranted.
A more comprehensive understanding of the molecular mechanisms underlying the actions of 8S-HETE will be crucial for determining its viability as a therapeutic target for inflammatory diseases, cardiovascular disorders, and metabolic conditions.
References
Methodological & Application
Chiral Separation of 8S-HETE and 8R-HETE: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxyeicosatetraenoic acid (8-HETE) is a bioactive lipid mediator derived from the oxidation of arachidonic acid. It exists as two enantiomers, 8(S)-HETE and 8(R)-HETE, which can be generated through both enzymatic and non-enzymatic pathways.[1] These enantiomers often exhibit distinct biological activities, making their individual separation and quantification critical for understanding their specific roles in physiological and pathological processes, including inflammation and cardiovascular function.[1] Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful analytical techniques for resolving these enantiomeric compounds.[1]
This document provides detailed application notes and protocols for the chiral separation of 8S-HETE and 8R-HETE using normal-phase HPLC, reverse-phase HPLC, and supercritical fluid chromatography.
Signaling Pathways Involving 8-HETE
8-HETE has been implicated in various signaling pathways, primarily associated with inflammation and cardiovascular function. It can act as a signaling molecule, influencing cellular responses through receptor-dependent and independent mechanisms. Notably, 8-HETE has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades, which are central to inflammatory responses.[1] Furthermore, 8(S)-HETE is a potent activator of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα, which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.[1]
Caption: Simplified signaling pathway of 8-HETE enantiomers.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) of 8-HETE from Biological Fluids (e.g., Plasma)
This protocol outlines a general procedure for the solid-phase extraction of 8-HETE from plasma.
Materials and Reagents:
-
C18 SPE Cartridges
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Formic Acid
-
Internal Standard (e.g., 8-HETE-d8)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 500 µL of plasma, add the internal standard.
-
Acidify the plasma to pH 3.5-4.0 with formic acid.
-
Vortex for 10 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 2 mL of methanol, followed by 2 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the acidified plasma sample onto the conditioned cartridge at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 2 mL of water to remove salts.
-
Wash the cartridge with 2 mL of hexane to remove nonpolar lipids.
-
-
Elution:
-
Elute 8-HETE with 2 mL of ethyl acetate into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase for the chosen chromatographic method.
-
Caption: Experimental workflow for Solid-Phase Extraction of 8-HETE.
Chiral Separation Method 1: Normal-Phase HPLC (NP-HPLC)
This method provides excellent resolution for 8S-HETE and 8R-HETE enantiomers.
Application Note
Normal-phase chromatography on a polysaccharide-based chiral stationary phase (CSP), such as Chiralpak AD, is a robust and widely used method for the baseline separation of HETE enantiomers.[1] The separation is based on the differential interactions of the enantiomers with the chiral selector of the stationary phase. This method is highly reproducible and suitable for accurate quantification.
Protocol
Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral Column: Chiralpak AD (250 x 4.6 mm, 5 µm particle size) or equivalent.
-
HPLC-grade solvents: n-Hexane, Methanol.
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | n-Hexane / Methanol (100:2, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 237 nm |
| Injection Volume | 10 µL |
Data Presentation: Expected Chromatographic Performance
| Analyte | Expected Retention Time (min) | Resolution (Rs) |
| 8R-HETE | ~12 | >1.5 |
| 8S-HETE | ~15 | - |
| Note: The elution order and exact retention times may vary depending on the specific column batch and HPLC system.[1] |
Chiral Separation Method 2: Reverse-Phase HPLC (RP-HPLC)
This method is advantageous for its compatibility with mass spectrometry (MS) detection.
Application Note
Reverse-phase chiral HPLC offers a valuable alternative to normal-phase chromatography, particularly when interfacing with mass spectrometry is desired. Polysaccharide-based CSPs designed for reverse-phase applications, such as Chiralpak AD-RH, can effectively separate HETE enantiomers. The mobile phase typically consists of an aqueous component with an organic modifier and an acid additive to ensure the analytes are in a non-ionized state.
Protocol (Adapted from methods for similar HETEs)
Instrumentation and Materials:
-
HPLC or UHPLC system with a pump, autosampler, column oven, and UV or MS detector.
-
Chiral Column: Chiralpak AD-RH (150 x 4.6 mm, 5 µm particle size) or Chiralcel OD-RH (150 x 4.6 mm, 5 µm particle size).
-
HPLC-grade solvents: Water, Acetonitrile, Formic Acid.
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic 60:40 (A:B) or a shallow gradient optimized for resolution |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 237 nm or MS/MS |
| Injection Volume | 5-10 µL |
Data Presentation: Expected Chromatographic Performance
| Analyte | Expected Retention Time (min) | Resolution (Rs) |
| 8R-HETE | To be determined empirically | >1.5 |
| 8S-HETE | To be determined empirically | - |
| Note: Retention times and elution order are highly dependent on the specific column and exact mobile phase composition and must be determined experimentally. |
Chiral Separation Method 3: Supercritical Fluid Chromatography (SFC)
SFC is a "green" and high-throughput alternative to HPLC for chiral separations.
Application Note
Supercritical fluid chromatography, utilizing supercritical CO2 as the primary mobile phase component, offers several advantages for chiral separations, including faster analysis times, reduced organic solvent consumption, and unique selectivity.[2] Polysaccharide-based chiral columns are highly effective in SFC. The addition of a polar organic modifier is necessary to elute the HETE enantiomers. This technique is compatible with MS detection.
Protocol (Adapted from methods for eicosanoids)
Instrumentation and Materials:
-
SFC system with a CO2 pump, modifier pump, back-pressure regulator, column oven, and UV or MS detector.
-
Chiral Column: Lux Cellulose-1 (150 x 4.6 mm, 3 µm) or a similar amylose or cellulose-based column.
-
SFC-grade solvents: CO2, Methanol, Isopropanol, Acetonitrile, Formic Acid.
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A: Supercritical CO2B: Methanol or Isopropanol/Acetonitrile (7:3 v/v) with 0.1% Formic Acid |
| Gradient | A gradient of modifier (B) from 5% to 30% over 10 minutes |
| Flow Rate | 2.0 mL/min |
| Back Pressure | 120 bar |
| Column Temperature | 35°C |
| Detection | UV at 237 nm or MS/MS |
| Injection Volume | 2-5 µL |
Data Presentation: Expected Chromatographic Performance
| Analyte | Expected Retention Time (min) | Resolution (Rs) |
| 8R-HETE | < 12 | >1.5 |
| 8S-HETE | < 12 | - |
| Note: SFC methods are known for their speed, and baseline separation is expected in a significantly shorter time compared to HPLC. Exact retention times and elution order need to be determined experimentally.[3] |
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantitative Metabolic Profiling of Octadecanoid Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Note: Quantification of 8(S)-HETE in Human Plasma using a Validated LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
8(S)-hydroxyeicosatetraenoic acid (8(S)-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid primarily through the lipoxygenase (LOX) pathway.[1][2] As a member of the eicosanoid family, 8(S)-HETE is implicated in various physiological and pathological processes, including the regulation of cell migration, inflammation, and cell proliferation.[3][4] It exerts its biological effects by activating peroxisome proliferator-activated receptors (PPARs), particularly PPARα, which in turn modulates downstream signaling cascades like the MAPK and NF-κB pathways.[5][6][7] Given its role in cellular signaling, accurate quantification of 8(S)-HETE in biological matrices such as plasma is critical for biomarker discovery and understanding its function in health and disease.
This application note provides a detailed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the sensitive and specific quantification of 8(S)-HETE in human plasma. The method employs either solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for sample cleanup, followed by reversed-phase chromatography and detection using multiple reaction monitoring (MRM).
Biological Pathway
8(S)-HETE is synthesized from arachidonic acid and influences cellular processes by activating nuclear receptors and downstream signaling pathways.
Experimental and Analytical Workflow
The overall workflow involves plasma sample preparation, followed by instrumental analysis and data processing for the accurate quantification of 8(S)-HETE.
Detailed Experimental Protocols
Materials and Reagents
-
8(S)-HETE analytical standard (Cayman Chemical or equivalent)
-
8(S)-HETE-d8 or other suitable deuterated internal standard (IS)
-
HPLC or LC-MS grade Methanol, Acetonitrile, Water, Hexane, Ethyl Acetate, and Isopropanol
-
Formic Acid (LC-MS grade)
-
Human Plasma (collected in EDTA or citrate tubes)
-
Solid-Phase Extraction (SPE) Cartridges: C18 or HLB (e.g., Waters Oasis HLB, 30 mg)
-
Standard laboratory equipment: vortex mixer, centrifuge, nitrogen evaporator.
Sample Preparation
Two common methods for extracting eicosanoids from plasma are presented below.[8][9] Both methods should be validated to ensure adequate recovery and minimal matrix effects.
Method A: Solid-Phase Extraction (SPE)[7][8]
-
Sample Thawing & Spiking: Thaw frozen plasma samples on ice. To 200 µL of plasma in a glass tube, add 10 µL of the internal standard solution (e.g., 4 ng/µL 15(S)-HETE-d8). Vortex briefly.[10]
-
Acidification: Acidify the plasma to a pH of ~3.5-4.0 by adding a small volume of 1% aqueous formic acid (e.g., 5-10 µL). Vortex for 10 seconds.[7]
-
SPE Cartridge Conditioning: Condition a C18 or HLB SPE cartridge by passing 2 mL of methanol, followed by 2 mL of water. Do not allow the sorbent to dry.[7]
-
Sample Loading: Load the acidified plasma sample onto the conditioned cartridge at a slow, steady flow rate (~1-2 mL/min).
-
Washing:
-
Elution: Elute the analytes with 1-2 mL of methanol or ethyl acetate into a clean collection tube.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 63:37:0.02 water:acetonitrile:formic acid).[11] Vortex and transfer to an LC autosampler vial.
Method B: Liquid-Liquid Extraction (LLE)[12][13]
-
Sample Thawing & Spiking: Thaw frozen plasma samples on ice. To 500 µL of plasma in a glass tube, add 100 µL of the internal standard solution. Vortex briefly.[12]
-
Protein Precipitation & Extraction:
-
Add 4.0 mL of an extraction solvent such as ethyl acetate.[12]
-
Vortex vigorously for 3-5 minutes to ensure thorough mixing and protein precipitation.
-
-
Phase Separation: Centrifuge the sample at 2500 x g for 10 minutes at 4°C. This will separate the mixture into an upper organic layer, a protein precipitate layer, and a lower aqueous layer.[12]
-
Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the protein interface.
-
Drying and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to an LC autosampler vial.
LC-MS/MS Analysis
The following parameters are provided as a starting point and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Conditions
A reversed-phase separation is typically used for HETEs.[11][14]
| Parameter | Recommended Condition |
| LC System | UHPLC or HPLC system |
| Column | C18 Column (e.g., Acquity UPLC BEH Shield RP18, 2.1 x 100 mm, 1.7 µm)[14] |
| Mobile Phase A | Water with 0.02% Formic Acid |
| Mobile Phase B | Acetonitrile/Isopropanol (50:50, v/v) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C[14] |
| Injection Volume | 5 - 10 µL |
| LC Gradient | See Table 1 below |
Table 1: Example LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 99.9 | 0.1 |
| 4.0 | 45.0 | 55.0 |
| 4.5 | 1.0 | 99.0 |
| 5.0 | 1.0 | 99.0 |
| 5.1 | 99.9 | 0.1 |
| 6.0 | 99.9 | 0.1 |
| This gradient is adapted from a rapid eicosanoid separation method and may require adjustment.[14] |
Mass Spectrometry (MS) Conditions
Analysis is performed on a triple quadrupole mass spectrometer in negative electrospray ionization mode using MRM.[15]
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple Quadrupole (e.g., ABI/Sciex 6500 QTRAP)[15] |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Spray Voltage | -4000 to -4500 V[12][15] |
| Source Temperature | 400 - 525 °C[12][15] |
| Collision Gas | Nitrogen or Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 2 below |
Table 2: Example MRM Transitions for 8(S)-HETE Quantification
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| 8(S)-HETE | 319.2 | 115.1 | -60 | -22 |
| 319.2 | 155.1[11] | -60 | -18 | |
| 8(S)-HETE-d8 (IS) | 327.2 | 116.1 | -65 | -22 |
| Note: DP and CE values are instrument-dependent and require optimization for maximal signal intensity.[15][16] |
Conclusion
This application note outlines a comprehensive and robust LC-MS/MS method for the quantification of 8(S)-HETE in human plasma. The protocol provides detailed steps for sample preparation using either SPE or LLE, along with optimized chromatographic and mass spectrometric conditions. This method offers the high sensitivity and selectivity required for accurately measuring endogenous levels of 8(S)-HETE, making it a valuable tool for researchers investigating the role of this lipid mediator in various physiological and pathological states.
References
- 1. Investigation of the mechanism of biosynthesis of 8-hydroxyeicosatetraenoic acid in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 8(S)-hydroxyeicosatetraenoic acid is the lipoxygenase metabolite of arachidonic acid that regulates epithelial cell migration in the rat cornea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for 8-HETE (HMDB0004679) [hmdb.ca]
- 6. pnas.org [pnas.org]
- 7. benchchem.com [benchchem.com]
- 8. Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. lipidmaps.org [lipidmaps.org]
- 12. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lipidmaps.org [lipidmaps.org]
- 16. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gas Chromatography Analysis of 8S-HETE Fatty Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
8S-hydroxyeicosatetraenoic acid (8S-HETE) is a bioactive lipid mediator derived from the enzymatic oxidation of arachidonic acid. As a member of the eicosanoid family, 8S-HETE is implicated in various physiological and pathological processes, including inflammation, cell proliferation, and signal transduction. Accurate and sensitive quantification of 8S-HETE in biological matrices is crucial for understanding its role in disease and for the development of novel therapeutics. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility and polar nature of 8S-HETE, chemical derivatization is a prerequisite for its successful analysis by GC-MS.
This document provides detailed application notes and protocols for the quantitative analysis of 8S-HETE using GC-MS. The described methodology involves a two-step derivatization process: methylation of the carboxylic acid moiety followed by silylation of the hydroxyl group.
Experimental Protocols
Sample Preparation and Lipid Extraction
Biological samples (e.g., plasma, serum, cell culture supernatants, tissue homogenates) require initial processing to extract the lipid fraction containing 8S-HETE.
Materials:
-
Biological sample
-
Internal Standard (IS): Deuterated 8S-HETE (e.g., 8S-HETE-d8) or a structurally similar deuterated HETE (e.g., 12(S)-HETE-d8)[1]
-
Phosphate-buffered saline (PBS)
-
Methanol (HPLC grade)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Protocol:
-
Internal Standard Spiking: To each sample, add a known amount of the internal standard. This is critical for accurate quantification as it corrects for sample loss during preparation and for matrix effects.[1]
-
Protein Precipitation and Acidification: For plasma or serum samples, precipitate proteins by adding 3 volumes of cold methanol. Centrifuge to pellet the protein. Acidify the supernatant to pH 3-4 with formic acid to ensure 8S-HETE is in its protonated form.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):
-
LLE: Extract the acidified sample twice with 3 volumes of a hexane:ethyl acetate mixture (1:1, v/v). Vortex thoroughly and centrifuge to separate the phases. Combine the organic layers.
-
SPE: Condition a C18 SPE cartridge with methanol followed by acidified water. Load the acidified sample onto the cartridge. Wash the cartridge with a low percentage of organic solvent to remove polar interferences. Elute the 8S-HETE and other lipids with methanol or ethyl acetate.
-
-
Solvent Evaporation: Evaporate the organic solvent from the extracted sample to dryness under a gentle stream of nitrogen.
Derivatization
To increase volatility and thermal stability for GC analysis, 8S-HETE undergoes a two-step derivatization process.[2]
Step 1: Methylation (Formation of Fatty Acid Methyl Ester - FAME)
Materials:
-
Dried lipid extract
-
2% (v/v) Sulfuric acid in methanol or Boron trifluoride-methanol solution (14%)
-
Hexane
-
Saturated sodium bicarbonate solution
Protocol:
-
Add 1 mL of 2% sulfuric acid in methanol to the dried lipid extract.
-
Incubate the mixture at 60°C for 30 minutes.
-
After cooling, add 1 mL of hexane and 0.5 mL of saturated sodium bicarbonate solution to neutralize the acid and extract the fatty acid methyl esters (FAMEs).
-
Vortex and centrifuge. Collect the upper hexane layer containing the 8S-HETE methyl ester.
-
Evaporate the hexane to dryness under a stream of nitrogen.
Step 2: Silylation (Formation of Trimethylsilyl - TMS Ether)
Materials:
-
Dried 8S-HETE methyl ester
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (anhydrous)
Protocol:
-
To the dried 8S-HETE methyl ester, add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine or acetonitrile.
-
Tightly cap the reaction vial and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis. The derivatized sample is now ready for injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
Typical GC Conditions:
-
Column: DB-5ms, HP-5ms, or similar non-polar capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 1 min.
-
Ramp: 10°C/min to 280°C.
-
Hold: 10 min at 280°C. (Note: The temperature program should be optimized for the specific column and instrument used to achieve good separation of 8S-HETE from other isomers.)
-
Typical MS Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.
Data Presentation
Quantitative analysis is performed by constructing a calibration curve using known concentrations of 8S-HETE standards that have undergone the same extraction and derivatization procedure. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration.
Table 1: Quantitative Data for GC-MS Analysis of 8S-HETE TMS Ether/Methyl Ester Derivative
| Parameter | Value | Reference |
| Derivatized Analyte | 8S-hydroxyeicosatetraenoic acid trimethylsilyl ether methyl ester | |
| Typical Retention Time | Varies with GC conditions, but expect elution after other fatty acid methyl esters due to higher molecular weight. | [3] |
| Characteristic Ions (m/z) for SIM | 271 (Quantifier) , other potential ions for confirmation | [4] |
| Internal Standard | 8S-HETE-d8 or 12(S)-HETE-d8 | [1] |
| Linear Range | Typically 1 - 250 ng on-column | [4] |
| Correlation Coefficient (r²) | > 0.99 | [4] |
| Limit of Detection (LOD) | Low pg range | |
| Limit of Quantification (LOQ) | Low to mid pg range |
Note: The exact retention time and mass spectral fragmentation pattern should be confirmed by analyzing an authentic standard of 8S-HETE under the same experimental conditions.
Visualizations
Biosynthesis of 8S-HETE
The primary pathway for the biosynthesis of 8S-HETE involves the action of a specific lipoxygenase enzyme on arachidonic acid.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. customs.go.jp [customs.go.jp]
- 3. Rapid identification of fatty acid methyl esters using a multidimensional gas chromatography-mass spectrometry database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the mechanism of biosynthesis of 8-hydroxyeicosatetraenoic acid in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating 8S-HETE Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing experiments to investigate the bioactivity of 8-Hydroxyeicosatetraenoic acid (8S-HETE). This document includes detailed protocols for key in vitro assays, illustrative data, and visual representations of signaling pathways and experimental workflows.
Introduction to 8S-HETE
8S-Hydroxyeicosatetraenoic acid (8S-HETE) is a bioactive lipid mediator derived from the lipoxygenase pathway of arachidonic acid metabolism.[1][2] Emerging evidence suggests its involvement in a variety of physiological and pathological processes, including cell migration, inflammation, and cellular proliferation.[1][3] Notably, 8S-HETE has been identified as a key regulator of corneal epithelial cell migration during wound healing.[1] It is a selective activator of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and has been shown to activate Protein Kinase C (PKC).[4][5][6][7][8] Furthermore, studies have implicated 8S-HETE in pro-inflammatory and proliferative responses through the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[3]
Understanding the bioactivity of 8S-HETE is crucial for elucidating its role in health and disease and for the potential development of novel therapeutic agents. The following protocols provide a framework for investigating the cellular and molecular effects of 8S-HETE.
Data Presentation
Table 1: Effect of 8S-HETE on Cell Migration (Wound Healing Assay)
| Treatment | Concentration (µM) | Wound Closure (%) at 24h |
| Vehicle Control | - | 25.3 ± 3.1 |
| 8S-HETE | 0.1 | 45.8 ± 4.5 |
| 8S-HETE | 1.0 | 78.2 ± 5.9 |
| 8S-HETE | 10.0 | 85.1 ± 6.2 |
Table 2: Activation of PPARα by 8S-HETE (Reporter Gene Assay)
| Treatment | Concentration (µM) | Relative Luciferase Activity (Fold Change) |
| Vehicle Control | - | 1.0 ± 0.1 |
| 8S-HETE | 0.1 | 2.5 ± 0.3 |
| 8S-HETE | 1.0 | 5.8 ± 0.6 |
| 8S-HETE | 10.0 | 9.2 ± 1.1 |
| GW7647 (Positive Control) | 1.0 | 12.5 ± 1.5 |
Table 3: Effect of 8S-HETE on ERK1/2 Phosphorylation (Western Blot)
| Treatment | Concentration (µM) | Time (min) | p-ERK1/2 / t-ERK1/2 Ratio (Fold Change) |
| Vehicle Control | - | 30 | 1.0 ± 0.2 |
| 8S-HETE | 1.0 | 15 | 3.2 ± 0.4 |
| 8S-HETE | 1.0 | 30 | 5.1 ± 0.6 |
| 8S-HETE | 1.0 | 60 | 2.8 ± 0.3 |
Table 4: Effect of 8S-HETE on NF-κB p65 Nuclear Translocation (Immunofluorescence)
| Treatment | Concentration (µM) | Time (min) | Percentage of Cells with Nuclear p65 (%) |
| Vehicle Control | - | 60 | 12.5 ± 2.1 |
| 8S-HETE | 1.0 | 30 | 45.8 ± 5.3 |
| 8S-HETE | 1.0 | 60 | 68.2 ± 7.1 |
| 8S-HETE | 1.0 | 120 | 35.4 ± 4.9 |
| TNF-α (Positive Control) | 10 ng/mL | 60 | 85.3 ± 6.8 |
Experimental Protocols
Protocol 1: In Vitro Wound Healing (Scratch) Assay
This assay is used to investigate the effect of 8S-HETE on collective cell migration.
Materials:
-
Adherent cell line (e.g., Human Corneal Epithelial Cells - HCEC)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
8S-HETE (stock solution in ethanol)
-
Vehicle control (ethanol)
-
6-well or 12-well tissue culture plates
-
Sterile p200 pipette tips
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well plate and culture until they form a confluent monolayer.
-
Create a "scratch" in the monolayer by gently scraping the cells in a straight line with a sterile p200 pipette tip.[2][8]
-
Wash the wells with serum-free medium to remove detached cells.
-
Replace the medium with fresh serum-free medium containing different concentrations of 8S-HETE (e.g., 0.1, 1.0, 10.0 µM) or vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a microscope.
-
Analyze the images to measure the area of the scratch at each time point. The percentage of wound closure can be calculated using the following formula: % Wound Closure = [(Area at T0 - Area at Tx) / Area at T0] x 100%
Caption: Workflow for the in vitro wound healing (scratch) assay.
Protocol 2: PPARα Reporter Gene Assay
This assay determines the ability of 8S-HETE to activate PPARα.
Materials:
-
HEK293T or a similar cell line
-
PPARα expression vector
-
PPAR-responsive element (PPRE)-luciferase reporter vector
-
Control vector for transfection normalization (e.g., Renilla luciferase)
-
Lipofectamine 2000 or other transfection reagent
-
Dual-Luciferase Reporter Assay System
-
8S-HETE (stock solution in ethanol)
-
GW7647 or other known PPARα agonist (positive control)
-
Vehicle control (ethanol)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Co-transfect cells in a 96-well plate with the PPARα expression vector, PPRE-luciferase reporter vector, and the control vector using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of 8S-HETE, a positive control (e.g., 1 µM GW7647), or vehicle control.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Express the results as fold change in relative luciferase activity compared to the vehicle control.
Caption: Workflow for the PPARα reporter gene assay.
Protocol 3: Western Blot for ERK1/2 Phosphorylation
This protocol is used to detect the activation of the MAPK/ERK pathway by 8S-HETE.
Materials:
-
Cell line of interest (e.g., human endothelial cells)
-
Serum-free medium
-
8S-HETE (stock solution in ethanol)
-
Vehicle control (ethanol)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Serum-starve the cells for 12-24 hours.
-
Treat the cells with 8S-HETE (e.g., 1.0 µM) for different time points (e.g., 0, 15, 30, 60 minutes). Include a vehicle control.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities and express the results as the ratio of phosphorylated ERK1/2 to total ERK1/2.[9]
Caption: Workflow for Western blot analysis of ERK1/2 phosphorylation.
Protocol 4: Immunofluorescence for NF-κB p65 Nuclear Translocation
This assay visualizes and quantifies the activation of the NF-κB pathway.
Materials:
-
Cell line of interest (e.g., macrophages)
-
8S-HETE (stock solution in ethanol)
-
TNF-α (positive control)
-
Vehicle control (ethanol)
-
4% paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-NF-κB p65
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat the cells with 8S-HETE (e.g., 1.0 µM) for different time points (e.g., 0, 30, 60, 120 minutes). Include a positive control (e.g., 10 ng/mL TNF-α) and a vehicle control.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the anti-NF-κB p65 primary antibody for 1-2 hours.
-
Wash and incubate with the fluorophore-conjugated secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the percentage of cells showing nuclear translocation of p65.
Caption: Workflow for immunofluorescence analysis of NF-κB p65 nuclear translocation.
Signaling Pathways
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clyte.tech [clyte.tech]
- 3. korambiotech.com [korambiotech.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.virginia.edu [med.virginia.edu]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Stable Isotope Labeling in 8S-HETE Metabolic Tracking
For Researchers, Scientists, and Drug Development Professionals
Introduction
8(S)-hydroxyeicosatetraenoic acid (8S-HETE) is a bioactive lipid mediator derived from the enzymatic oxidation of arachidonic acid by lipoxygenases.[1] It is implicated in various physiological and pathological processes, including cell migration and signaling.[1] Understanding the metabolic fate of 8S-HETE is crucial for elucidating its biological functions and for the development of novel therapeutics. Stable isotope labeling is a powerful technique that allows for the tracing of molecules through metabolic pathways.[2] By introducing a heavy isotope-labeled precursor, such as Carbon-13 (¹³C) labeled arachidonic acid, researchers can track the incorporation of the isotope into downstream metabolites like 8S-HETE and its subsequent products using mass spectrometry.[3] This approach provides a dynamic view of metabolic fluxes and pathway activities that cannot be achieved with traditional analytical methods.[4]
These application notes provide detailed protocols for utilizing stable isotope labeling to track the metabolism of 8S-HETE in a cellular context. The workflow covers cell culture and labeling with ¹³C-arachidonic acid, extraction of lipids, and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Core Principles of Stable Isotope Labeling for Metabolic Tracking
Stable isotope labeling involves the use of non-radioactive "heavy" isotopes, such as ¹³C, to tag a precursor molecule.[2] When this labeled precursor is introduced into a biological system, it is metabolized and the heavy isotope is incorporated into downstream products. Mass spectrometry can then differentiate between the naturally abundant "light" molecules and their "heavy" isotope-labeled counterparts based on their mass-to-charge ratio (m/z). This allows for the precise tracking and quantification of the metabolic fate of the precursor.[4]
Experimental Workflow Overview
The overall experimental workflow for tracking 8S-HETE metabolism using stable isotope labeling is a multi-step process that begins with the introduction of a labeled precursor into a cellular system and culminates in the analysis of the resulting labeled metabolites.
Caption: A high-level overview of the experimental workflow.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Labeling with ¹³C-Arachidonic Acid
This protocol details the steps for culturing cells and introducing the stable isotope-labeled precursor.
Materials:
-
Cell line of interest (e.g., human corneal epithelial cells)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Uniformly labeled ¹³C-Arachidonic Acid (¹³C₂₀-AA)
-
Ethanol (for dissolving ¹³C-AA)
-
6-well cell culture plates
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency in a T-75 flask.
-
Aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and count the cells.
-
Seed 5 x 10⁵ cells per well in 6-well plates and incubate at 37°C and 5% CO₂ until they reach ~70-80% confluency.[5]
-
-
Preparation of Labeling Medium:
-
Prepare a stock solution of ¹³C-Arachidonic Acid in ethanol.
-
On the day of the experiment, dilute the ¹³C-AA stock solution in serum-free medium to the desired final concentration (e.g., 10 µM). It is crucial to ensure the final ethanol concentration in the medium is non-toxic to the cells (typically <0.1%).
-
-
Labeling:
-
Aspirate the complete medium from the wells.
-
Wash the cells twice with sterile PBS.
-
Add the prepared labeling medium containing ¹³C-Arachidonic Acid to each well.
-
Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) at 37°C and 5% CO₂ to allow for uptake and metabolism of the labeled precursor.[5]
-
Protocol 2: Lipid Extraction
This protocol describes the extraction of lipids from the cultured cells.
Materials:
-
Methanol (ice-cold)
-
Methyl-tert-butyl ether (MTBE)
-
Water (LC-MS grade)
-
Internal Standard (IS): Deuterated 8S-HETE (d8-8S-HETE)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 4°C operation
Procedure:
-
Cell Lysis and Internal Standard Spiking:
-
After the incubation period, place the culture plates on ice.
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold methanol to each well to lyse the cells and quench metabolism.
-
Scrape the cells and transfer the cell lysate to a centrifuge tube.
-
Add a known amount of d8-8S-HETE internal standard to each sample for accurate quantification.
-
-
Liquid-Liquid Extraction:
-
Add 3.3 mL of MTBE to each tube.
-
Vortex vigorously for 1 minute.
-
Add 800 µL of water (LC-MS grade) and vortex for another minute.
-
Centrifuge at 4000 x g for 10 minutes at 4°C to separate the phases.
-
-
Collection of Organic Phase:
-
Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new clean tube.
-
Dry the organic phase under a gentle stream of nitrogen gas.
-
Store the dried lipid extract at -80°C until LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis of 8S-HETE and its Metabolites
This protocol outlines the analysis of the extracted lipids using LC-MS/MS.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid
-
Reconstitution solvent: 90% Methanol
Procedure:
-
Sample Reconstitution:
-
Reconstitute the dried lipid extract in 100 µL of reconstitution solvent.
-
Vortex and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial.
-
-
LC Separation:
-
Inject 5-10 µL of the sample onto the C18 column.
-
Use a gradient elution to separate the analytes. A typical gradient might be:
-
0-2 min: 30% B
-
2-15 min: Gradient to 98% B
-
15-20 min: Hold at 98% B
-
20.1-25 min: Return to 30% B for re-equilibration
-
-
Maintain a flow rate of 0.3 mL/min.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect and quantify the analytes. The precursor and product ion pairs for unlabeled and labeled 8S-HETE are listed in the data table below.
-
Data Presentation
The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of unlabeled and ¹³C-labeled 8S-HETE, along with a hypothetical dataset from a time-course experiment.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Labeled Precursor |
| 8S-HETE | 319.2 | 115.1 | ~12.5 | ¹²C-Arachidonic Acid |
| ¹³C₂₀-8S-HETE | 339.2 | 129.1 | ~12.5 | ¹³C-Arachidonic Acid |
| d8-8S-HETE (IS) | 327.2 | 116.1 | ~12.4 | N/A |
Table 1: Mass Spectrometric Parameters for 8S-HETE Isotopologues.
| Time (hours) | ¹²C-8S-HETE (ng/10⁶ cells) | ¹³C-8S-HETE (ng/10⁶ cells) | % Labeled 8S-HETE |
| 0 | 5.2 ± 0.4 | 0.0 | 0.0% |
| 1 | 4.8 ± 0.5 | 1.5 ± 0.2 | 23.8% |
| 4 | 3.5 ± 0.3 | 4.1 ± 0.6 | 53.9% |
| 8 | 2.1 ± 0.2 | 6.8 ± 0.7 | 76.4% |
| 24 | 0.8 ± 0.1 | 8.5 ± 0.9 | 91.4% |
Table 2: Hypothetical Quantitative Data from a ¹³C-Arachidonic Acid Labeling Experiment. Data are presented as mean ± standard deviation.
Visualization of Signaling Pathways
8S-HETE Biosynthesis and Downstream PPARα Signaling
8S-HETE is synthesized from arachidonic acid via the action of lipoxygenase enzymes.[6] Once formed, 8S-HETE can act as a signaling molecule. One of its key mechanisms of action is the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.[7] This activation leads to the transcription of target genes involved in lipid metabolism and inflammation.
Caption: Biosynthesis of 8S-HETE and its activation of PPARα.
Conclusion
Stable isotope labeling coupled with LC-MS/MS provides a robust and sensitive method for tracking the metabolic fate of 8S-HETE. The protocols outlined in these application notes offer a comprehensive guide for researchers to investigate the dynamics of 8S-HETE metabolism in various biological systems. This approach is invaluable for understanding the role of 8S-HETE in health and disease and for the preclinical evaluation of therapeutic agents that target its metabolic pathways.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: Showing metabocard for 8-HETE (HMDB0004679) [hmdb.ca]
Application Notes and Protocols for the Use of 8S-HETE as a Standard in Lipidomics Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 8-hydroxyeicosatetraenoic acid (8S-HETE) as a standard in lipidomics analysis. The protocols outlined below are essential for the accurate quantification and identification of 8S-HETE and related lipid mediators in various biological matrices.
Introduction
8-hydroxyeicosatetraenoic acid (8-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid. Its biological activity is highly dependent on its stereochemistry, with the 8(S) and 8(R) enantiomers often exhibiting distinct physiological and pathological roles.[1] 8(S)-HETE, primarily synthesized via the lipoxygenase (LOX) pathway, is a potent activator of peroxisome proliferator-activated receptors (PPARs) and is implicated in processes such as inflammation, cell migration, and adipocyte differentiation.[2][3] Accurate and precise quantification of 8S-HETE in biological samples is therefore crucial for understanding its role in health and disease. This document provides detailed protocols for the use of 8S-HETE as a standard for calibration curves and as a reference compound in liquid chromatography-mass spectrometry (LC-MS)-based lipidomics.
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the analysis of 8-HETE.
Table 1: Endogenous Levels of 8-HETE Enantiomers in Human Serum
| Analyte | Concentration (ng/mL) |
| 8(S)-HETE | 4.44 ± 0.4 |
| 8(R)-HETE | 6.86 ± 0.5 |
Data sourced from a study utilizing chiral UHPLC-ECAPCI/HRMS for analysis of human serum.[4][5]
Table 2: Example LC-MS/MS Parameters for 8-HETE Analysis
| Parameter | Value |
| Mass Spectrometer Mode | Negative Electrospray Ionization (ESI) |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 319.23 |
| Product Ion (m/z) | 155 |
| Internal Standard Example | [2H8]-15(S)-HETE |
| Internal Standard Precursor Ion (m/z) | 327.27 |
These parameters are illustrative and may require optimization for specific instrumentation and matrices.[1][4][6][7]
Table 3: Method Validation Parameters for HETE Analysis
| Parameter | Value (pg/mL) |
| Lower Limit of Quantification (LLOQ) for 8-HETE | 50 |
| Upper Limit of Quantification (ULOQ) for 8-HETE | 500 |
Data from a validated LC-MS/MS method for the quantification of arachidonic acid metabolites.[8]
Experimental Protocols
Protocol 1: Preparation of 8S-HETE Standard Solutions
This protocol describes the preparation of stock and working standard solutions of 8S-HETE for the generation of calibration curves.
Materials:
-
8S-HETE standard (high purity)
-
Ethanol or Methanol (LC-MS grade)
-
Calibrated micropipettes
-
Amber glass vials
Procedure:
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of 8S-HETE standard and dissolve it in 1 mL of ethanol in an amber glass vial. Vortex thoroughly to ensure complete dissolution. Store at -80°C.
-
Working Stock Solution (10 µg/mL): Dilute 10 µL of the 1 mg/mL stock solution with 990 µL of ethanol to obtain a 10 µg/mL working stock solution.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the 10 µg/mL working stock solution with the appropriate solvent (e.g., ethanol or mobile phase). A typical calibration curve might range from 0.1 ng/mL to 100 ng/mL.
Protocol 2: Sample Preparation for 8S-HETE Analysis from Plasma/Serum
This protocol outlines a common lipid extraction procedure from plasma or serum samples prior to LC-MS analysis.
Materials:
-
Plasma or serum samples
-
Internal Standard Solution (e.g., deuterated 8-HETE or another HETE analog)
-
Acetonitrile (ACN) or Methanol (MeOH)
-
Formic Acid (FA)
-
Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
Sample Thawing: Thaw frozen plasma or serum samples on ice.
-
Internal Standard Spiking: To 200 µL of plasma/serum, add a known amount of internal standard (e.g., 1 ng of [2H8]-15(S)-HETE in a small volume of solvent).[4]
-
Protein Precipitation and Lipid Extraction:
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted lipids to a new tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
Protocol 3: Chiral LC-MS/MS Analysis of 8-HETE
This protocol provides a general framework for the chiral separation and quantification of 8S-HETE.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Chiral column (e.g., ChiralPak AD-RH, 150 x 4.6 mm, 5 µm)[1]
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)
LC Conditions (Example):
-
Mobile Phase: Isocratic elution with methanol:water:acetic acid (95:5:0.1, v/v/v).[1]
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS/MS Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transition for 8-HETE: m/z 319.2 -> 155
-
Collision Energy and other parameters: Optimize for the specific instrument.
Visualizations
Caption: Biosynthesis pathways of 8-HETE from arachidonic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Human Metabolome Database: Showing metabocard for 8-HETE (HMDB0004679) [hmdb.ca]
- 3. 8(S)-hydroxyeicosatetraenoic acid is the lipoxygenase metabolite of arachidonic acid that regulates epithelial cell migration in the rat cornea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lipidmaps.org [lipidmaps.org]
- 7. scispace.com [scispace.com]
- 8. Determination of Lipoxygenase, CYP450, and Non-Enzymatic Metabolites of Arachidonic Acid in Essential Hypertension and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application of 8S-HETE in High-Throughput Screening Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8(S)-hydroxyeicosatetraenoic acid (8S-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by the 8-lipoxygenase (8-LOX) enzyme.[1][2][3] This eicosanoid plays a significant role in various physiological and pathological processes, including cell migration, inflammation, and cellular proliferation. 8S-HETE exerts its effects through multiple signaling pathways, primarily by activating Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα, and by modulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades. The involvement of 8S-HETE in these critical cellular pathways makes it and its associated enzymatic machinery attractive targets for drug discovery.
High-throughput screening (HTS) is a key process in modern drug discovery, enabling the rapid testing of large compound libraries to identify "hits" that modulate the activity of a specific biological target.[4][5] This document provides detailed application notes and protocols for the use of 8S-HETE in several HTS assay formats. These assays are designed to identify modulators of 8S-HETE production and its downstream signaling pathways, offering valuable tools for the development of novel therapeutics.
Signaling Pathways Involving 8S-HETE
8S-HETE is synthesized from arachidonic acid by 8-lipoxygenase. Once produced, it can be released from the cell to act on target receptors or can be esterified into phospholipids within the cell membrane. Its signaling functions are primarily mediated through the activation of PPARα, a nuclear receptor that regulates gene transcription, and through the activation of the MAPK and NF-κB pathways, which are central to cellular responses to external stimuli.
References
- 1. A high throughput screen identifies potent and selective inhibitors to human epithelial 15-lipoxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A High Throughput Screen Identifies Potent and Selective Inhibitors to Human Epithelial 15-Lipoxygenase-2 | PLOS One [journals.plos.org]
- 3. A High Throughput Screen Identifies Potent and Selective Inhibitors to Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the stability of 8S-Hepe in solution
Topic: Improving the Stability of 8S-HETE in Solution
This guide provides researchers, scientists, and drug development professionals with essential information for handling and storing 8(S)-hydroxyeicosatetraenoic acid (8S-HETE) to ensure its stability and the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is 8S-HETE and why is its stability in solution a concern?
8(S)-hydroxyeicosatetraenoic acid (8S-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid, primarily through the 8S-lipoxygenase (8S-LOX) pathway.[1][2] It plays a role in various physiological processes, including inflammation and cell migration.[3] Like other eicosanoids, 8S-HETE has a polyunsaturated fatty acid structure that makes it highly susceptible to degradation via oxidation, isomerization, and other chemical modifications.[4] Instability can lead to a loss of biological activity and the formation of confounding byproducts, resulting in inaccurate and unreliable experimental data.
Q2: What are the recommended long-term storage conditions for 8S-HETE?
For optimal long-term stability, 8S-HETE, typically supplied in an organic solvent like ethanol, should be stored at -20°C.[4][5] Under these conditions, it is reported to be stable for at least two years.[5][6] It is crucial to minimize exposure to light and oxygen.
Q3: In which solvents is 8S-HETE soluble?
8S-HETE is soluble in various organic solvents and sparingly soluble in aqueous buffers. Preparing a concentrated stock solution in an organic solvent is the recommended first step.
| Solvent | Solubility | Reference |
| Ethanol | Miscible | [4] |
| DMSO | Miscible | [4] |
| DMF | Miscible | [4] |
| 0.1 M Na₂CO₃ | 2 mg/ml | [4][5] |
| PBS (pH 7.2) | 0.8 mg/ml | [4][5] |
Q4: What are the primary factors that cause 8S-HETE to degrade in solution?
Several factors can contribute to the degradation of 8S-HETE:
-
Oxidation: The multiple double bonds in the 8S-HETE structure are prone to non-enzymatic lipid peroxidation, which is a primary degradation pathway.[4][7]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[8][9] Long-term storage at room temperature is not recommended.
-
pH: 8S-HETE is more stable in slightly acidic to neutral conditions. Eicosanoids can be unstable under acidic or alkaline conditions, which can catalyze rearrangements of the double bonds.[10][11]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and promote degradation.[4]
-
Exposure to Air and Light: Oxygen can lead to oxidative damage, and UV light can provide the energy to initiate degradation reactions.
Troubleshooting Guide
Problem: My experimental results are inconsistent or show lower-than-expected bioactivity.
-
Possible Cause 1: 8S-HETE Degradation. The compound may have degraded due to improper storage or handling.
-
Possible Cause 2: Incorrect Solution Preparation. The final concentration in your assay may be lower than intended due to poor solubility or adsorption to plasticware.
-
Solution: When diluting the organic stock into an aqueous buffer, add the stock solution slowly while vortexing to prevent precipitation. The use of a carrier protein like fatty-acid-free BSA can also improve solubility. Ensure the final concentration of the organic solvent is minimal, as it may have its own biological effects.[13]
-
Problem: I observe a precipitate after diluting my 8S-HETE stock solution into an aqueous buffer.
-
Possible Cause: Poor Solubility. 8S-HETE has limited solubility in aqueous solutions like PBS.[4] The concentration may be too high for the buffer to accommodate.
-
Solution 1: Prepare a new working solution at a lower concentration.
-
Solution 2: Use a sonicator to aid dissolution after dilution.[14]
-
Solution 3: Prepare the aqueous solution with a carrier, such as fatty-acid-free BSA, which binds to the lipid and keeps it in solution.
-
Problem: Can I store my aqueous working solution of 8S-HETE?
-
Answer: Long-term storage of 8S-HETE in aqueous solutions is strongly discouraged.[4] Eicosanoids are much more prone to degradation in aqueous environments. It is best practice to prepare aqueous working solutions fresh from a frozen organic stock solution immediately before each experiment.[13] Storing for more than one day is not recommended.[13]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Objective: To prepare a stable, concentrated stock solution of 8S-HETE in an organic solvent.
-
Materials: 8S-HETE (solid or as supplied in solvent), anhydrous ethanol or DMSO, gas-tight syringe, amber glass vial.
-
Procedure: a. If starting with solid 8S-HETE, allow the vial to equilibrate to room temperature before opening to prevent condensation. b. Under a gentle stream of inert gas (nitrogen or argon), add the desired volume of anhydrous solvent (e.g., ethanol) to the vial to achieve a high concentration (e.g., 1-10 mg/mL). c. Cap the vial tightly and vortex until the 8S-HETE is fully dissolved. d. To prevent degradation from multiple freeze-thaw cycles, aliquot the stock solution into smaller, single-use amber vials.[4] e. Store all aliquots at -20°C, protected from light.[5]
Protocol 2: Preparation of an Aqueous Working Solution
-
Objective: To dilute the organic stock solution into an aqueous buffer for immediate use in experiments.
-
Materials: 8S-HETE stock solution, sterile aqueous buffer (e.g., PBS, pH 7.2), vortex mixer.
-
Procedure: a. Thaw a single-use aliquot of the 8S-HETE stock solution. b. Vigorously vortex the aqueous buffer. c. While the buffer is still vortexing, slowly add the required volume of the organic stock solution drop-wise into the buffer. This helps prevent the compound from precipitating out of solution. d. Ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid solvent-induced effects in your experiment.[13] e. Use the freshly prepared aqueous solution immediately. Do not store.[13]
Protocol 3: HPLC Method for Assessing 8S-HETE Stability
-
Objective: To develop a stability-indicating HPLC method to separate and quantify 8S-HETE from its potential degradation products.
-
Methodology:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column is suitable for separating lipids.
-
Mobile Phase: A gradient of acetonitrile in water with an acidic modifier (e.g., 0.1% formic acid) is commonly used.
-
Detection: HETEs have a characteristic UV absorbance maximum at approximately 235-237 nm.[4][5]
-
Procedure: a. Prepare a standard solution of 8S-HETE at a known concentration. b. Inject the standard to determine its retention time and peak area. c. To assess stability, incubate the 8S-HETE solution under the desired stress conditions (e.g., elevated temperature, different pH). d. At various time points, inject samples onto the HPLC. e. Monitor for a decrease in the peak area of the parent 8S-HETE peak and the appearance of new peaks, which indicate degradation products. f. For definitive identification of enantiomers (8R vs. 8S), a specialized chiral stationary phase column is required.[15]
-
References
- 1. Investigation of the mechanism of biosynthesis of 8-hydroxyeicosatetraenoic acid in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 8(S)-hydroxyeicosatetraenoic acid is the lipoxygenase metabolite of arachidonic acid that regulates epithelial cell migration in the rat cornea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Heating Temperature and Fatty Acid Type on the Formation of Lipid Oxidation Products During Thermal Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ars.usda.gov [ars.usda.gov]
- 12. benchchem.com [benchchem.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 8S-HETE Extraction from Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of 8S-hydroxyeicosatetraenoic acid (8S-HETE) from various biological matrices.
Troubleshooting Guides
This section addresses specific issues that may be encountered during solid-phase extraction (SPE) and liquid-liquid extraction (LLE) of 8S-HETE.
Solid-Phase Extraction (SPE) Troubleshooting
Issue: Low or No Recovery of 8S-HETE
| Potential Cause | Recommended Solution |
| Analyte Lost in Flow-through | Incorrect Sorbent Choice: Ensure a C18 reversed-phase sorbent is being used for 8S-HETE.[1] Sample Solvent Too Strong: If the organic content of the sample is too high, 8S-HETE will not retain on the sorbent. Dilute the sample with a weaker solvent (e.g., water or buffer) before loading.[1] Improper pH: 8S-HETE is an acidic lipid. Acidify the sample to a pH of approximately 3.5-4.0 to ensure it is in its protonated, less polar form, which enhances retention on the C18 sorbent.[1] High Flow Rate: Loading the sample too quickly can prevent efficient interaction with the sorbent. Maintain a slow and consistent flow rate (e.g., 1-2 mL/minute).[1] Sorbent Bed Dried Out: Do not allow the sorbent bed to dry out between conditioning, equilibration, and sample loading steps. Re-condition if necessary.[1] |
| Analyte Lost in Wash Step | Wash Solvent Too Strong: The wash solvent may be eluting the 8S-HETE. Use a weaker wash solvent. For example, if using a high percentage of methanol in water, decrease the methanol percentage. Incorrect Wash Solvent pH: Ensure the wash solvent maintains the acidic pH to keep 8S-HETE protonated and retained on the column.[1] |
| Analyte Not Eluting from Cartridge | Elution Solvent Too Weak: The elution solvent is not strong enough to disrupt the interaction between 8S-HETE and the sorbent. Increase the elution solvent strength (e.g., increase the percentage of organic solvent like ethyl acetate or methanol).[1] Insufficient Elution Volume: Ensure an adequate volume of elution solvent is used to completely elute the analyte. Try increasing the elution volume and collecting fractions to test for the presence of 8S-HETE.[1] |
| Inconsistent Recovery | Variable Flow Rates: Inconsistent flow rates during sample loading, washing, and elution can lead to variable recoveries. Use of a vacuum manifold or automated SPE system can help maintain consistency. Sample Particulates: Particulate matter in the sample can clog the SPE cartridge. Centrifuge or filter samples prior to loading.[1] Matrix Effects: Biological matrices can vary between samples, affecting extraction efficiency. Optimize wash steps to remove as many interfering substances as possible. |
Liquid-Liquid Extraction (LLE) Troubleshooting
Issue: Low or No Recovery of 8S-HETE
| Potential Cause | Recommended Solution |
| Poor Partitioning into Organic Phase | Suboptimal Solvent Choice: The organic solvent may not be suitable for 8S-HETE. Ethyl acetate and diethyl ether are commonly used for eicosanoid extraction.[1] The polarity of the solvent should be matched to the analyte.[2] Incorrect pH: Failure to acidify the aqueous sample will result in 8S-HETE being in its ionized form, which is more water-soluble. Adjust the sample pH to below the pKa of 8S-HETE (typically around 4-5) to ensure it is protonated and partitions into the organic phase.[1][2] |
| Emulsion Formation | Vigorous Mixing: Vigorous vortexing can lead to the formation of stable emulsions, trapping the analyte at the interface.[1] Use gentle mixing, such as inverting the tube several times, to minimize emulsion formation. High Concentration of Lipids/Proteins: Biological samples rich in lipids and proteins are prone to emulsion formation. Consider a protein precipitation step with a solvent like methanol before LLE. |
| Analyte Degradation | Exposure to Harsh Conditions: Prolonged exposure to strong acids or bases, high temperatures, or UV light can degrade 8S-HETE.[1][3][4][5][6] Perform extractions promptly and on ice when possible. Store extracts under an inert gas (e.g., nitrogen or argon) at low temperatures (-20°C for short-term, -80°C for long-term).[1] |
| Incomplete Phase Separation | Insufficient Centrifugation: Inadequate centrifugation may not fully separate the aqueous and organic layers. Increase the centrifugation time or speed. |
Frequently Asked Questions (FAQs)
Q1: What is the expected recovery for 8S-HETE with SPE and LLE?
Solid-phase extraction generally offers higher and more consistent recovery rates for eicosanoids compared to liquid-liquid extraction. For SPE, recoveries are often reported to be in the range of 84% to over 95%.[7][8] One study reported an average recovery of 98% for a range of analytes using an optimized SPE protocol.[9] LLE typically yields lower recoveries, often in the range of 70-80%.[8][9]
Q2: How can I prevent the degradation of 8S-HETE during sample preparation?
8S-HETE is susceptible to degradation through oxidation and pH-mediated hydrolysis. To minimize degradation:
-
Work at low temperatures: Perform all extraction steps on ice.
-
Avoid prolonged exposure to harsh pH: Neutralize acidic or basic solutions as soon as possible.
-
Protect from light: Use amber vials and minimize exposure to direct light.[6]
-
Use antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.
-
Store properly: Store samples and extracts at -80°C under an inert atmosphere (e.g., argon or nitrogen) for long-term stability.[1] Avoid repeated freeze-thaw cycles.[1]
Q3: Which is a better extraction method for 8S-HETE: SPE or LLE?
The choice between SPE and LLE depends on the specific requirements of the experiment.
-
SPE is generally preferred for its higher recovery, better reproducibility, and the ability to provide cleaner extracts by effectively removing interfering matrix components.[10] It is also more amenable to automation for high-throughput applications.[11]
-
LLE is a simpler and less expensive technique that can be effective for cleaner sample matrices or when a high degree of purification is not necessary. However, it is more labor-intensive, uses larger volumes of organic solvents, and is more prone to emulsion formation.[10]
Q4: How do I choose the right solvent for LLE of 8S-HETE?
For acidic compounds like 8S-HETE, after acidification of the aqueous sample, a water-immiscible organic solvent that can effectively solvate the protonated form of the analyte should be used. Common choices include:
-
Ethyl Acetate: A versatile solvent with good solvency for a wide range of organic compounds.
-
Diethyl Ether: Offers good solvency but is highly volatile and flammable.
-
Hexane: A non-polar solvent that can be used, but may be less efficient for the slightly more polar 8S-HETE compared to ethyl acetate or diethyl ether.
The optimal solvent should be determined empirically for your specific sample matrix.
Q5: What are the critical parameters to control in an SPE method for 8S-HETE?
-
pH of the sample: Must be acidic (pH 3.5-4.0) to ensure retention.[1]
-
Flow rate: A slow and consistent flow rate during all steps is crucial for efficient extraction.[1]
-
Sorbent conditioning and equilibration: Proper wetting and conditioning of the sorbent are essential for analyte retention.
-
Wash and elution solvent composition: The strength of these solvents must be optimized to remove interferences without losing the analyte and then to effectively elute the analyte.[1]
Quantitative Data Summary
The following table summarizes typical performance data for SPE and LLE methods for the extraction of eicosanoids, including HETEs.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Average Recovery | 84% - 98%[7][8][9] | 70% - 77%[8][9] |
| Reproducibility (RSD) | Typically < 15% | Can be more variable, often >15% |
| Processing Time | Faster for single samples and automatable[11] | Can be faster for large volumes in continuous processes, but generally more time-consuming for batch processing[11] |
| Solvent Consumption | Lower | Higher |
| Extract Cleanliness | Generally cleaner extracts[11] | More prone to co-extraction of interfering substances |
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) of 8S-HETE from Plasma
This protocol is adapted from established methods for HETE extraction using a C18 reversed-phase cartridge.
1. Materials:
-
C18 SPE Cartridges
-
Methanol (HPLC grade)
-
Deionized Water
-
Formic Acid
-
Ethyl Acetate
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
-
SPE Vacuum Manifold (optional, but recommended)
2. Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
Centrifuge the plasma at approximately 2,500 x g for 10 minutes at 4°C to pellet any precipitates.
-
Transfer 500 µL of the plasma supernatant to a clean tube.
-
Spike with an appropriate internal standard (e.g., d8-8-HETE).
-
Acidify the plasma to pH 3.5-4.0 by adding a small volume of dilute formic acid (e.g., 5 µL of 1% formic acid). Vortex briefly to mix.
3. SPE Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol through the sorbent.
-
Equilibration: Equilibrate the cartridge by passing 2 mL of deionized water through the sorbent. Do not allow the sorbent to go dry.
-
Sample Loading: Load the acidified plasma sample onto the conditioned cartridge at a slow, steady flow rate of approximately 1-2 mL/minute.
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove salts and polar impurities.
-
Wash the cartridge with 2 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less polar impurities. A subsequent wash with a non-polar solvent like hexane can be used to remove neutral lipids.
-
-
Drying: Dry the cartridge under vacuum for 5-10 minutes to remove any residual water.
-
Elution: Elute the 8S-HETE from the cartridge with 1-2 mL of ethyl acetate into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of an appropriate solvent (e.g., methanol or mobile phase) for LC-MS/MS analysis.
Detailed Protocol for Liquid-Liquid Extraction (LLE) of 8S-HETE from Tissue Homogenate
This protocol provides a general procedure for the LLE of 8S-HETE from tissue samples.
1. Materials:
-
Tissue homogenizer
-
Ethyl Acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Formic Acid
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate
-
Centrifuge
-
Vortex mixer
-
Nitrogen gas supply
2. Sample Pre-treatment:
-
Weigh a portion of the frozen tissue sample.
-
Homogenize the tissue in a suitable buffer on ice.
-
Spike the homogenate with an appropriate internal standard.
-
Precipitate proteins by adding 2-3 volumes of cold methanol. Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Acidify the supernatant to pH 3.5-4.0 with dilute formic acid.
3. LLE Procedure:
-
Add 2-3 volumes of ethyl acetate to the acidified supernatant.
-
Mix gently by inverting the tube for 2-5 minutes. Avoid vigorous vortexing to prevent emulsion formation.
-
Centrifuge at a moderate speed (e.g., 2,000 x g) for 10 minutes at 4°C to separate the aqueous and organic phases.
-
Carefully collect the upper organic layer (ethyl acetate) and transfer it to a clean tube.
-
Repeat the extraction of the aqueous layer with another portion of ethyl acetate to improve recovery. Combine the organic extracts.
-
(Optional) Wash the combined organic extracts with a small volume of brine to remove residual water.
-
Dry the organic extract over a small amount of anhydrous sodium sulfate.
-
Dry-down and Reconstitution: Evaporate the dried organic extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative stability of lutein on exposure to varied extrinsic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Heat Treatment and Light Exposure on the Antioxidant Activity of Flavonoids | MDPI [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? | Lab Manager [labmanager.com]
- 11. Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods [kjhil.com]
How to prevent 8S-Hepe degradation during sample preparation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to prevent the degradation of 8S-hydroxyeicosatetraenoic acid (8S-HETE) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is 8S-HETE and why is it so susceptible to degradation?
8S-HETE is a bioactive lipid mediator derived from the oxygenation of arachidonic acid.[1] Its structure contains multiple double bonds, which makes it highly vulnerable to non-enzymatic oxidation (auto-oxidation) by reactive oxygen species (ROS).[2] Furthermore, as a biological signaling molecule, it is subject to rapid enzymatic metabolism and degradation by various enzymes in biological samples.[3][4]
Q2: What are the primary degradation pathways for 8S-HETE?
8S-HETE degradation occurs through two main routes:
-
Enzymatic Degradation: In biological systems, 8S-HETE can be further metabolized by enzymes. This includes oxidation by dehydrogenases to form 8-oxo-ETE, metabolism by cytochrome P450 enzymes, and chain shortening via β-oxidation.[3][4][5]
-
Non-Enzymatic Auto-oxidation: This chemical process is mediated by free radicals and occurs when samples are exposed to oxygen, light, or high temperatures.[2][6] It is a major source of sample degradation and results in a loss of the authentic analyte and the formation of interfering artifacts.[2][7]
Q3: How can I prevent enzymatic activity from degrading my sample?
Quenching, or stopping, enzymatic reactions immediately after sample collection is critical. Several methods can be employed:
-
Solvent Quenching: The rapid addition of cold organic solvents, such as methanol, is effective at denaturing enzymes and halting their activity.[6]
-
Thermal Quenching: Flash-freezing samples in liquid nitrogen is a highly effective method.[2][6] Alternatively, heating samples above 80°C can also denature most enzymes, though this is less common for lipid analysis.[6][8]
-
pH Quenching: Shifting the sample to an extreme pH can inactivate enzymes.[6] However, the impact of pH on the analyte's own stability must be considered.[9]
-
Inhibitors: The addition of general enzyme inhibitors, such as phenylmethanesulfonyl fluoride (PMSF), can reduce degradation.[6]
Q4: What are the most effective strategies to prevent auto-oxidation?
Preventing auto-oxidation requires a multi-faceted approach to protect the sample from oxidative stress:
-
Use Antioxidants: Add an antioxidant like butylated hydroxytoluene (BHT) to samples and solvents immediately after collection.[2][10]
-
Maintain Cold Temperatures: All steps of sample preparation should be performed on ice or at 4°C to slow down oxidative reactions.[2][6]
-
Limit Exposure to Light and Oxygen: Use amber-colored vials to protect samples from light.[6] If possible, process samples under an inert gas atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.[6]
-
Use High-Purity Solvents: Ensure all solvents are of high purity and free from lipid residues or contaminants that could promote oxidation.[2]
Q5: What are the ideal storage conditions for samples containing 8S-HETE?
Proper storage is crucial for long-term stability.
-
Temperature: For long-term storage, samples must be kept at -80°C.[2] Storage at -20°C is inadequate and will allow for degradation over time.[6]
-
Aliquoting: To prevent damage from repeated freeze-thaw cycles, samples should be divided into single-use aliquots before the initial freezing.[2] Each freeze-thaw cycle can introduce oxygen and damage cellular integrity, accelerating lipid oxidation.[2]
-
Container: Store samples in tightly sealed, appropriate containers (e.g., polypropylene cryovials) to prevent contamination and sublimation.[6]
Troubleshooting Guides
Issue 1: Low or No Detectable 8S-HETE Signal
| Possible Cause | Recommended Solution |
| Analyte Degradation | Review sample handling procedures. Ensure antioxidants were added, samples were kept cold and protected from light, and enzymatic activity was quenched immediately upon collection.[2][6] |
| Improper Storage | Confirm that samples were consistently stored at -80°C and that freeze-thaw cycles were avoided.[2] |
| Inefficient Extraction | Optimize the Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol. For SPE, ensure the sample pH is adjusted to ~3.5 before loading and that the elution solvent is appropriate.[2] |
| Matrix Interference | Endogenous compounds in the sample matrix can suppress the signal. Optimize chromatographic separation to resolve 8S-HETE from interfering compounds.[2] |
| Instrumental Issues | Verify the sensitivity and calibration of the LC-MS/MS system using a pure 8S-HETE standard. Check for issues with the ion source, column, or detector.[2] |
Issue 2: High Variability Between Replicate Samples
| Possible Cause | Recommended Solution |
| Inconsistent Sample Handling | Standardize all sample handling procedures, including collection time, processing duration, temperatures, and volumes of reagents used.[2] |
| Repeated Freeze-Thaw Cycles | Prepare single-use aliquots immediately after initial sample processing to avoid the variability introduced by multiple freeze-thaw cycles.[2] |
| Contamination | Ensure all glassware and plasticware are thoroughly cleaned and rinsed with high-purity solvents to remove any lipid residues or contaminants.[2] |
| Partial Sample Degradation | If some replicates are processed or analyzed with a delay, they may degrade more than others. Process and analyze all samples in a batch consistently and promptly.[11] |
Experimental Protocols
Protocol 1: Plasma Sample Collection and Handling
This protocol is designed to maximize the stability of 8S-HETE in plasma samples.
-
Blood Collection: Collect whole blood into tubes containing an anticoagulant such as EDTA. Immediately place the tubes on ice.[2]
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C to separate the plasma.[2]
-
Plasma Isolation: Carefully transfer the plasma supernatant to a clean polypropylene tube kept on ice.
-
Add Antioxidant: Add an antioxidant solution (e.g., BHT in ethanol) to the plasma to a final concentration of 0.01% (w/v) to prevent auto-oxidation.[2] Vortex briefly to mix.
-
Storage: If not proceeding immediately to extraction, aliquot the plasma into single-use cryovials, snap-freeze them in liquid nitrogen, and store them at -80°C until analysis.[2]
Protocol 2: Solid-Phase Extraction (SPE) of 8S-HETE from Plasma
This protocol provides a general workflow for extracting 8S-HETE for LC-MS/MS analysis.
Methodology:
-
Sample Preparation: Thaw the frozen plasma sample on ice. Add a deuterated internal standard (e.g., 8-HETE-d8) for accurate quantification. Acidify the plasma to a pH of approximately 3.5 with a dilute acid like 2% formic acid.[2]
-
SPE Cartridge Conditioning: Use a C18 SPE cartridge. Condition it by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry out.[2]
-
Sample Loading: Load the acidified plasma onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1 mL/min).[2]
-
Washing: Wash the cartridge with 1 mL of 15% methanol in water to remove polar impurities while retaining 8S-HETE.[2]
-
Elution: Elute the 8S-HETE from the cartridge with 1 mL of methanol or ethyl acetate into a clean collection tube.[2]
-
Drying and Reconstitution: Evaporate the eluate to complete dryness under a gentle stream of nitrogen gas. Reconstitute the dried residue in a small volume (e.g., 50-100 µL) of the initial LC-MS/MS mobile phase for analysis.[2]
Data Summary
Table 1: General Recommendations for Lipid Sample Stability
This table summarizes key conditions and their impact on preventing lipid degradation during sample preparation, applicable to 8S-HETE.
| Parameter | Recommendation | Rationale |
| Temperature | Process on ice (4°C); Store at -80°C | Reduces enzymatic activity and slows non-enzymatic oxidation.[2][6] |
| Antioxidant | Add BHT or other antioxidant | Scavenges free radicals to prevent auto-oxidation of double bonds.[2] |
| Enzyme Quenching | Flash freeze or add cold solvent | Immediately denatures enzymes, preventing metabolic degradation of the analyte.[6] |
| pH | Control pH based on protocol | Extreme pH can be used to quench enzymes.[6] Acidic pH (~3.5) is required for efficient SPE retention.[2] |
| Light/Oxygen | Use amber vials; minimize air exposure | Prevents photo-oxidation and degradation by atmospheric oxygen.[6] |
| Freeze/Thaw | Aliquot for single use; avoid cycles | Each cycle promotes oxidation and can cause physical disruption of the sample matrix.[2] |
Table 2: Example Parameters for 8S-HETE Solid-Phase Extraction (SPE)
| Step | Reagent/Parameter | Purpose |
| Sorbent Type | C18 | Retains non-polar compounds like 8S-HETE from an aqueous matrix. |
| Sample pH | ~3.5 | Protonates the carboxylic acid group of 8S-HETE for better retention on the C18 sorbent.[2] |
| Wash Solvent | 15% Methanol in Water | Removes polar impurities without eluting the target analyte.[2] |
| Elution Solvent | 100% Methanol or Ethyl Acetate | Disrupts the hydrophobic interaction between 8S-HETE and the C18 sorbent, releasing the analyte.[2] |
| Internal Standard | 8-HETE-d8 (or similar) | Corrects for analyte loss during sample processing and extraction, ensuring accurate quantification.[10][11] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deactivation of 12(S)-HETE through (ω-1)-hydroxylation and β-oxidation in alternatively activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ibisscientific.com [ibisscientific.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Best Practices for Long-Term Storage of 8(S)-HETE Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of 8(S)-hydroxyeicosatetraenoic acid (8(S)-HETE) standards. Adherence to these best practices is crucial for ensuring the integrity and stability of the compound, leading to accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of 8(S)-HETE standards?
For optimal long-term stability, 8(S)-HETE standards should be stored at -20°C.[1] Some laboratories may opt for storage at -80°C, which is also an acceptable practice for long-term preservation of lipid-based standards. When stored correctly at -20°C, 8(S)-HETE is reported to be stable for at least two years.[1]
Q2: In what form are 8(S)-HETE standards typically supplied and how should they be handled upon receipt?
8(S)-HETE standards are often supplied as a solution in an organic solvent, such as ethanol, or as a solid.[1] They are typically shipped on wet ice. Upon receipt, it is imperative to immediately transfer the standards to the recommended storage temperature of -20°C to maintain their stability.[1]
Q3: What are the best solvents for dissolving and storing 8(S)-HETE?
8(S)-HETE is soluble in organic solvents such as ethanol, DMSO, and DMF.[1] For creating stock solutions, anhydrous ethanol is a common choice.[1][2] It is crucial to use high-purity, anhydrous solvents to minimize degradation.
Q4: Is it advisable to store 8(S)-HETE in aqueous solutions?
No, long-term storage of 8(S)-HETE in aqueous solutions is not recommended. Eicosanoids, including 8(S)-HETE, are susceptible to degradation in aqueous environments.[1] If your experiment requires an aqueous buffer, it is best to prepare the solution fresh from a stock solution in an organic solvent immediately before use.[1]
Q5: How can I minimize degradation of 8(S)-HETE during handling and storage?
To minimize degradation, it is crucial to protect 8(S)-HETE from its primary degradation pathways: oxidation, photodegradation, and repeated freeze-thaw cycles.[1][3] This can be achieved by:
-
Aliquoting: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.[1][3]
-
Inert Atmosphere: For maximum stability, handle solutions under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1][2]
-
Light Protection: Store solutions in amber vials or protect them from light with foil to prevent photodegradation.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Biological Activity | Degradation of 8(S)-HETE: The compound may have degraded due to improper storage, such as repeated freeze-thaw cycles, exposure to air and light, or storage in an aqueous solution.[3] | 1. Prepare fresh working solutions from a new, properly stored aliquot of the stock solution.[3] 2. Ensure that the stock solution has been stored at -20°C and protected from light and air. 3. Validate the integrity of the standard using an analytical method like HPLC or LC-MS/MS. |
| Incorrect Stereoisomer: The biological activities of 8(S)-HETE and its enantiomer, 8(R)-HETE, can differ.[3][4] | Verify the identity of the compound and confirm from literature that you are using the correct stereoisomer for your experiment.[3] | |
| Cloudy or Precipitated Solution | Low Aqueous Solubility: 8(S)-HETE has limited solubility in aqueous buffers.[1][3] | 1. First, dissolve the 8(S)-HETE in a small amount of a water-miscible organic solvent like ethanol or DMSO before adding it to the aqueous buffer.[1] 2. Gentle warming to 37°C or sonication can aid dissolution.[1] 3. Ensure the final concentration does not exceed the solubility limit in your chosen buffer. |
| Inconsistent Experimental Results | Variability in Solution Preparation: Inaccurate pipetting of the stock solution or incomplete mixing during dilution can lead to inconsistent concentrations.[3] | 1. Ensure accurate pipetting and thorough vortexing when preparing working solutions.[3] 2. Prepare a master mix for replicates to ensure uniform concentration.[3] |
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Recommended Long-Term Storage Temperature | -20°C | [1][2][5] |
| Reported Stability at -20°C | At least 2 years | [1] |
| Solubility in Ethanol | Miscible | [1] |
| Solubility in DMSO | Miscible | [1] |
| Solubility in DMF | Miscible | [1] |
| Solubility in 0.1 M Na2CO3 | 2 mg/ml | [1] |
| Solubility in PBS (pH 7.2) | 0.8 mg/ml | [1] |
Experimental Protocols
Protocol 1: Preparation of an 8(S)-HETE Stock Solution
This protocol outlines the preparation of a 1 mg/mL stock solution of 8(S)-HETE in anhydrous ethanol.
Materials:
-
8(S)-HETE (solid form)
-
Anhydrous ethanol (≥99.5%)
-
Inert gas (e.g., argon or nitrogen)
-
Amber glass vial with a PTFE-lined cap
-
Micropipettes
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial containing the solid 8(S)-HETE to equilibrate to room temperature before opening to prevent condensation.
-
Dissolution: Add the appropriate volume of anhydrous ethanol to the vial to achieve a 1 mg/mL concentration.
-
Vortexing: Vortex the solution gently until the 8(S)-HETE is completely dissolved.[2]
-
Inert Gas Purging: To minimize oxidation, gently blow a stream of nitrogen or argon into the vial before sealing the cap tightly.[1][2]
-
Aliquoting: Aliquot the stock solution into single-use amber glass vials or polypropylene tubes to avoid repeated freeze-thaw cycles.[1]
-
Storage: Store the aliquots at -20°C.[1]
Protocol 2: Preparation of an Aqueous Working Solution
This protocol describes the preparation of an aqueous working solution of 8(S)-HETE for cell-based assays.
Materials:
-
8(S)-HETE stock solution (from Protocol 1)
-
Aqueous buffer (e.g., PBS, pH 7.2)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw Stock Solution: Remove a single-use aliquot of the 8(S)-HETE stock solution from -20°C storage and allow it to thaw at room temperature.
-
Dilution: In a sterile microcentrifuge tube, perform serial dilutions of the stock solution with the desired aqueous buffer to achieve the final working concentration. It is recommended to first make an intermediate dilution in a small volume of the buffer.
-
Mixing: Gently vortex the solution to ensure homogeneity.
-
Immediate Use: Use the freshly prepared aqueous solution immediately in your experiment to prevent degradation.
Visualizations
Caption: Workflow for handling 8(S)-HETE standards.
Caption: Degradation pathways of 8(S)-HETE.
Caption: 8(S)-HETE activates PPARα signaling.
References
Technical Support Center: Cell Viability Issues with High Concentrations of 8S-HETE
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues when using high concentrations of 8-hydroxyeicosatetraenoic acid (8S-HETE) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is 8S-HETE and what are its known biological roles?
8S-HETE (8S-hydroxyeicosatetraenoic acid) is a bioactive lipid mediator derived from the metabolism of arachidonic acid. It is produced via the lipoxygenase (LOX) pathway.[1] Like other HETEs, it is involved in various physiological and pathological processes, including inflammation and cell proliferation.[1][2]
Q2: I am observing a decrease in cell viability at high concentrations of 8S-HETE. Is this an expected outcome?
While specific cytotoxicity data for high concentrations of 8S-HETE is limited in the literature, it is plausible to observe a dose-dependent decrease in cell viability. Other related lipid mediators, such as 20-HETE, have been shown to promote cell proliferation at lower concentrations and decrease cell survival at higher concentrations (above 1 µM).[3] This biphasic effect is a common phenomenon with bioactive lipids. High concentrations of amphiphilic molecules can also directly compromise the integrity of the plasma membrane.[4]
Q3: What are the potential mechanisms behind 8S-HETE-induced cytotoxicity at high concentrations?
High concentrations of 8S-HETE may lead to decreased cell viability through several mechanisms:
-
Apoptosis Induction: Similar to other HETEs, high levels of 8S-HETE could trigger programmed cell death. For instance, 20-HETE can induce apoptosis in cardiomyocytes through mitochondrial-dependent pathways.[5] The signaling pathways activated by 8-HETE, such as the MAPK and NF-κB pathways, are known to be involved in the regulation of apoptosis.[2][6]
-
Necrosis: At very high concentrations, 8S-HETE might cause direct damage to the cell membrane, leading to necrosis. This can be assessed by measuring the release of intracellular enzymes like lactate dehydrogenase (LDH).
-
Oxidative Stress: The metabolism of arachidonic acid and its derivatives can be associated with the production of reactive oxygen species (ROS), which can lead to cellular damage and death if not properly neutralized.
-
Disruption of Membrane Integrity: As an amphiphilic molecule, high concentrations of 8S-HETE could physically disrupt the lipid bilayer of the cell membrane, leading to a loss of integrity and cell death.[4]
Q4: How can I differentiate between apoptosis and necrosis in my experiments?
Several methods can be used to distinguish between apoptosis and necrosis:
-
Morphological Assessment: Observing cell morphology using microscopy. Apoptotic cells typically show shrinkage, membrane blebbing, and formation of apoptotic bodies, while necrotic cells swell and lyse.
-
Caspase Activity Assays: Apoptosis is often mediated by caspases. Measuring the activity of key executioner caspases, like caspase-3 and caspase-7, can indicate apoptosis.[7]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with a compromised membrane, a hallmark of late apoptosis and necrosis.
-
LDH Release Assay: The release of lactate dehydrogenase (LDH) into the culture medium is a marker of plasma membrane damage and is typically associated with necrosis.
Troubleshooting Guides
Issue 1: Inconsistent or High Variability in Cell Viability Assay Results
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| 8S-HETE Solubility and Precipitation | 8S-HETE is a lipid and may have poor solubility in aqueous media, especially at high concentrations. This can lead to precipitation and inconsistent effective concentrations. Solution: - Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., ethanol, DMSO). - When diluting into your culture medium, ensure thorough mixing and vortexing. - Visually inspect for precipitates under a microscope after adding 8S-HETE to the media. - Consider using a carrier protein like fatty acid-free BSA to improve solubility. |
| Vehicle Control Issues | The solvent used to dissolve 8S-HETE (e.g., ethanol, DMSO) can be cytotoxic at certain concentrations. Solution: - Always include a vehicle control group in your experiments (cells treated with the same concentration of the solvent as the highest 8S-HETE concentration group). - Ensure the final concentration of the solvent in the culture medium is low (typically <0.1-0.5%) and non-toxic to your cells. |
| Uneven Cell Seeding | Variations in cell number across wells will lead to variability in assay readouts. Solution: - Ensure you have a single-cell suspension before seeding. - Mix the cell suspension between pipetting to prevent settling. - Use a calibrated multichannel pipette for seeding. |
| Edge Effects in Multi-well Plates | Wells on the edge of the plate are more prone to evaporation, which can concentrate media components and affect cell growth and viability. Solution: - Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity. |
| Air Bubbles in Wells | Bubbles can interfere with the optical readings of plate-based assays. Solution: - Be careful not to introduce bubbles when adding reagents. - If bubbles are present, they can be carefully removed with a sterile pipette tip or a small gauge needle.[8] |
Issue 2: Unexpectedly High Cell Viability at High 8S-HETE Concentrations
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Assay Interference | 8S-HETE, especially if it precipitates, may interfere with the assay chemistry or optical readings. For example, it might directly react with MTT or other tetrazolium salts, leading to a false positive signal. Solution: - Run a cell-free control with 8S-HETE and the assay reagents to check for direct chemical reactions. - Consider using a different type of viability assay that relies on a different principle (e.g., an ATP-based assay like CellTiter-Glo® instead of an MTT or MTS assay). |
| Incorrect Incubation Time | The cytotoxic effects of 8S-HETE may be delayed. Solution: - Perform a time-course experiment to determine the optimal incubation time for observing cytotoxicity (e.g., 24, 48, 72 hours). |
| Cell Line Resistance | The cell line you are using may be resistant to the cytotoxic effects of 8S-HETE. Solution: - Test a different cell line to see if the effect is cell-type specific. - If available, use a positive control cytotoxic agent to ensure your assay system is working correctly. |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using a Tetrazolium-Based Assay (e.g., MTS)
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Preparation of 8S-HETE Working Solutions:
-
Prepare a stock solution of 8S-HETE (e.g., 10 mM in ethanol).
-
Perform serial dilutions of the stock solution in serum-free or low-serum culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all treatments.
-
Include a vehicle control (medium with the same final solvent concentration as the highest 8S-HETE treatment).
-
-
Cell Treatment:
-
Remove the culture medium from the wells.
-
Add 100 µL of the 8S-HETE working solutions or vehicle control to the respective wells.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Add 20 µL of the MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C in a humidified incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the media-only blank wells from all other values.
-
Express the results as a percentage of the vehicle control (untreated cells).
-
Protocol 2: LDH Release Assay for Measuring Cytotoxicity (Necrosis)
This assay measures the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes.
-
Follow steps 1-3 from Protocol 1.
-
Sample Collection:
-
After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 10 minutes).
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Be careful not to disturb the cell monolayer.
-
-
LDH Assay:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for the recommended time (usually up to 30 minutes), protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
-
Data Analysis:
-
Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Calculate the percentage of cytotoxicity based on the manufacturer's formula.
-
Visualizations
Caption: Workflow for assessing 8S-HETE-induced effects on cell viability.
Caption: Inferred signaling pathways in high-dose 8S-HETE cytotoxicity.
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 20-HETE increases survival and decreases apoptosis in pulmonary arteries and pulmonary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma membrane integrity: implications for health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 20-HETE Induces Apoptosis in Neonatal Rat Cardiomyocytes through Mitochondrial-dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Optimizing Dosage and Delivery of 8S-HETE in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8S-HETE in animal models.
Frequently Asked Questions (FAQs)
Q1: What is 8S-HETE and what is its primary mechanism of action?
A1: 8(S)-hydroxyeicosatetraenoic acid (8S-HETE) is a bioactive lipid metabolite of arachidonic acid, produced via the lipoxygenase pathway.[1][2] It is a naturally occurring eicosanoid and is known to be a potent and selective activator of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation.[2][3]
Q2: What are the known biological effects of 8S-HETE in animal models?
A2: In animal models, 8S-HETE has been implicated in inflammatory responses, particularly in the skin.[1] Topical application of phorbol esters, which induce inflammation, leads to the production of 8S-HETE in mouse skin.[1] It is also suggested to play a role in cellular proliferation. Through its activation of PPARα, 8S-HETE can modulate the expression of genes involved in fatty acid oxidation.[2][3]
Q3: What are the challenges associated with the in vivo delivery of 8S-HETE?
A3: The primary challenge with 8S-HETE, like many eicosanoids, is its inherent instability. These molecules are extremely labile, which can make consistent and effective in vivo delivery difficult. Additionally, as a lipophilic compound, 8S-HETE has poor water solubility, requiring specialized vehicle formulations for administration.
Troubleshooting Guides
Issue 1: Inconsistent or No Observed Effect of 8S-HETE In Vivo
| Potential Cause | Troubleshooting Step | Recommended Action |
| Degradation of 8S-HETE | Verify compound integrity. | Store 8S-HETE at -80°C in an inert atmosphere (e.g., argon). Prepare fresh dilutions for each experiment and use them immediately. Avoid repeated freeze-thaw cycles. |
| Poor Bioavailability | Optimize the delivery vehicle. | 8S-HETE is lipophilic. Consider using vehicles such as a solution in ethanol or DMSO diluted with saline or PBS. For intraperitoneal injections, lipid emulsions or cyclodextrin-based formulations can enhance solubility and stability.[4][5][6] For topical studies, acetone is a common vehicle for phorbol esters that induce 8S-HETE production and could be a suitable vehicle for exogenous application. |
| Inappropriate Dosage | Perform a dose-response study. | Start with a range of doses to determine the optimal concentration for your specific animal model and experimental endpoint. There is limited published data on specific in vivo doses of 8S-HETE, so empirical determination is crucial. |
| Incorrect Administration Route | Select the most relevant route of administration. | For studying skin inflammation, topical application is appropriate.[1] For systemic effects, intraperitoneal (IP) injection is a common route.[7][8][9] The choice should align with your research question. |
Issue 2: Vehicle-Related Adverse Effects
| Potential Cause | Troubleshooting Step | Recommended Action |
| Toxicity of Organic Solvents | Minimize the concentration of organic solvents. | If using DMSO or ethanol, keep the final concentration as low as possible (ideally <5-10% of the total injection volume) by diluting with a sterile, buffered aqueous solution like PBS.[4] |
| Inflammatory Response to Vehicle | Run proper vehicle controls. | Always include a control group of animals that receives the vehicle alone to distinguish the effects of 8S-HETE from those of the delivery vehicle.[4][5] |
| Precipitation of Compound | Ensure complete solubilization. | Visually inspect the final formulation for any precipitates before administration. If precipitation occurs, consider alternative vehicle components or a different formulation strategy. |
Experimental Protocols
Protocol 1: Preparation of 8S-HETE for Intraperitoneal (IP) Injection
Materials:
-
8S-HETE (stored at -80°C under argon)
-
Anhydrous ethanol or DMSO
-
Sterile phosphate-buffered saline (PBS) or saline
-
Sterile, amber glass vials
-
Gas-tight syringe
Method:
-
Allow the vial of 8S-HETE to warm to room temperature before opening to prevent condensation.
-
Under an inert atmosphere if possible, dissolve the required amount of 8S-HETE in a small volume of anhydrous ethanol or DMSO.
-
In a sterile amber glass vial, dilute the 8S-HETE solution with sterile PBS or saline to the final desired concentration. The final concentration of the organic solvent should be minimized (e.g., <10%).
-
Vortex briefly to ensure a homogenous solution.
-
Use the preparation immediately. Do not store aqueous dilutions.
Protocol 2: Topical Application of 8S-HETE for Mouse Skin Inflammation Models
Materials:
-
8S-HETE
-
Acetone or another suitable volatile solvent
-
Micropipette
Method:
-
Dissolve 8S-HETE in acetone to the desired concentration.
-
Anesthetize the mouse according to your institution's approved protocol.
-
Carefully apply a small, defined volume (e.g., 20 µL) of the 8S-HETE solution to the specific area of the mouse's skin (e.g., the ear).[10][11][12]
-
Allow the solvent to evaporate completely.
-
Monitor the animals for signs of inflammation at predetermined time points.
Data Presentation
Table 1: Recommended Vehicles for Lipophilic Compounds
| Vehicle Component | Administration Route | Considerations |
| DMSO/Ethanol in Saline/PBS | IP, IV (with caution) | Can cause irritation and toxicity at high concentrations. Keep organic solvent concentration low.[4] |
| Cyclodextrins | IP, IV | Can improve the solubility and stability of hydrophobic drugs. |
| Lipid Emulsions (e.g., Intralipid) | IP, IV | Clinically approved for intravenous delivery of lipophilic drugs.[4][6] |
| Corn/Olive/Sesame Oil | Oral, IP | Suitable for highly lipophilic drugs; not for intravenous use.[4] |
| Acetone | Topical | A common solvent for inducing skin inflammation with agents like TPA.[10][11] |
Signaling Pathways and Experimental Workflows
Caption: Workflow for intraperitoneal administration of 8S-HETE.
References
- 1. Investigation of the mechanism of biosynthesis of 8-hydroxyeicosatetraenoic acid in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part I: PPAR-α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uac.arizona.edu [uac.arizona.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 10. karger.com [karger.com]
- 11. Mouse skin inflammation induced by multiple topical applications of 12-O-tetradecanoylphorbol-13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-term assessment of cutaneous inflammation and treatment using optical resolution photoacoustic microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected peaks in 8S-Hepe chromatograms
Welcome to the technical support center for the analysis of 8-hydroxy-eicosapentaenoic acid (8S-Hepe). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the chromatographic analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate measurement important?
A1: 8S-hydroxyeicosapentaenoic acid (this compound) is a bioactive lipid mediator derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA). It is an eicosanoid involved in various physiological processes, including the resolution of inflammation. Accurate quantification of this compound is crucial for understanding its role in health and disease, particularly in inflammatory conditions and for the development of new therapeutic agents.
Q2: What are the common challenges in analyzing this compound by LC-MS/MS?
A2: The primary challenges in this compound analysis include its low endogenous concentrations in biological samples, the presence of structurally similar isomers that can co-elute and interfere with accurate quantification, potential for sample degradation during collection and processing, and matrix effects from complex biological samples that can cause ion suppression or enhancement.[1][2]
Q3: What are common adducts observed for this compound in negative ion mode ESI-MS?
A3: In negative ion mode electrospray ionization (ESI), this compound, like other carboxylic acids, will primarily be detected as the deprotonated molecule, [M-H]⁻. However, other adducts can form depending on the composition of the mobile phase and the sample matrix. Common adducts include formate [M+HCOO]⁻ and acetate [M+CH3COO]⁻ if these modifiers are present in the mobile phase.[3] Chloride adducts [M+Cl]⁻ may also be observed, especially if chlorinated solvents were used during sample preparation.[4]
Troubleshooting Guide: Unexpected Peaks in this compound Chromatograms
The appearance of unexpected peaks in your this compound chromatogram can be perplexing. This guide provides a systematic approach to identifying and resolving the root cause of these artifacts.
Diagram: Troubleshooting Logic for Unexpected Peaks
Caption: A logical workflow for troubleshooting unexpected peaks.
Issue 1: Peak Present in Solvent Blank
If an unexpected peak is consistently present in your solvent blank injections, it is likely due to contamination.
-
Potential Cause: Impurities in solvents, contaminated glassware, or a contaminated LC system.
-
Troubleshooting Steps:
-
Prepare fresh mobile phases using high-purity, LC-MS grade solvents.
-
Thoroughly clean all glassware with an appropriate solvent.
-
Flush the entire LC system, including the injector and column, with a strong solvent like isopropanol.
-
Issue 2: Peak Appears Only After Sample Injection (Carryover)
If the unexpected peak appears in a blank injection that follows a sample injection, this suggests carryover from the previous run.
-
Potential Cause: Insufficient cleaning of the autosampler needle and injection port between runs.
-
Troubleshooting Steps:
-
Optimize the needle wash procedure in your autosampler method. Use a strong solvent and increase the wash volume and duration.
-
Incorporate blank injections between samples in your sequence to monitor and mitigate carryover.
-
Issue 3: Peak with the Same m/z as this compound (Isomeric Interference)
One of the most common sources of unexpected peaks in this compound analysis is the presence of isomers. Isomers have the same mass-to-charge ratio (m/z) but different structures, which can result in different retention times.
-
Potential Isomers of this compound: Other positional isomers of hydroxyeicosapentaenoic acid (e.g., 5-HEPE, 9-HEPE, 11-HEPE, 12-HEPE, 15-HEPE) are common interferences.[1]
-
Troubleshooting Steps:
-
Optimize Chromatography: Improve the chromatographic separation to resolve the isomeric peaks. This can be achieved by:
-
Using a longer column or a column with a smaller particle size.
-
Adjusting the mobile phase gradient to be shallower, which can enhance the separation of closely eluting compounds.
-
Lowering the flow rate to increase resolution.
-
-
Confirm with Specific MRM Transitions: While isomers have the same precursor ion, their fragmentation patterns (product ions) can differ. Analyze the MS/MS spectrum of the unexpected peak and compare it to the known fragmentation of this compound.[1] Different isomers will often yield unique product ions or different ratios of common product ions.[1]
-
Consider Chiral Chromatography: If you suspect interference from stereoisomers (e.g., 8R-Hepe), a chiral column may be necessary for separation.
-
Issue 4: Peak Appears Over Time in Stored Samples (Degradation)
This compound, being a polyunsaturated fatty acid derivative, is susceptible to oxidation and degradation.
-
Potential Cause: Improper sample handling, storage at inappropriate temperatures, or exposure to light and air.[5][6]
-
Troubleshooting Steps:
-
Sample Handling: Always handle samples on ice and minimize their exposure to room temperature.
-
Storage: Store samples at -80°C for long-term stability.
-
Antioxidants: Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent to prevent oxidation.
-
pH: Be mindful of the pH of your solutions, as extreme pH values can accelerate degradation.
-
Quantitative Data Summary
The following table provides typical mass spectrometric parameters for the analysis of this compound. These values should be used as a starting point and may require optimization on your specific instrument.
| Parameter | Value | Reference |
| Precursor Ion (Q1) | m/z 317.2 | [1][7] |
| Product Ion (Q3) | m/z 155.2 | [7] |
| Declustering Potential (DP) | -50 V | [7] |
| Collision Energy (CE) | -29 V | [7] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is a general guideline for the extraction of this compound and other eicosanoids from plasma samples.
Caption: A typical solid-phase extraction workflow for this compound.
-
C18 SPE cartridges
-
Methanol (LC-MS grade)
-
Ethyl acetate (LC-MS grade)
-
Hexane (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid or Hydrochloric acid
-
Internal standard (e.g., this compound-d8)
-
Nitrogen evaporator or centrifugal vacuum concentrator
-
Sample Preparation: Thaw plasma samples on ice. To 1 mL of plasma, add the internal standard.
-
Acidification: Acidify the sample to a pH of approximately 3.5 with dilute formic acid or hydrochloric acid.[8] This step is crucial for the efficient retention of carboxylic acids on the C18 sorbent.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.[8] Do not let the cartridge run dry.
-
Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge at a slow, dropwise flow rate.
-
Washing: Wash the cartridge with 5 mL of water, followed by 5 mL of 15% methanol in water, and finally 5 mL of hexane to remove non-polar impurities.[8]
-
Elution: Elute the this compound and other eicosanoids with 5 mL of ethyl acetate or methanol into a clean collection tube.[8]
-
Solvent Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of this compound.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid or 0.02% acetic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% formic acid or 0.02% acetic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step. A shallow gradient is recommended to improve the separation of isomers.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is common for a 2.1 mm ID column.
-
Column Temperature: Maintaining a constant column temperature (e.g., 40 °C) is important for reproducible retention times.[9][10]
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Q1: 317.2 -> Q3: 155.2[7]
-
Internal Standard (e.g., this compound-d8): The MRM transition for the deuterated internal standard should be determined based on its mass.
-
-
Instrument Parameters: The declustering potential, collision energy, and other source parameters should be optimized for your specific instrument to achieve maximum sensitivity.[7]
This technical support center provides a foundational understanding of the common issues encountered during this compound analysis and offers practical solutions. For more specific issues, consulting the instrument manufacturer's guidelines and relevant scientific literature is always recommended.
References
- 1. mdpi.com [mdpi.com]
- 2. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. utupub.fi [utupub.fi]
- 7. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arborassays.com [arborassays.com]
- 9. support.waters.com [support.waters.com]
- 10. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
Validation & Comparative
Validating the Biological Activity of Synthetic 8S-HETE: A Comparative Guide
For researchers in lipid signaling and drug development, ensuring that a synthetic molecule mimics the biological activity of its endogenous counterpart is paramount. This guide provides a comparative framework for validating the biological activity of synthetic 8(S)-hydroxyeicosatetraenoic acid (8S-HETE), a critical lipid mediator. We present objective comparisons with its less active enantiomer and provide detailed experimental protocols and pathway diagrams to support your research.
8S-HETE is a naturally occurring eicosanoid produced via the lipoxygenase pathway from arachidonic acid.[1][2] It is a known endogenous ligand and selective activator of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism and inflammation.[3][4] The biological activity of 8-HETE is highly dependent on its stereochemistry, with the (S)-enantiomer being significantly more potent than the (R)-enantiomer.[3][4] Therefore, rigorous validation of synthetic 8S-HETE is essential to ensure its efficacy and specificity in experimental systems.
Performance Comparison: 8S-HETE vs. Alternatives
The primary biological activity of 8S-HETE is the stereospecific activation of PPARα. Its performance is best evaluated by comparing its binding affinity and activation potential against its enantiomer, 8R-HETE, and its activity at other PPAR isoforms. Non-enzymatic synthesis or lipid peroxidation can result in a racemic mixture (equal parts 8S- and 8R-HETE), which would exhibit significantly lower overall activity.[2]
| Parameter | Synthetic 8S-HETE | 8R-HETE (Alternative) | Racemic 8-HETE (Alternative) | Source |
| Primary Target | PPARα | Weakly interacts with PPARα | PPARα (activity from S-enantiomer) | [3][4] |
| Binding Affinity (IC₅₀) for PPARα | ≈500 nM | Fails to compete efficiently | Reduced affinity vs. pure 8S-HETE | [3] |
| PPARγ Interaction | Weak interaction | Fails to compete efficiently | Weak interaction | [3] |
| Expected Outcome in PPARα Reporter Assay | Strong activation | Negligible activation | ~50% activation of pure 8S-HETE | [3][4] |
| Pro-hypertrophic Activity | Induces cardiomyocyte hypertrophy via MAPK/NF-κB | Activity not well-defined | Presumed activity | [5][6] |
Signaling Pathways
PPARα Activation Pathway
The most well-characterized signaling pathway for 8S-HETE involves its function as a direct ligand for PPARα.[3][7] Upon entering the cell, 8S-HETE binds to the ligand-binding domain of PPARα in the nucleus. This induces a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. The activated PPARα then forms a heterodimer with the Retinoid X Receptor (RXR).[7] This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription to regulate lipid metabolism and inflammatory responses.[7]
Caption: 8S-HETE activates the PPARα/RXR pathway to regulate gene transcription.
MAPK/NF-κB Pathway in Cardiomyocytes
In human ventricular cardiomyocytes, 8-HETE has been shown to induce hypertrophy.[5] This is proposed to occur through the activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[5][6] Activation of these pathways leads to the expression of genes associated with cellular growth and hypertrophic markers.
Caption: 8-HETE can induce pro-hypertrophic gene expression via MAPK and NF-κB.
Experimental Protocols
Protocol 1: PPARα Reporter Gene Assay
This assay quantitatively measures the ability of synthetic 8S-HETE to activate the PPARα receptor in a cellular context.
Objective: To determine the dose-dependent activation of PPARα by synthetic 8S-HETE.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or CV-1) in appropriate media.
-
Co-transfect cells with two plasmids: an expression vector for human or murine PPARα and a reporter plasmid containing a luciferase or CAT (chloramphenicol acetyltransferase) gene under the control of a PPRE-containing promoter. A β-galactosidase plasmid is often co-transfected for normalization of transfection efficiency.
-
-
Treatment:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of synthetic 8S-HETE (e.g., 1 nM to 10 µM), 8R-HETE (negative control), a known PPARα agonist (positive control, e.g., GW7647), and a vehicle control (e.g., DMSO or ethanol, typically ≤ 0.1%).[3]
-
-
Incubation: Incubate the cells for an additional 24 hours.
-
Cell Lysis and Assay:
-
Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Measure the reporter gene activity (luciferase luminescence or CAT activity) in the cell lysates using a luminometer or appropriate assay kit.
-
Measure β-galactosidase activity for normalization.
-
-
Data Analysis:
-
Normalize the reporter activity to the β-galactosidase activity.
-
Plot the normalized reporter activity against the concentration of the compound to generate a dose-response curve and determine the EC₅₀ value.
-
Protocol 2: Competitive Radioligand Binding Assay
This in vitro assay determines the binding affinity (IC₅₀) of synthetic 8S-HETE to the PPARα ligand-binding domain.
Objective: To quantify the ability of synthetic 8S-HETE to displace a high-affinity radioligand from the PPARα receptor.
Methodology:
-
Reagent Preparation:
-
Prepare a purified GST-PPARα ligand-binding domain (LBD) fusion protein.
-
Use a high-affinity PPARα radioligand, such as [³H]GW2331.[3]
-
-
Assay Setup:
-
In a multi-well plate, combine the GST-PPARα LBD, the radioligand at a fixed concentration (e.g., 30 nM), and increasing concentrations of unlabeled competitor: synthetic 8S-HETE, 8R-HETE, or a known unlabeled ligand.[3]
-
-
Incubation: Incubate the mixture to allow binding to reach equilibrium (e.g., 2-4 hours at room temperature).
-
Separation: Separate the protein-bound radioligand from the free radioligand. A common method is to add glutathione-sepharose beads, which bind the GST-tagged protein. Centrifuge the plate, and wash the beads to remove unbound ligand.
-
Quantification:
-
Add scintillation cocktail to the beads and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of bound radioligand against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the synthetic 8S-HETE required to displace 50% of the radioligand.
-
Protocol 3: Chiral HPLC Analysis
This protocol is essential to confirm the stereochemical purity of the synthetic 8S-HETE, ensuring it is not a racemic mixture.[2]
Objective: To separate and quantify the 8S- and 8R-HETE enantiomers in the synthetic preparation.
Methodology:
-
Sample Preparation:
-
Dissolve the synthetic 8S-HETE in a suitable solvent (e.g., methanol or ethanol).
-
For biological samples, perform lipid extraction (e.g., Folch or Bligh-Dyer method) followed by solid-phase extraction (SPE) to purify the HETE fraction.[2]
-
-
Chromatography:
-
Column: Use a chiral stationary phase column designed for separating fatty acid enantiomers (e.g., polysaccharide-based column).[2]
-
Mobile Phase: Use an appropriate mobile phase, typically a gradient of an organic solvent like acetonitrile or methanol in an aqueous buffer (e.g., 0.1% formic acid).
-
Injection: Inject the prepared sample onto the column.
-
-
Detection:
-
Use mass spectrometry (LC-MS/MS) for sensitive and specific detection and quantification of the eluting enantiomers. Monitor for the specific mass-to-charge ratio (m/z) of HETE.
-
-
Data Analysis:
-
Integrate the peak areas for 8S-HETE and 8R-HETE.
-
Calculate the enantiomeric excess (%ee) to determine the purity of the synthetic 8S-HETE. An ideal preparation should show a single, prominent 8S-HETE peak with a negligible 8R-HETE peak.
-
Experimental Validation Workflow
The following diagram outlines a logical workflow for the comprehensive validation of synthetic 8S-HETE.
Caption: Workflow for validating the purity and biological activity of synthetic 8S-HETE.
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of 8S-HETE and 8R-HETE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the in vitro biological activities of the two enantiomers of 8-hydroxyeicosatetraenoic acid (8-HETE): 8S-HETE and 8R-HETE. While 8S-HETE has been the subject of considerable research, data on the specific activities of 8R-HETE are less abundant. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways to facilitate a clearer understanding of their distinct roles.
Data Presentation: Quantitative Comparison of In Vitro Activities
The following table summarizes the key quantitative data comparing the in vitro activities of 8S-HETE and 8R-HETE. A significant disparity in activity is observed, particularly in the context of Peroxisome Proliferator-Activated Receptor (PPAR) activation.
| Biological Activity | 8S-HETE | 8R-HETE | Reference Cells/System |
| PPARα Activation | Potent and selective activator | Weak or negligible effect | CV-1 cells |
| PPARα Binding (IC50) | ~500 nM | Inefficient competitor | GST-xPPARα fusion protein |
| PPARγ Activation | Weak activator | Weak or negligible effect | CV-1 cells |
| Neutrophil Chemotaxis | Potent chemoattractant | Data not available | Human neutrophils |
| MAPK Activation | Activates ERK1/2 and p38 | Data not available | RL-14 cells |
| NF-κB Activation | Activates NF-κB signaling | Data not available | RL-14 cells |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay is a standard method to assess the chemoattractant potential of a substance.
Objective: To determine and compare the ability of 8S-HETE and 8R-HETE to induce the migration of neutrophils.
Materials:
-
Human neutrophils isolated from fresh peripheral blood.
-
Boyden chamber apparatus with a microporous membrane (e.g., 3-5 µm pore size).
-
Chemotaxis buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 0.1% Bovine Serum Albumin (BSA)).
-
8S-HETE and 8R-HETE.
-
Positive control: a known neutrophil chemoattractant (e.g., Interleukin-8 (IL-8) or N-Formylmethionyl-leucyl-phenylalanine (fMLP)).
-
Negative control: chemotaxis buffer with vehicle (e.g., ethanol).
-
Staining solution (e.g., Diff-Quik).
-
Microscope.
Procedure:
-
Isolate human neutrophils from healthy donor blood using density gradient centrifugation.
-
Resuspend the purified neutrophils in chemotaxis buffer to a final concentration of 1 x 106 cells/mL.
-
Place the Boyden chamber membrane between the upper and lower wells.
-
Add the test compounds (various concentrations of 8S-HETE and 8R-HETE), positive control, and negative control to the lower wells of the chamber.
-
Add the neutrophil suspension to the upper wells.
-
Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes.
-
After incubation, remove the membrane, and scrape off the non-migrated cells from the upper surface.
-
Fix and stain the membrane to visualize the migrated cells on the lower surface.
-
Count the number of migrated neutrophils in several high-power fields using a microscope.
-
Quantify the chemotactic activity by comparing the number of migrated cells in response to the test compounds with the controls.
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to induce an increase in intracellular calcium concentration, a common second messenger in signal transduction.
Objective: To assess and compare the potential of 8S-HETE and 8R-HETE to trigger calcium mobilization in a relevant cell line.
Materials:
-
A suitable cell line (e.g., CHO cells stably expressing a relevant receptor, or immune cells such as neutrophils).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid).
-
8S-HETE and 8R-HETE.
-
Positive control: a known agonist for a receptor in the chosen cell line that induces calcium flux (e.g., ATP or ionomycin).
-
Negative control: assay buffer with vehicle.
-
A fluorescence plate reader with kinetic reading capabilities and automated liquid handling.
Procedure:
-
Culture the chosen cells in 96- or 384-well black-walled, clear-bottom microplates until they reach the desired confluency.
-
Prepare the calcium indicator dye loading solution according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye-loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark to allow for dye uptake and de-esterification.
-
After incubation, wash the cells gently with the assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Record a baseline fluorescence reading for a short period.
-
Use the instrument's automated injection system to add the test compounds (8S-HETE, 8R-HETE), positive control, and negative control to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity over a period of several minutes.
-
Analyze the data by calculating the change in fluorescence from baseline to the peak response for each well.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the known signaling pathways for 8S-HETE and a typical experimental workflow.
Workflow for a neutrophil chemotaxis assay.
8S-HETE activation of the PPARα signaling pathway.
8-HETE-mediated activation of MAPK and NF-κB pathways.
Concluding Remarks
The available in vitro data clearly demonstrate a significant stereospecificity in the biological activity of 8-HETE enantiomers. 8S-HETE is a potent and selective activator of PPARα, a key regulator of lipid metabolism and inflammation.[1] In contrast, 8R-HETE exhibits negligible activity at this receptor.[1] Furthermore, 8S-HETE is recognized as a pro-inflammatory mediator, inducing neutrophil chemotaxis and activating the MAPK and NF-κB signaling pathways.
While direct comparative data for 8R-HETE in many pro-inflammatory assays are currently lacking, the pronounced stereoselectivity observed with PPAR activation suggests that 8R-HETE is likely to be significantly less potent in these other biological systems as well. This highlights a critical knowledge gap regarding the bioactivity of 8R-HETE.
Future research should focus on direct, side-by-side comparisons of 8S-HETE and 8R-HETE across a range of in vitro assays, including chemotaxis, calcium mobilization, and cytokine induction, to fully elucidate their distinct and potentially opposing roles in cellular signaling and pathophysiology. Such studies are essential for a comprehensive understanding of the contributions of these lipid mediators to health and disease, and for the development of targeted therapeutic strategies.
References
A Head-to-Head Comparison: Unveiling the Anti-Inflammatory Superiority of 8S-Hepe over EPA
For researchers and drug development professionals, the quest for more potent anti-inflammatory agents is relentless. While Eicosapentaenoic Acid (EPA) is a well-established omega-3 fatty acid with recognized anti-inflammatory properties, emerging evidence suggests its hydroxylated metabolite, 8S-hydroxyeicosapentaenoic acid (8S-Hepe), may offer enhanced therapeutic potential. This guide provides an objective comparison of the anti-inflammatory effects of this compound and EPA, supported by available experimental data, detailed methodologies, and a clear visualization of the underlying signaling pathways.
Executive Summary
Current in vitro evidence indicates that this compound, a direct metabolite of EPA, exhibits more potent anti-inflammatory and anti-adipogenic effects than its precursor. Studies in murine 3T3-L1 adipocytes demonstrate that at the same concentration, this compound is more effective in reducing inflammatory markers and lipid accumulation. While direct comparative in vivo studies are still emerging, the existing data suggests that the therapeutic effects of EPA may, in part, be mediated by its conversion to more active metabolites like this compound. Both compounds exert their anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.
Quantitative Data Comparison
The following tables summarize the available quantitative data comparing the anti-inflammatory and related effects of this compound and EPA. It is important to note that the currently available direct comparative data is limited, highlighting the need for further research in this area.
Table 1: In Vitro Anti-Inflammatory Effects in Murine 3T3-L1 Adipocytes
| Parameter | Treatment (5µM) | Outcome | p-value |
| Lipid Accumulation | This compound | Lower lipid content than control | < 0.01[1] |
| IL-6 Cytokine Level (LPS-stimulated) | This compound | Downregulated IL-6 levels | < 0.05[1] |
| IL-6 Gene Expression (LPS-stimulated) | This compound | Lower expression than LPS control | = 0.017[1] |
Table 2: In Vivo Effects in Obese Female Mice
| Parameter | Treatment | Outcome | Fold Change vs. High-Fat Diet |
| 8-HEPE levels in white adipose tissue | EPA supplementation | Increased 8-HEPE levels | 55-fold increase[2] |
Signaling Pathways: A Visual Comparison
Both EPA and its metabolite this compound exert their anti-inflammatory effects by modulating key signaling cascades. The primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical transcription factor that governs the expression of numerous pro-inflammatory genes.
EPA's Anti-Inflammatory Signaling Pathway
EPA is known to inhibit the activation of the NF-κB pathway.[3][4] This can occur through several mechanisms, including altering cell membrane composition and interacting with upstream signaling molecules. The inhibition of IκB kinase (IKK) prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, the NF-κB p50/p65 heterodimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.
This compound's Potentiated Anti-Inflammatory Signaling
While the precise signaling pathway of this compound is still under investigation, the available data suggests it acts as a more potent inhibitor of the NF-κB pathway compared to EPA. This enhanced activity could be attributed to a more direct or efficient interaction with key regulatory components of the pathway, leading to a more profound suppression of pro-inflammatory gene expression.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in this guide.
3T3-L1 Preadipocyte Culture and Differentiation
-
Cell Culture: Murine 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Initiation of Differentiation: Two days post-confluence (Day 0), differentiation is induced by treating the cells with a differentiation medium containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Progression of Differentiation: On Day 2, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin.
-
Maintenance of Differentiated Adipocytes: From Day 4 onwards, the cells are maintained in DMEM with 10% FBS, with the medium being changed every two days. Mature, differentiated adipocytes are typically observed between Day 8 and Day 12.
In Vitro Model of Inflammation in 3T3-L1 Adipocytes
-
Cell Treatment: Differentiated 3T3-L1 adipocytes are treated with 5µM of EPA, this compound, or a vehicle control for a specified period (e.g., 24 hours).
-
Induction of Inflammation: Following the initial treatment, inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 100 ng/mL to the culture medium for a further 24 hours.
-
Sample Collection: After the incubation period, the cell culture supernatant is collected for cytokine analysis (e.g., IL-6 ELISA), and the cells are harvested for gene expression analysis (e.g., qPCR for IL-6 mRNA) or lipid accumulation assays.
Lipid Accumulation Assay (Oil Red O Staining)
-
Fixation: Differentiated adipocytes are washed with phosphate-buffered saline (PBS) and then fixed with 10% formalin for at least 1 hour.
-
Staining: The fixed cells are washed with water and then stained with a freshly prepared Oil Red O solution for 10-15 minutes at room temperature.
-
Visualization and Quantification: The cells are washed with water to remove excess stain. The stained lipid droplets are then visualized under a microscope. For quantification, the stain is eluted from the cells using isopropanol, and the absorbance is measured spectrophotometrically at a wavelength of 510 nm.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a more potent anti-inflammatory agent than its parent compound, EPA, at least in the context of adipocyte inflammation. Its superior ability to reduce inflammatory cytokine production and lipid accumulation highlights its potential as a next-generation therapeutic for inflammatory and metabolic disorders.
However, to fully elucidate the comparative efficacy of this compound, further research is imperative. Future studies should focus on:
-
Dose-response studies: Establishing the IC50 values for both this compound and EPA in inhibiting a broader range of inflammatory markers (e.g., TNF-α, IL-1β) in various cell types, particularly in immune cells like macrophages.
-
Mechanistic studies: Delving deeper into the specific molecular targets and signaling pathways of this compound to understand the basis of its enhanced potency.
-
In vivo comparative studies: Conducting head-to-head comparisons of this compound and EPA in animal models of inflammatory diseases to validate the in vitro findings and assess their therapeutic potential in a physiological setting.
The continued investigation of EPA metabolites like this compound holds significant promise for the development of more targeted and effective anti-inflammatory therapies.
References
- 1. 8-Hydroxyeicosapentaenoic Acid Reduces Adipogenesis and Inflammation in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beneficial effects of eicosapentaenoic acid on the metabolic profile of obese female mice entails upregulation of HEPEs and increased abundance of enteric Akkermansia Muciniphila - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory properties of omega-3 fatty acids in critical illness: novel mechanisms and an integrative perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EPA inhibits the inhibitor of κBα (IκBα)/NF-κB/muscle RING finger 1 pathway in C2C12 myotubes in a PPARγ-dependent manner | British Journal of Nutrition | Cambridge Core [cambridge.org]
Head-to-Head Comparison: 8S-HEPE vs. Specialized Pro-Resolving Mediators in Inflammation and Resolution
A detailed guide for researchers and drug development professionals on the biosynthetic pathways, mechanisms of action, and functional potencies of 8S-hydroxyeicosapentaenoic acid (8S-HEPE) and the families of specialized pro-resolving mediators (SPMs), including resolvins, protectins, and maresins.
The resolution of inflammation is a highly orchestrated process governed by a superfamily of endogenous lipid mediators. Among these, the specialized pro-resolving mediators (SPMs) have been extensively studied for their potent roles in terminating the inflammatory response and promoting tissue repair.[1] Concurrently, other omega-3 fatty acid-derived metabolites, such as 8S-hydroxyeicosapentaenoic acid (this compound), have emerged with distinct bioactivities, primarily linked to metabolic regulation. This guide provides a comprehensive head-to-head comparison of this compound and SPMs, presenting quantitative data, detailed experimental protocols, and visualizations of their signaling pathways to aid researchers in discerning their unique and potentially complementary roles.
Biosynthesis and Structural distinctions
Both this compound and SPMs originate from the enzymatic oxidation of polyunsaturated fatty acids (PUFAs). However, their biosynthetic pathways and resulting structures are distinct.
This compound is a monohydroxy fatty acid produced from eicosapentaenoic acid (EPA) primarily through the action of 8S-lipoxygenase (8S-LOX).[2]
Specialized Pro-Resolving Mediators (SPMs) are a diverse family of molecules biosynthesized through more complex, often transcellular, enzymatic cascades involving cyclooxygenases (COX) and various lipoxygenases (LOX).[1] Prominent SPM families include:
-
Resolvins: E-series resolvins (RvE) are derived from EPA, while D-series resolvins (RvD) are derived from docosahexaenoic acid (DHA).
-
Protectins: Derived from DHA, with Protectin D1 (PD1) being a key member.[3][4]
-
Maresins: Also derived from DHA, synthesized by macrophages.[5]
Comparative Bioactivity and Potency
Direct comparative studies of this compound and SPMs in the same pro-resolving assays are limited. The available data suggests that they operate through different primary mechanisms and excel in different biological contexts. SPMs are generally characterized by their potent, often nanomolar to picomolar, activity in classic inflammation resolution assays, whereas this compound's effects are more pronounced in metabolic regulation, acting in the micromolar range.
Table 1: Quantitative Comparison of Anti-Inflammatory and Pro-Resolving Activities
| Mediator/Family | Assay | Target/Cell Type | Potency (IC50 / EC50) | Key Findings & References |
| This compound | IL-6 Production (LPS-stimulated) | 3T3-L1 Adipocytes | Effective at 5µM | Significantly downregulated IL-6 expression.[6] |
| Lipid Accumulation | 3T3-L1 Adipocytes | Effective at 5µM | Reduced lipid content compared to control.[6] | |
| Protectin D1 (PD1) | Neutrophil Infiltration (in vivo) | Murine Peritonitis Model | ~40% inhibition at 1 ng/mouse | Potent regulator of PMN infiltration.[3] |
| Neutrophil Transmigration (in vitro) | Human Neutrophils | ~50% attenuation at 10 nM | Stereoselective anti-inflammatory action.[3] | |
| Maresin 1 (MaR1) | Neutrophil Infiltration (in vivo) | Murine Peritonitis Model | ~50-80% reduction at 10 ng/mouse | Potent inhibitor of PMN infiltration.[7] |
| Macrophage Efferocytosis | Human Macrophages | More potent than RvD1 at 1 nM | Enhances clearance of apoptotic neutrophils.[7] | |
| Resolvin D1 (RvD1) | Macrophage Efferocytosis | Human Macrophages | Effective at 1 nM | Promotes clearance of apoptotic cells.[7][8] |
Mechanisms of Action: Divergent Signaling Pathways
The distinct biological activities of this compound and SPMs are rooted in their different signaling mechanisms. This compound primarily interacts with nuclear receptors, while SPMs signal through specific G-protein coupled receptors (GPCRs).
This compound Signaling Pathway
The principal mechanism of action for this compound is the activation of Peroxisome Proliferator-Activated Receptors (PPARs), with a notable activity towards PPARα.[9] This interaction leads to the regulation of gene expression related to lipid metabolism and inflammation.
Specialized Pro-Resolving Mediator (SPM) Signaling Pathway (Resolvin D1 Example)
SPMs, such as Resolvin D1 (RvD1), exert their pro-resolving effects by binding to specific cell surface GPCRs, like ALX/FPR2 and GPR32. This initiates intracellular signaling cascades that actively terminate inflammation.
Experimental Protocols
PPARα Transactivation Assay for this compound
This assay determines the ability of this compound to activate PPARα.
Objective: To quantify the ligand activity of this compound on PPARα.
Methodology:
-
Cell Culture and Transfection: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. Cells are co-transfected with a chimeric human PPARα-Gal4 receptor expression plasmid and a pGL4.35 vector containing a 9x Gal4 upstream activation sequence (UAS) and a luciferase reporter gene.
-
Compound Treatment: Transfected cells are plated in 96-well plates. After 24 hours, cells are treated with varying concentrations of this compound (e.g., 4, 16, 64, and 128 µM) or a known PPARα agonist (e.g., Wy-14643) as a positive control.[10]
-
Luciferase Assay: Following a 24-hour incubation with the compounds, cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: Luciferase activity is normalized to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency. The fold activation relative to the vehicle control is calculated for each concentration of this compound.
Neutrophil Chemotaxis Assay for SPMs
This assay evaluates the ability of SPMs to inhibit neutrophil migration towards a chemoattractant.
Objective: To assess the inhibitory effect of an SPM on neutrophil chemotaxis.
Methodology:
-
Neutrophil Isolation: Human neutrophils are isolated from peripheral blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis of erythrocytes.
-
Chemotaxis Setup: A Boyden chamber with a polycarbonate filter (e.g., 5 µm pore size) is used. The lower chamber is filled with a chemoattractant such as leukotriene B4 (LTB4) or interleukin-8 (IL-8).
-
Treatment and Migration: Isolated neutrophils are pre-incubated with the SPM (e.g., Protectin D1 at 10 nM) or vehicle control before being placed in the upper chamber. The chamber is incubated at 37°C to allow for neutrophil migration towards the chemoattractant in the lower chamber.[3]
-
Quantification: After a set time (e.g., 60 minutes), the filter is removed, fixed, and stained. The number of migrated neutrophils on the lower side of the filter is counted under a microscope.
-
Data Analysis: The percentage of inhibition of neutrophil migration by the SPM is calculated relative to the vehicle control.
Macrophage Efferocytosis Assay for SPMs
This assay measures the capacity of SPMs to enhance the engulfment of apoptotic cells by macrophages.
Objective: To quantify the pro-efferocytic activity of an SPM.
Methodology:
-
Macrophage Preparation: Human peripheral blood mononuclear cells (PBMCs) are isolated and monocytes are differentiated into macrophages by culturing with M-CSF.
-
Induction of Apoptosis: A target cell line (e.g., Jurkat T cells) is induced to undergo apoptosis (e.g., by UV irradiation) and labeled with a fluorescent dye (e.g., CFSE).
-
Efferocytosis Assay: Macrophages are treated with the SPM (e.g., Maresin 1 at 1 nM) or vehicle control.[7] The fluorescently labeled apoptotic cells are then added to the macrophage culture.
-
Quantification: After incubation (e.g., 90 minutes), non-engulfed apoptotic cells are washed away. The percentage of macrophages that have engulfed apoptotic cells (double-positive cells) is quantified by flow cytometry or fluorescence microscopy.
-
Data Analysis: The enhancement of efferocytosis by the SPM is calculated as the fold-increase in the percentage of phagocytosing macrophages compared to the vehicle control.
Summary and Future Directions
The current body of evidence delineates distinct roles for this compound and specialized pro-resolving mediators. SPMs are potent, stereospecific agonists of inflammation resolution, acting via GPCRs to actively terminate the inflammatory response. Their efficacy in the nanomolar to picomolar range in canonical pro-resolving assays underscores their potential as therapeutics for inflammatory diseases.
In contrast, this compound's primary characterized function is the activation of PPARs, influencing metabolic pathways and exhibiting anti-inflammatory effects in metabolic-stress models, typically at micromolar concentrations. While it demonstrates anti-inflammatory properties, its potency and efficacy in classical pro-resolving assays, such as inhibiting neutrophil infiltration and promoting efferocytosis, have not been extensively reported in direct comparison to SPMs.
For researchers and drug development professionals, the choice between targeting this compound- or SPM-related pathways will depend on the therapeutic goal. For conditions characterized by unresolved inflammation, SPMs and their mimetics represent a direct pro-resolving strategy. For metabolic disorders with an inflammatory component, this compound and other PPAR activators may offer a more targeted approach. Future research should aim to directly compare this compound and SPMs in a wider range of in vitro and in vivo models of inflammation and its resolution to fully elucidate their individual and potentially synergistic therapeutic potentials.
References
- 1. A Real-Time Image-Based Efferocytosis Assay for the Discovery of Functionally Inhibitory Anti-MerTK Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory actions of neuroprotectin D1/protectin D1 and its natural stereoisomers: assignments of dihydroxy-containing docosatrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protectin D1 - Wikipedia [en.wikipedia.org]
- 5. Maresin: Macrophage Mediator for Resolving Inflammation and Bridging Tissue Regeneration—A System-Based Preclinical Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-Hydroxyeicosapentaenoic Acid Reduces Adipogenesis and Inflammation in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macrophage proresolving mediator maresin 1 stimulates tissue regeneration and controls pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resolvin D1 Programs Inflammation Resolution by Increasing TGF-β Expression Induced by Dying Cell Clearance in Experimental Autoimmune Neuritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 8-Hydroxyeicosapentaenoic Acid Decreases Plasma and Hepatic Triglycerides via Activation of Peroxisome Proliferator-Activated Receptor Alpha in High-Fat Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydroxyeicosapentaenoic acids from the Pacific krill show high ligand activities for PPARs - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 8S-HETE: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data to validate the mechanism of action of 8(S)-hydroxyeicosatetraenoic acid (8S-HETE), a bioactive lipid mediator. We focus on the use of knockout models to dissect its signaling pathways, presenting quantitative data, detailed experimental protocols, and visualizations of the key molecular interactions.
Unraveling the Signaling Cascade of 8S-HETE
8S-HETE is an eicosanoid synthesized from arachidonic acid primarily by the enzyme 8S-lipoxygenase (8-LOX), the murine ortholog of which is encoded by the Alox15b gene.[1] Its proposed mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates gene expression related to lipid metabolism and inflammation.[2][3] This activation is thought to lead to downstream effects on cellular processes such as migration and inflammation.
To validate this proposed pathway, knockout models are indispensable tools. By specifically deleting the genes encoding for the synthesizing enzyme (Alox15b) or the proposed receptor (PPARα), researchers can observe the resulting phenotypic changes and confirm the direct involvement of these proteins in the biological effects of 8S-HETE.
Proposed Signaling Pathway of 8S-HETE
Caption: Proposed signaling pathway for 8S-HETE, from its synthesis to the activation of target gene expression.
The "Humanized" Alox15b Knock-in Mouse: A Model for 8S-HETE Deficiency
Direct knockout of the Alox15b gene provides a clear model to study the consequences of 8S-HETE absence. A "humanized" Alox15b knock-in mouse model serves a similar and powerful purpose. In these mice, the murine Alox15b gene is mutated to alter its enzymatic activity, causing it to produce 15-HETE instead of 8S-HETE, effectively creating a specific 8S-HETE deficient model.[1] This allows for a direct comparison of physiological and pathological responses in the presence and absence of endogenous 8S-HETE.
Comparative Performance in Inflammation Models
Studies utilizing these "humanized" Alox15b knock-in (KI) mice have revealed significant differences in inflammatory responses compared to wild-type (WT) mice, underscoring the role of 8S-HETE in these processes.
| Inflammation Model | Phenotypic Readout | Wild-Type (WT) Mice | "Humanized" Alox15b KI Mice (8S-HETE Deficient) | Reference |
| Dextran Sodium Sulfate (DSS)-Induced Colitis | Change in Body Weight | Less severe weight loss | Significantly more body weight loss in females | [4] |
| Freund's Complete Adjuvant-Induced Paw Edema | Paw Edema Volume | More severe paw edema | Less susceptible to paw edema | [4] |
| Colon Tissue Eicosanoid Levels (untreated) | 8-HETE Concentration | Baseline levels detected | Significantly lower 8-HETE levels | [4] |
These findings suggest that endogenous 8S-HETE plays a complex, context-dependent role in inflammation, potentially exacerbating certain types of inflammatory responses while being protective in others. The significant reduction of 8-HETE in the colon of the knock-in mice directly validates this model for studying the specific functions of this lipid mediator.[4]
Validating the Role of PPARα: The Missing Link
While in vitro studies have shown that 8S-HETE can act as a ligand for PPARα, direct in vivo validation using a PPARα knockout model is a critical but currently underexplored area of research.[5] Studies on PPARα knockout mice have primarily focused on the receptor's broader roles in lipid metabolism and its response to synthetic agonists, rather than its specific interaction with 8S-HETE.[2][3]
The validation of this crucial step in the signaling cascade would require treating PPARα knockout mice and wild-type controls with exogenous 8S-HETE and observing for the abrogation of its biological effects in the knockout animals.
Alternative Signaling Molecules: A Comparative Overview
8S-HETE is part of a larger family of hydroxyeicosatetraenoic acids (HETEs), each with distinct biological activities. Understanding the comparative signaling of these molecules is crucial for dissecting their specific roles.
| Molecule | Primary Synthesizing Enzyme | Known Receptor(s)/Signaling Pathway(s) | Key Biological Effects |
| 8S-HETE | 8-LOX (Alox15b in mice) | PPARα | Cell migration, inflammation |
| 12(S)-HETE | 12-LOX | GPR31, MAPK, PI3K | Tumor cell metastasis, inflammation |
| 15(S)-HETE | 15-LOX-1 | PPARγ, GPR32 | Anti-inflammatory, pro-resolving |
| 20-HETE | Cytochrome P450 (CYP) ω-hydroxylases | GPR75 | Vasoconstriction, angiogenesis |
Experimental Workflow for Validating 8S-HETE's Mechanism of Action
References
- 1. Expression of PPARα modifies fatty acid effects on insulin secretion in uncoupling protein-2 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Loss of hepatic PPARα promotes inflammation and serum hyperlipidemia in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Hydroxyeicosapentaenoic Acid Decreases Plasma and Hepatic Triglycerides via Activation of Peroxisome Proliferator-Activated Receptor Alpha in High-Fat Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 8S-HETE Quantification: LC-MS/MS vs. ELISA
For researchers, scientists, and drug development professionals investigating the multifaceted roles of lipid mediators, the accurate quantification of 8(S)-hydroxyeicosatetraenoic acid (8S-HETE) is critical. As a key product of arachidonic acid metabolism, 8S-HETE is implicated in various physiological and pathological processes, including inflammation and cell migration. The choice of quantification method is paramount for generating reliable and reproducible data. This guide provides an objective comparison of the two primary analytical techniques for 8S-HETE measurement: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Method Comparison at a Glance
| Feature | LC-MS/MS | ELISA |
| Specificity | Very High (can distinguish isomers) | Moderate to High (potential for cross-reactivity) |
| Sensitivity | High to Very High | High |
| Throughput | Lower | Higher |
| Cost per Sample | Higher | Lower |
| Expertise Required | High | Moderate |
| Instrumentation | Specialized (LC-MS/MS system) | Common (Plate reader) |
Quantitative Performance Data
The following tables summarize typical performance characteristics for the quantification of HETEs using LC-MS/MS and ELISA. It is important to note that specific performance will vary depending on the exact instrumentation, protocol, and in the case of ELISA, the specific kit manufacturer.
Table 1: Representative Performance Characteristics of LC-MS/MS for HETE Quantification
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | < 10 pg on column |
| Lower Limit of Quantification (LLOQ) | < 0.1 ng/mL |
| Intra-assay Precision (%CV) | < 15% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Note: Data is generalized from studies on various HETEs. Specific validation for 8S-HETE, particularly with chiral separation, is recommended.
Table 2: Representative Performance Characteristics of HETE ELISA Kits
Disclaimer: As of the time of this publication, specific performance data for a commercially available 8S-HETE ELISA kit was not readily accessible. The data presented below is a composite representation based on commercially available kits for other HETE isomers (e.g., 12-HETE, 15-HETE) and should be considered illustrative. Researchers must consult the manufacturer's datasheet for the specific 8S-HETE ELISA kit they intend to use.
| Parameter | Typical Performance |
| Assay Type | Competitive |
| Detection Range | 10 - 10,000 pg/mL |
| Sensitivity (80% B/B₀) | ~50-200 pg/mL |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 12% |
| Cross-reactivity | Varies (must be verified with datasheet) |
Experimental Protocols
LC-MS/MS Quantification of 8S-HETE
This protocol provides a general framework. Optimization is required for specific instrumentation and sample matrices. A critical step for 8S-HETE analysis is the use of chiral chromatography to separate it from its 8R-HETE enantiomer.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Internal Standard Addition: Spike samples with a known amount of a stable isotope-labeled internal standard (e.g., 8-HETE-d8).
-
Acidification: Acidify the sample to pH ~3.5 with a suitable acid (e.g., formic acid).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by acidified water.
-
Sample Loading: Load the acidified sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol) to remove polar interferences.
-
Elution: Elute the HETEs with a higher concentration of organic solvent (e.g., methanol or ethyl acetate).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
2. Chiral Liquid Chromatography
-
Column: Utilize a chiral stationary phase column (e.g., a cellulose or amylose-based column) capable of separating HETE enantiomers.
-
Mobile Phase: A typical mobile phase for chiral separation of HETEs is a mixture of hexane and a polar organic solvent like isopropanol or ethanol, often with a small amount of acid.
-
Gradient: An isocratic or gradient elution may be used to achieve optimal separation.
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization: Use electrospray ionization (ESI) in the negative ion mode.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
-
8-HETE: Precursor ion (m/z) 319.2 -> Product ion (m/z) 115.1 (This is a common transition for HETEs; specific transitions should be optimized for the instrument).
-
Internal Standard (e.g., 8-HETE-d8): Precursor ion (m/z) 327.2 -> Product ion (m/z) 122.1.
-
ELISA Quantification of 8S-HETE
This protocol is based on a general competitive ELISA format.
1. Reagent Preparation:
-
Prepare all reagents, including standards, samples, and buffers, according to the kit manufacturer's instructions.
2. Standard Curve Preparation:
-
Perform serial dilutions of the 8S-HETE standard to create a standard curve typically ranging from the low pg/mL to the low ng/mL.
3. Assay Procedure:
-
Add standards and samples to the wells of the antibody-pre-coated microplate.
-
Add the HRP-conjugated 8S-HETE (or biotinylated 8S-HETE followed by streptavidin-HRP) to each well.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution (e.g., TMB) and incubate for color development. The intensity of the color is inversely proportional to the amount of 8S-HETE in the sample.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
4. Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of 8S-HETE in the samples by interpolating their absorbance values from the standard curve.
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for 8S-HETE quantification.
Caption: 8S-HETE Biosynthesis and Signaling Pathways.
Conclusion
The choice between LC-MS/MS and ELISA for 8S-HETE quantification depends on the specific requirements of the research. LC-MS/MS offers superior specificity, making it the gold standard for studies requiring the differentiation of HETE isomers and precise quantification. However, it is a lower throughput and more resource-intensive method. ELISA provides a higher throughput and more cost-effective solution for screening large numbers of samples, but researchers must be cautious of potential cross-reactivity and should validate the assay for their specific sample matrix. For confirmatory studies and in-depth mechanistic investigations, LC-MS/MS is the recommended approach.
In Vivo Comparison of 8S-HETE and 8R-HETE on Cholesterol Metabolism: A Proposed Research Framework
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct in vivo comparative studies on the effects of 8S-HETE and 8R-HETE on cholesterol metabolism are not available in the current scientific literature. This guide provides a comprehensive framework for such a comparative study, including established cholesterol metabolism pathways and a proposed experimental design. The quantitative data presented is hypothetical and intended to illustrate potential outcomes.
Introduction
Hydroxyeicosatetraenoic acids (HETEs) are signaling lipids derived from arachidonic acid that are involved in a variety of physiological and pathological processes. The stereochemistry of HETEs, specifically the orientation of the hydroxyl group (S or R enantiomer), can significantly influence their biological activity. While 8-HETE has been implicated in cardiovascular conditions such as cardiomyocyte hypertrophy and is found at elevated levels in patients with acute coronary syndrome, a clear understanding of how the individual 8S and 8R stereoisomers impact cholesterol metabolism in vivo is lacking.[1] This guide outlines the key pathways in cholesterol homeostasis and proposes a robust experimental protocol to elucidate and compare the in vivo effects of 8S-HETE and 8R-HETE.
Core Cholesterol Metabolism Pathways
The regulation of cholesterol homeostasis is a complex process primarily governed by the SREBP and LXR signaling pathways. Any investigation into the effects of 8S-HETE and 8R-HETE would need to assess their impact on these central regulatory networks.
SREBP Pathway: The Master Regulator of Cholesterol Synthesis
The Sterol Regulatory Element-Binding Protein (SREBP) pathway is crucial for the synthesis of cholesterol and fatty acids. When intracellular cholesterol levels are low, SREBP-2 is activated and translocates to the nucleus to stimulate the transcription of genes involved in cholesterol biosynthesis and uptake.
LXR Pathway: Promoting Cholesterol Efflux
Liver X Receptors (LXRs) are nuclear receptors that act as cholesterol sensors. When activated by oxysterols (oxidized forms of cholesterol), LXRs promote reverse cholesterol transport by upregulating genes involved in cholesterol efflux, such as ABCA1 and ABCG1.
Proposed In Vivo Experimental Design
To compare the effects of 8S-HETE and 8R-HETE on cholesterol metabolism, a well-controlled in vivo study using a suitable animal model is necessary.
Experimental Workflow
Detailed Methodologies
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice are a well-established model for studying atherosclerosis and dyslipidemia. A high-fat diet will be used to induce hypercholesterolemia.
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., saline or appropriate solvent).
-
Group 2: 8S-HETE administered via osmotic mini-pumps or daily injections.
-
Group 3: 8R-HETE administered at the same dose and by the same method as 8S-HETE.
-
-
Parameters to be Measured:
-
Serum Lipid Profile: Total cholesterol, LDL-C, HDL-C, and triglycerides will be measured weekly.
-
Hepatic Gene Expression: Quantitative PCR (qPCR) or RNA-sequencing will be used to measure the mRNA levels of key genes in the SREBP pathway (e.g., Hmgcr, Ldlr, Srebp2) and the LXR pathway (e.g., Abca1, Abcg1, Lxrα).
-
Hepatic Protein Levels: Western blotting will be used to quantify the protein levels of key enzymes and receptors, including HMG-CoA reductase, LDLR, and ABCA1.
-
Atherosclerotic Plaque Analysis: The aorta will be dissected, and the extent of atherosclerotic lesions will be quantified using Oil Red O staining.
-
Hypothetical Data Presentation
The following tables represent hypothetical data to illustrate how the results of such a study could be presented for a clear comparison.
Table 1: Hypothetical Effects of 8S-HETE and 8R-HETE on Serum Lipid Profile
| Parameter | Vehicle Control | 8S-HETE | 8R-HETE |
| Total Cholesterol (mg/dL) | 450 ± 35 | 380 ± 28 | 510 ± 42 |
| LDL-C (mg/dL) | 280 ± 25 | 210 ± 20 | 350 ± 30 |
| HDL-C (mg/dL) | 45 ± 5 | 55 ± 6 | 40 ± 4 |
| Triglycerides (mg/dL) | 150 ± 15 | 130 ± 12 | 180 ± 18 |
| * p < 0.05 compared to Vehicle Control |
Table 2: Hypothetical Effects of 8S-HETE and 8R-HETE on Hepatic Gene Expression (Fold Change vs. Control)
| Gene | Pathway | 8S-HETE | 8R-HETE |
| Hmgcr | SREBP | ↓ 0.6 | ↑ 1.8 |
| Ldlr | SREBP | ↑ 1.5 | ↓ 0.7 |
| Srebp2 | SREBP | ↓ 0.8 | ↑ 1.5 |
| Abca1 | LXR | ↑ 2.0 | ↓ 0.5 |
| Abcg1 | LXR | ↑ 1.8 | ↓ 0.6 |
| Lxrα | LXR | ↑ 1.3 | No significant change |
Conclusion
While direct experimental evidence is currently lacking, this guide provides a scientifically grounded framework for investigating the in vivo effects of 8S-HETE and 8R-HETE on cholesterol metabolism. The proposed experimental design, focusing on the key regulatory pathways of SREBP and LXR, would provide crucial insights into the differential activities of these stereoisomers. Such research is vital for understanding the role of specific HETE enantiomers in cardiovascular disease and for the potential development of novel therapeutic strategies targeting lipid metabolism.
References
Comparative Efficacy of 8(S)-HETE Across Diverse Disease Models: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of 8(S)-hydroxyeicosatetraenoic acid (8(S)-HETE), a bioactive lipid mediator derived from arachidonic acid, across various disease models. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and mechanistic actions of this signaling molecule. The information presented herein summarizes key experimental findings, details relevant protocols, and visualizes the underlying cellular pathways.
Introduction to 8(S)-HETE
8(S)-HETE is a metabolite of arachidonic acid produced via the lipoxygenase (LOX) pathway. In mice, the enzyme responsible for its synthesis is the murine ortholog of human 15-lipoxygenase-2 (15-LO-2)[1]. It has been implicated in a range of physiological and pathological processes, including inflammation, cell proliferation, migration, and hypertrophy. Understanding its differential effects in various disease contexts is crucial for evaluating its potential as a therapeutic target.
Data Presentation: Efficacy of 8(S)-HETE in Various Disease Models
The following tables summarize the quantitative data on the effects of 8(S)-HETE in key disease models.
Table 1: Cardiac Hypertrophy Model
| Cell Line | 8-HETE Concentration | Treatment Duration | Key Findings | Reference |
| RL-14 (Human Ventricular Cardiomyocytes) | 0.5 - 40 µM | 24 hours | Dose-dependent increase in cell viability up to 10 µM.[2] | [2] |
| RL-14 (Human Ventricular Cardiomyocytes) | 2.5, 5, 10 µM | 6 hours | Dose-dependent increase in mRNA levels of hypertrophic markers (α-MHC, β-MHC, ANP, BNP).[2] | [2] |
| RL-14 (Human Ventricular Cardiomyocytes) | 10 µM | 2, 6, 12, 18, 24 hours | Time-dependent increase in the β-MHC/α-MHC mRNA ratio.[2] | [2] |
| H9c2 (Rat Cardiomyoblasts) | 10 µM | 6 and 24 hours | Increased mRNA expression of hypertrophic markers and increased cell surface area.[2] | [2] |
Table 2: Inflammation and Cancer Models
| Model System | 8-HETE Concentration | Key Findings | Reference |
| Human Neutrophils | Not Specified | Stimulation of neutrophil chemotaxis (pro-inflammatory action). | [3] |
| Ovarian Cancer Cells (OVCAR-3, SKOV3) | 1 µM | Inhibited serum deprivation-induced apoptosis and promoted cell survival.[4] | [4] |
| PC3 Prostate Cancer Cells | 10 µM (15S-HETE used as a comparison) | 15S-HETE (structurally similar) inhibited proliferation. The direct effect of 8S-HETE on proliferation in this model was not the primary focus but is implicated in cancer pathways. | [5] |
| TC-1 Xenograft Tumors in Mice | Not Specified | 11-HETE (another HETE) promoted tumor growth and lung metastasis, suggesting a potential pro-tumorigenic role for HETEs.[6] | [6] |
Table 3: Corneal Wound Healing Model
| Model System | Treatment | Key Findings | Reference |
| Organ-cultured Rat Corneas | 8(S)-HETE | Reversed the inhibitory effects of the lipoxygenase inhibitor, esculetin, on F-actin organization and epithelial wound closure.[7] | [7] |
| Cell-culture of Rat Corneal Epithelium | 8(S)-HETE | Did not reverse the decreased mitotic rate caused by esculetin, suggesting a primary role in migration over proliferation.[7] | [7] |
Signaling Pathways of 8(S)-HETE
8(S)-HETE exerts its biological effects through distinct signaling pathways. Two of the most well-characterized are the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and the stimulation of the MAPK/NF-κB pathway.
PPARα Activation Pathway
8(S)-HETE is a potent and selective activator of PPARα, a nuclear receptor that regulates the expression of genes involved in lipid metabolism and inflammation[3][8]. The 8(S)-enantiomer is significantly more active in this regard than its 8(R) counterpart[8].
MAPK/NF-κB Signaling Pathway in Cardiac Hypertrophy
In human ventricular cardiomyocytes, 8-HETE has been shown to induce cellular hypertrophy through the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways[9].
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cardiac Hypertrophy Induction in RL-14 Cells
Objective: To assess the hypertrophic effect of 8-HETE on human ventricular cardiomyocytes.
Methodology:
-
Cell Culture: RL-14 cells are cultured in appropriate media until they reach a suitable confluency.
-
Treatment: Cells are treated with varying concentrations of 8-HETE (e.g., 0, 2.5, 5, and 10 µM) for a specified duration (e.g., 6 or 24 hours). A vehicle control (e.g., DMSO) is run in parallel.
-
RNA Extraction and qRT-PCR: Total RNA is extracted from the cells, and quantitative real-time PCR is performed to measure the mRNA expression levels of cardiac hypertrophy markers such as Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP), alpha-Myosin Heavy Chain (α-MHC), and beta-Myosin Heavy Chain (β-MHC).
-
Cell Surface Area Measurement: Phase-contrast images of the cells are captured, and the cell surface area is quantified using image analysis software to assess physical hypertrophy.
-
Data Analysis: The expression of hypertrophic markers is normalized to a housekeeping gene, and the fold change relative to the vehicle control is calculated. Cell surface area is compared between treated and control groups.
Corneal Epithelial Wound Healing Assay
Objective: To evaluate the effect of 8(S)-HETE on the migration of corneal epithelial cells during wound healing.
Methodology:
-
Organ Culture: Rat corneas are excised and placed in organ culture.
-
Wounding: A standardized epithelial wound is created (e.g., with a trephine).
-
Treatment: The corneas are incubated with a lipoxygenase inhibitor (e.g., esculetin) to block endogenous HETE production, with or without the addition of exogenous 8(S)-HETE.
-
Wound Closure Monitoring: The wound area is photographed at regular intervals (e.g., 0, 24, 48 hours).
-
F-actin Staining: At the end of the experiment, corneas can be fixed and stained with phalloidin to visualize the F-actin cytoskeleton of the migrating epithelial cells.
-
Data Analysis: The wound area is measured at each time point, and the rate of wound closure is calculated and compared between treatment groups.
NF-κB Activation Assay
Objective: To determine if 8-HETE activates the NF-κB signaling pathway.
Methodology:
-
Cell Culture and Treatment: Cells (e.g., RL-14 cardiomyocytes) are cultured and then treated with 8-HETE (e.g., 10 µM) for a short duration (e.g., 2 hours).
-
Nuclear Extraction: Nuclear and cytoplasmic protein fractions are isolated from the cells.
-
Western Blotting: The protein extracts are subjected to Western blotting to detect the levels of NF-κB p65 subunit in the nuclear fraction and phosphorylated IκBα in the cytoplasmic fraction. An increase in nuclear p65 and phosphorylated IκBα indicates NF-κB activation.
-
Electrophoretic Mobility Shift Assay (EMSA): This assay can be used as an alternative or complementary method to directly measure the DNA-binding activity of NF-κB in nuclear extracts.
-
Data Analysis: The band intensities on the Western blots are quantified, and the ratio of nuclear to cytoplasmic NF-κB p65 is calculated.
Conclusion
8(S)-HETE demonstrates diverse and context-dependent efficacy across different disease models. In cardiac hypertrophy, it acts as a pro-hypertrophic agent, while in corneal wound healing, it promotes epithelial cell migration. Its role in inflammation and cancer appears to be pro-inflammatory and pro-survival, respectively. The distinct signaling pathways activated by 8(S)-HETE, namely PPARα and MAPK/NF-κB, likely contribute to these varied biological outcomes. Further research is warranted to fully elucidate the therapeutic potential of targeting the 8(S)-HETE signaling axis in these and other diseases.
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 12-HETE facilitates cell survival by activating the integrin-linked kinase/NF-κB pathway in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 8(S)-hydroxyeicosatetraenoic acid is the lipoxygenase metabolite of arachidonic acid that regulates epithelial cell migration in the rat cornea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Development of cellular hypertrophy by 8-hydroxyeicosatetraenoic acid in the human ventricular cardiomyocyte, RL-14 cell line, is implicated by MAPK and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Proper Disposal of 8S-HETE: Ensuring Laboratory Safety and Compliance
The cornerstone of safe disposal is the principle of responsible chemical management, which includes proper labeling, storage, and segregation of waste.[1][2][3] It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and to obtain a copy of the SDS from the supplier of your 8S-HETE product.[4]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5] All handling of 8S-HETE and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[6]
Waste Characterization and Segregation
The first step in proper disposal is to characterize the waste. 8S-HETE is an organic fatty acid derivative and should be treated as a chemical waste.[7][8] It is crucial to segregate different waste streams to prevent potentially hazardous reactions.[1] Halogenated and non-halogenated solvent waste should be collected in separate, clearly labeled containers.[4] Similarly, acidic and basic waste must not be mixed.[1]
Quantitative Data for Disposal Considerations
The following table should be populated with information from the specific SDS provided by the manufacturer of your 8S-HETE product.
| Parameter | Guideline | Source |
| pH Range for Sewer Disposal | (Specify range if applicable) | Consult Product SDS & Local Regulations |
| Concentration Limits for Sewer Disposal | (Specify limit if applicable) | Consult Product SDS & Local Regulations |
| Recommended In-Lab Neutralization Agents | (Specify if applicable) | Consult Product SDS & EHS Guidelines |
| Container Material Compatibility | (Specify compatible materials) | Consult Product SDS |
Step-by-Step Disposal Protocol
1. Containerization and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for collecting 8S-HETE waste.[1] High-density polyethylene containers are often suitable for organic waste.[9]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name ("8S-hydroxyeicosatetraenoic acid" or "8S-HETE"), and an indication of the hazard (e.g., "Irritant").[3][6]
-
As waste is added, maintain a log of the contents and their approximate quantities on the label or an attached tag.[6]
-
Keep the waste container securely closed except when adding waste.[1]
2. Storage of Chemical Waste:
-
Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[3]
-
The SAA should be in a secondary containment tray to mitigate spills.[2]
-
Store containers of 8S-HETE waste away from incompatible materials.[2]
3. In-Laboratory Treatment (if permissible):
-
For dilute aqueous solutions of 8S-HETE, neutralization may be a possibility only if permitted by your institution's EHS office and local regulations.[10]
-
A generalized procedure for the neutralization of a non-hazardous, water-soluble acidic waste is provided below. This is a general guideline and must be approved by your EHS office before implementation.
Experimental Protocol: Neutralization of Dilute Aqueous Acidic Waste
-
Objective: To neutralize a dilute aqueous solution of an acidic organic compound for sewer disposal, where permissible.
-
Materials:
-
Dilute aqueous waste solution
-
Appropriate PPE (safety goggles, lab coat, gloves)
-
pH meter or pH indicator strips
-
Dilute basic solution (e.g., 0.1 M sodium hydroxide)
-
Stir bar and stir plate
-
-
Procedure:
-
Place the waste solution in a suitable container on a stir plate and add a stir bar.
-
Slowly add the dilute basic solution dropwise while continuously monitoring the pH.
-
Continue adding the base until the pH of the solution is within the neutral range acceptable for sewer disposal (typically between 6.0 and 9.0, but confirm with local regulations).[11]
-
Once neutralized, the solution may be disposed of down the drain with a copious amount of running water, as permitted by your institution.[11]
-
Record the neutralization and disposal in your laboratory waste log.
-
4. Arranging for Final Disposal:
-
Once the waste container is full, or if the waste has been stored for the maximum allowable time (e.g., six months), arrange for its disposal through your institution's EHS office.[6]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.[1] This typically involves completing an online or paper form.
-
Do not transport hazardous waste outside of your laboratory; trained EHS personnel should handle the collection.[12]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 8S-HETE waste.
By adhering to these procedures and maintaining open communication with your institution's EHS department, you can ensure the safe and compliant disposal of 8S-HETE waste, contributing to a secure and environmentally responsible research environment.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 7. Eicosanoids: Comprehensive Guide to Biosynthesis, Metabolism [metwarebio.com]
- 8. Eicosanoids: Biosynthesis, Metabolism, Disease Implications and Analytical Method - Creative Proteomics [creative-proteomics.com]
- 9. louisville.edu [louisville.edu]
- 10. epfl.ch [epfl.ch]
- 11. benchchem.com [benchchem.com]
- 12. vumc.org [vumc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling 8S-HETE
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 8S-Hydroxyeicosatetraenoic acid (8S-HETE). Adherence to these guidelines is essential for ensuring the safety of laboratory personnel and the integrity of your research.
8S-HETE is a bioactive lipid known to be a skin and eye irritant, and it may cause respiratory irritation.[1] Proper handling and disposal are critical to mitigate these risks. This guide offers a clear, step-by-step approach for researchers, scientists, and drug development professionals.
Hazard and Exposure Summary
A clear understanding of the potential hazards is the first step in safe handling. The following table summarizes the key hazard information for 8S-HETE based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Class | GHS Hazard Statement | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |
Operational Plan: From Receipt to Use
A systematic approach to handling 8S-HETE will minimize exposure and ensure a safe laboratory environment. Follow these procedural steps diligently.
Engineering and Administrative Controls:
-
Ventilation: Always handle 8S-HETE in a certified chemical fume hood to minimize the inhalation of any aerosols or vapors.[2]
-
Designated Area: Establish a designated area within the laboratory for handling 8S-HETE. This area should be clearly marked and equipped with all necessary safety equipment.
-
Access to Safety Data Sheet (SDS): Ensure that the SDS for 8S-HETE is readily accessible to all personnel working with the compound.[2]
-
Training: All personnel must be trained on the specific hazards of 8S-HETE and the procedures outlined in this document before handling the substance.[2]
Personal Protective Equipment (PPE):
The following PPE is mandatory when handling 8S-HETE. Proper donning and doffing procedures should be followed to prevent contamination.
| PPE Component | Specification | Purpose |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield. | Protects against splashes and aerosols that can cause serious eye irritation.[3][4] |
| Hand Protection | Chemical-resistant nitrile gloves. | Prevents skin contact and irritation.[4][5] |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination.[5] |
| Footwear | Closed-toe shoes. | Protects feet from spills.[5] |
Step-by-Step Handling Protocol:
-
Preparation: Before handling 8S-HETE, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as listed in the table above.
-
Weighing and Aliquoting: If working with a solid form, carefully weigh the required amount in the fume hood. For solutions, use appropriate pipetting devices to aliquot the desired volume. Avoid creating aerosols.
-
Experimental Use: Conduct all experimental procedures involving 8S-HETE within the chemical fume hood.
-
Post-Handling: After handling, decontaminate any surfaces that may have come into contact with 8S-HETE.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination. Dispose of gloves and any other disposable PPE as hazardous waste.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.[6]
Disposal Plan: Managing 8S-HETE Waste
Proper disposal of 8S-HETE and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: All disposable items that have come into contact with 8S-HETE, such as pipette tips, gloves, and absorbent paper, must be collected in a designated, labeled hazardous waste container.[7][8]
-
Liquid Waste: Unused solutions of 8S-HETE and any solvent used for rinsing contaminated glassware should be collected in a separate, clearly labeled hazardous liquid waste container.[7][8] Do not mix with other waste streams unless compatibility has been verified.[7]
Container Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the specific chemical name (8S-HETE).[7]
-
Waste containers should be kept securely closed when not in use and stored in a designated satellite accumulation area within the laboratory.[7]
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[8] Do not dispose of 8S-HETE down the drain or in regular trash.[5][9]
Workflow for Safe Handling and Disposal of 8S-HETE
The following diagram illustrates the key steps for the safe handling and disposal of 8S-HETE in a laboratory setting.
Caption: Workflow for the safe handling and disposal of 8S-HETE.
References
- 1. gz-supplies.com [gz-supplies.com]
- 2. Tips for Hazardous Chemical Handling | Technical Safety Services [techsafety.com]
- 3. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 4. sc.edu [sc.edu]
- 5. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. vumc.org [vumc.org]
- 9. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
